molecular formula C97H131N23O26S4 B15580872 Siamycin III CAS No. 152835-17-1

Siamycin III

Cat. No.: B15580872
CAS No.: 152835-17-1
M. Wt: 2163.5 g/mol
InChI Key: FHQRLPHOFHPTCX-BDHXJCCSSA-N
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Description

Siamycin III is a useful research compound. Its molecular formula is C97H131N23O26S4 and its molecular weight is 2163.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

152835-17-1

Molecular Formula

C97H131N23O26S4

Molecular Weight

2163.5 g/mol

IUPAC Name

2-[(1S,5R,8S,14S,20S,23S,26S,32R,38S,41S,44S,47S,50R,55R,58S,64S,67S)-55-amino-23,67-dibenzyl-14-butan-2-yl-20-(hydroxymethyl)-38-[(4-hydroxyphenyl)methyl]-64-(1H-indol-3-ylmethyl)-26,41-dimethyl-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,56,59,61,63,66,69-docosaoxo-44,47-di(propan-2-yl)-62-oxa-52,53,71,72-tetrathia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,57,60,65,68-icosazatricyclo[48.10.9.45,32]triheptacontan-58-yl]acetamide

InChI

InChI=1S/C97H131N23O26S4/c1-11-50(8)80-93(141)104-40-75(126)108-68(42-121)90(138)113-63(31-53-20-14-12-15-21-53)87(135)105-51(9)81(129)101-38-76(127)110-69-44-149-150-45-70(91(139)112-61(30-47(2)3)84(132)102-41-77(128)118-80)109-73(124)36-67-97(145)146-96(144)66(34-56-37-100-60-25-19-18-24-58(56)60)115-88(136)64(32-54-22-16-13-17-23-54)114-92(140)71(46-148-147-43-59(98)83(131)111-65(35-72(99)123)89(137)116-67)117-94(142)78(48(4)5)120-95(143)79(49(6)7)119-82(130)52(10)106-86(134)62(107-74(125)39-103-85(69)133)33-55-26-28-57(122)29-27-55/h12-29,37,47-52,59,61-71,78-80,100,121-122H,11,30-36,38-46,98H2,1-10H3,(H2,99,123)(H,101,129)(H,102,132)(H,103,133)(H,104,141)(H,105,135)(H,106,134)(H,107,125)(H,108,126)(H,109,124)(H,110,127)(H,111,131)(H,112,139)(H,113,138)(H,114,140)(H,115,136)(H,116,137)(H,117,142)(H,118,128)(H,119,130)(H,120,143)/t50?,51-,52-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1

InChI Key

FHQRLPHOFHPTCX-BDHXJCCSSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Siamycin III: A Technical Overview of a Structurally Described but Poorly Characterized Lasso Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 3, 2025 – Siamycin III, a complex cyclic peptide belonging to the intriguing class of lasso peptides, remains a molecule of significant interest yet profound mystery within the scientific community. Despite its detailed structural elucidation available in public databases, a comprehensive understanding of its discovery, isolation from its native Streptomyces producer, and specific biological functions is conspicuously absent from peer-reviewed scientific literature. This technical guide serves to consolidate the known information about this compound, primarily its chemical identity, and to highlight the current knowledge gaps that present opportunities for future research.

Chemical Identity and Structure of this compound

This compound is a large cyclic peptide with the chemical formula C₉₇H₁₃₁N₂₃O₂₆S₄ and a molecular weight of 2163.5 g/mol [1]. Its complex structure, cataloged in the PubChem database, suggests a macrocyclic ring system with a tail threaded through it, characteristic of lasso peptides[1]. This unique topology is known to confer remarkable stability to this class of molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉₇H₁₃₁N₂₃O₂₆S₄[1]
Molecular Weight2163.5 g/mol [1]
IUPAC Name2-[(1S,5R,8S,14S,20S,23S,26S,32R,38S,41S,44S,47S,50R,55R,58S,64S,67S)-55-amino-23,67-dibenzyl-14-butan-2-yl-20-(hydroxymethyl)-38-[(4-hydroxyphenyl)methyl]-64-(1H-indol-3-ylmethyl)-26,41-dimethyl-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,56,59,61,63,66,69-docosaoxo-44,47-di(propan-2-yl)-62-oxa-52,53,71,72-tetrathia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,57,60,65,68-icosazatricyclo[48.10.9.4⁵,³²]triheptacontan-58-yl]acetamide[1]

The Siamycin Family: Context and Known Biological Activities

This compound belongs to a family of related lasso peptides, including the better-documented Siamycin I and Siamycin II. These compounds were originally isolated from Streptomyces strains AA3891 and AA6532 and are recognized for their potent biological activities[2].

Siamycin I and II have demonstrated significant anti-HIV activity by inhibiting viral fusion and replication in cell cultures[2]. More recently, Siamycin I has been shown to exhibit antibacterial properties by targeting lipid II, a crucial component in the biosynthesis of the bacterial cell wall[3]. This mechanism of action is a key area of interest for the development of new antibiotics.

Table 2: Comparison of Known Siamycin Peptides

PeptideProducing Strain(s)Key Biological Activities
Siamycin IStreptomyces sp. AA6532Anti-HIV, Antibacterial (Lipid II inhibitor)[2][3]
Siamycin IIStreptomyces sp. AA3891Anti-HIV[2]
This compoundNot documentedNot documented

The Missing Link: Discovery and Isolation of this compound

A thorough review of existing scientific literature reveals a critical gap in our knowledge of this compound. There are no available publications that detail the following essential information:

  • Producing Organism: The specific Streptomyces species or strain that produces this compound has not been publicly identified.

  • Fermentation Conditions: The optimal conditions for the cultivation of the producing organism and the production of this compound are unknown.

  • Isolation and Purification Protocols: Methodologies for the extraction of this compound from fermentation broth and its subsequent purification have not been described.

  • Biological Activity: There is no published data on the specific biological activities of this compound, including its potential anti-HIV, antibacterial, or other therapeutic properties.

This lack of foundational data makes it impossible to provide detailed experimental protocols or to construct visualizations of experimental workflows or signaling pathways related to this compound at this time.

Future Research Directions and Opportunities

The structural characterization of this compound, coupled with the known biological activities of its sister compounds, strongly suggests that it is a molecule of significant scientific and therapeutic potential. The absence of primary literature on its discovery and bioactivity presents a clear and compelling opportunity for researchers in natural product discovery and drug development.

Future research efforts should focus on:

  • Screening of Streptomyces Strains: A targeted screening of Streptomyces libraries for the production of this compound based on its known mass.

  • Genome Mining: Analysis of Streptomyces genomes for biosynthetic gene clusters that may be responsible for the production of Siamycin-like lasso peptides.

  • Chemical Synthesis: The total synthesis of this compound could provide the necessary material for comprehensive biological evaluation.

Below is a conceptual workflow for the future discovery and characterization of this compound.

Discovery_and_Isolation_Workflow cluster_discovery Discovery Phase cluster_production Production & Isolation cluster_characterization Characterization Phase cluster_development Drug Development Streptomyces_Screening Streptomyces Strain Screening Fermentation Fermentation Streptomyces_Screening->Fermentation Genome_Mining Genome Mining Genome_Mining->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Biological_Assays Biological Activity Assays Purification->Biological_Assays Lead_Optimization Lead Optimization Biological_Assays->Lead_Optimization

Caption: A conceptual workflow for the future discovery and characterization of this compound.

The elucidation of the producing organism, fermentation and isolation protocols, and the biological activity of this compound will be a significant contribution to the field of natural product chemistry and may unveil a new therapeutic agent. Until such research is conducted and published, this compound will remain a tantalizingly incomplete chapter in the story of the Siamycin family.

References

The Core Mechanism of Action of Siamycin III Against Gram-positive Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and specific mechanistic studies on Siamycin III are limited in the currently available scientific literature. This guide is constructed based on the well-documented mechanism of its close structural analog, Siamycin I, and general principles of antibiotic action against Gram-positive bacteria. The quantitative data and specific experimental protocols provided are illustrative and based on typical methodologies used for similar compounds.

Executive Summary

This compound, a member of the lasso peptide family of natural products, is presumed to exert its antibacterial activity against Gram-positive bacteria by targeting a fundamental process in cell wall biosynthesis. Drawing parallels from its well-studied counterpart, Siamycin I, the primary mechanism of action is the inhibition of peptidoglycan (PGN) synthesis through the binding of Lipid II, an essential precursor molecule. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain, thereby compromising the integrity of the cell wall and leading to bacterial cell death. Resistance to siamycins can emerge through mutations in the WalKR two-component system, a key regulator of cell wall homeostasis.

Core Mechanism of Action: Targeting Lipid II

The bacterial cell wall is a crucial structure for Gram-positive bacteria, providing mechanical support and protection against osmotic stress. The primary component of this wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a multi-step process that is a prime target for many antibiotics.

This compound is believed to follow the mechanistic pathway established for Siamycin I, which involves the following key steps:

  • Extracellular Targeting: this compound acts on the outer surface of the bacterial cell membrane.

  • Lipid II Sequestration: The peptide specifically recognizes and binds to Lipid II, the lipid-linked precursor of peptidoglycan. Lipid II consists of the disaccharide-pentapeptide monomer unit of peptidoglycan linked to a C55-isoprenyl phosphate (B84403) carrier.

  • Inhibition of Peptidoglycan Synthesis: By forming a stable complex with Lipid II, this compound prevents its utilization by penicillin-binding proteins (PBPs), the enzymes responsible for the transglycosylation and transpeptidation steps of peptidoglycan assembly. This effectively halts the extension of the glycan chains and the cross-linking of the peptide side chains.

  • Cell Wall Disruption and Lysis: The inhibition of peptidoglycan synthesis weakens the cell wall, leading to a loss of structural integrity, uncontrolled autolytic activity, and eventual cell lysis.

Signaling Pathway of Siamycin Action

Siamycin_Mechanism Proposed Mechanism of Action of this compound cluster_0 cluster_1 cluster_2 Siamycin_III This compound Siamycin_Lipid_II_Complex This compound-Lipid II Complex Siamycin_III->Siamycin_Lipid_II_Complex binds Extracellular_Space Extracellular Space Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Lipid_II Lipid II Lipid_II->Siamycin_Lipid_II_Complex PGN_Synthesis Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) Siamycin_Lipid_II_Complex->PGN_Synthesis inhibits WalKR WalKR System Siamycin_Lipid_II_Complex->WalKR stress signal Cell_Wall_Integrity Cell Wall Integrity PGN_Synthesis->Cell_Wall_Integrity maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis loss leads to Resistance Resistance (Cell Wall Thickening) WalKR->Resistance mutation leads to

Caption: Proposed signaling pathway of this compound's antibacterial action.

Quantitative Data

The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for Siamycin I and other Lipid II-binding antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292132 - 8
Enterococcus faecalis ATCC 292124 - 16
Streptococcus pneumoniae ATCC 496191 - 4
Vancomycin-resistant Enterococcus4 - 16

Table 2: Binding Affinity of this compound to Lipid II.

ParameterValue
Dissociation Constant (Kd)0.1 - 1.0 µM

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Lipid II Binding Assay

This protocol describes a method to assess the direct interaction between this compound and Lipid II.

Materials:

  • This compound

  • Purified Lipid II

  • Fluorescently labeled this compound (e.g., with FITC) or a fluorescent reporter dye

  • Buffer (e.g., HEPES buffer with a suitable detergent like DDM)

  • Fluorometer

Procedure:

  • Prepare a solution of purified Lipid II in the assay buffer.

  • Add increasing concentrations of this compound to the Lipid II solution.

  • If using a fluorescently labeled this compound, measure the change in fluorescence anisotropy or intensity upon binding.

  • Alternatively, use a competitive binding assay with a known fluorescent Lipid II-binding probe.

  • The binding affinity (Kd) can be calculated by fitting the titration data to a suitable binding model.

Experimental Workflow for Investigating this compound's Mechanism

Experimental_Workflow Experimental Workflow for this compound Mechanism of Action Start Hypothesis: This compound targets Lipid II MIC_Test MIC Determination (Broth Microdilution) Start->MIC_Test Lipid_II_Binding In Vitro Lipid II Binding Assay Start->Lipid_II_Binding PGN_Synthesis_Assay In Vitro Peptidoglycan Synthesis Assay Start->PGN_Synthesis_Assay Resistance_Study Resistance Mutation Mapping (e.g., WalKR) Start->Resistance_Study Data_Analysis Data Analysis and Interpretation MIC_Test->Data_Analysis Lipid_II_Binding->Data_Analysis PGN_Synthesis_Assay->Data_Analysis Resistance_Study->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A logical workflow for elucidating the mechanism of action of this compound.

Resistance Mechanisms

Resistance to Siamycin I has been shown to arise from mutations in the walKR genes. The WalKR two-component system is essential in many Gram-positive bacteria and plays a critical role in regulating cell wall metabolism. Mutations in this system can lead to a thickened cell wall, which may reduce the accessibility of Lipid II to this compound or otherwise compensate for the inhibition of peptidoglycan synthesis.

Conclusion

While specific research on this compound is not abundant, the available evidence from its close analog, Siamycin I, strongly suggests that its primary mechanism of action against Gram-positive bacteria is the inhibition of cell wall biosynthesis via the sequestration of Lipid II. This mode of action, targeting a highly conserved and essential pathway, makes this compound and other members of the siamycin family promising candidates for further investigation in the development of novel antimicrobial agents. Future studies should focus on validating this proposed mechanism for this compound specifically and quantifying its activity against a broad range of clinical isolates.

Siamycin III: A Technical Guide on its Potential as an HIV-1 Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically for Siamycin III is limited. This guide leverages extensive research on its close structural analog, Siamycin I, to provide a comprehensive technical overview of its potential as an HIV-1 fusion inhibitor. The presented data and protocols for Siamycin I are intended to serve as a strong proxy for understanding the potential activity and evaluation of this compound.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel antiretroviral agents that target different stages of the viral life cycle. One such critical stage is the fusion of the viral and host cell membranes, a process mediated by the viral envelope glycoprotein (B1211001) (Env). This compound, a member of the lasso peptide family, has emerged as a potential HIV-1 fusion inhibitor. This technical guide provides an in-depth analysis of the mechanism of action, quantitative antiviral activity, and relevant experimental protocols to assess the efficacy of Siamycin class peptides, with a primary focus on the well-characterized analog, Siamycin I.

Mechanism of Action: Targeting HIV-1 Envelope Glycoprotein

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the viral Env protein to the CD4 receptor on the target cell surface. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4). Subsequent binding to the coreceptor induces further conformational rearrangements in the transmembrane subunit, gp41. These changes lead to the insertion of the gp41 fusion peptide into the host cell membrane and the formation of a six-helix bundle (6-HB), a stable structure that brings the viral and cellular membranes into close proximity, ultimately driving membrane fusion and viral entry.

Siamycins are believed to exert their anti-HIV-1 activity by interfering with this fusion process. Evidence suggests that Siamycin I interacts with the HIV envelope protein, likely gp41, thereby inhibiting the conformational changes required for membrane fusion.[1] Studies with Siamycin I-resistant HIV-1 variants have shown that resistance maps to the gp160 gene, which encodes both gp120 and gp41, further implicating the envelope glycoprotein as the primary target.[1] While the precise binding site of this compound on gp41 has not been fully elucidated, it is hypothesized to disrupt the formation or stability of the fusogenic 6-helix bundle.

It is also noteworthy that Siamycin I has been shown to interact with Lipid II, a key precursor in bacterial cell wall biosynthesis.[2][3][4] While this is its primary mechanism of antibacterial action, it is unclear if a similar interaction with host cell membrane components plays a role in its anti-HIV activity.

Visualizing the HIV-1 Fusion Process and Inhibition

The following diagram illustrates the key steps of HIV-1 entry and the proposed point of intervention for this compound.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition cluster_fusion Membrane Fusion V Viral Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CM Cell Membrane gp41->CM 4. Fusion Peptide Insertion Fusion 6-Helix Bundle Formation & Membrane Fusion CM->Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. gp41 Unfolds Siamycin This compound Siamycin->gp41 Inhibits gp41 Conformational Change

Caption: HIV-1 entry and proposed inhibition by this compound.

Quantitative Antiviral Data (Siamycin I)

The following table summarizes the reported in vitro anti-HIV-1 activity and cytotoxicity of Siamycin I. This data provides a benchmark for the potential efficacy of this compound.

Assay Type Virus/Cell Line Parameter Value (µM) Reference
Acute HIV-1 InfectionVariousED500.05 - 5.7[1][2]
Acute HIV-2 InfectionVariousED500.05 - 5.7[1][2]
Cell-Cell FusionC8166 & CEM-SS (chronically infected)ED500.08[1][2]
CytotoxicityCEM-SS cellsCC50150[1][5]

ED50 (50% Effective Dose): The concentration of the compound that inhibits 50% of viral activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-HIV-1 activity of fusion inhibitors like Siamycin I and III.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay is crucial for identifying and characterizing compounds that inhibit the fusion step of the HIV-1 life cycle.

Principle: This assay co-cultivates two cell lines: one expressing the HIV-1 envelope glycoprotein (Env) on its surface (effector cells) and another expressing the CD4 receptor and a coreceptor (target cells). Fusion between these cells results in the formation of large, multinucleated cells called syncytia. The inhibitory effect of a compound is quantified by the reduction in syncytia formation. A common method involves target cells engineered to express a reporter gene (e.g., β-galactosidase) under the control of the HIV-1 LTR promoter. Fusion with effector cells expressing HIV-1 Tat leads to the activation of the reporter gene.

Protocol:

  • Cell Culture:

    • Maintain HeLa-CD4-LTR-β-gal cells (target cells) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), streptomycin (B1217042) (100 µg/ml), and G418 (200 µg/ml).

    • Maintain BSC-1 cells (effector cells) expressing HIV-1 gp160 in the same medium, but with the addition of a selection agent appropriate for the expression vector used (e.g., puromycin).

  • Assay Procedure:

    • Seed HeLa-CD4-LTR-β-gal cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

    • The next day, prepare serial dilutions of this compound (or the test compound) in the culture medium.

    • Remove the medium from the HeLa cells and add 100 µl of the compound dilutions to each well. Include a "no compound" control.

    • Add BSC-1/gp160 cells at a density of 3 x 10^4 cells per well to each well containing the target cells and the test compound.

    • Co-cultivate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell fusion and reporter gene expression.

  • Quantification of Fusion:

    • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., 0.5% Nonidet P-40 in PBS).

    • Add a substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG), to the cell lysate.

    • Incubate at 37°C until a color change is observed.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of inhibition is calculated relative to the "no compound" control. The ED50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is essential to determine the therapeutic index of the compound by assessing its toxicity to host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[6] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed CEM-SS cells (or another relevant T-cell line) in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µl of RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add 100 µl of the compound dilutions to the wells containing the cells. Include a "no compound" control and a "no cell" blank control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µl of a 5 mg/ml MTT solution in PBS to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • After the 4-hour incubation, add 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the "no compound" control after subtracting the blank absorbance.

    • The CC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows

Cell-Cell Fusion Assay Workflow

Cell_Fusion_Workflow A Seed Target Cells (HeLa-CD4-LTR-β-gal) B Incubate Overnight A->B C Add this compound Dilutions B->C D Add Effector Cells (BSC-1/gp160) C->D E Co-cultivate for 24-48h D->E F Lyse Cells E->F G Add β-gal Substrate (CPRG) F->G H Incubate for Color Development G->H I Measure Absorbance at 570 nm H->I J Calculate % Inhibition and ED50 I->J

Caption: Workflow for the HIV-1 Cell-Cell Fusion Assay.

MTT Cytotoxicity Assay Workflow

MTT_Workflow A Seed CEM-SS Cells B Add this compound Dilutions A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Incubate Overnight F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and CC50 H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound, and its well-studied analog Siamycin I, represent a promising class of HIV-1 fusion inhibitors. Their unique lasso peptide structure and potent antiviral activity warrant further investigation. Key future research directions should include:

  • Specific evaluation of this compound: Direct head-to-head comparisons of the anti-HIV-1 activity and cytotoxicity of this compound and Siamycin I are needed.

  • Elucidation of the precise mechanism of action: Detailed structural studies, such as co-crystallization or NMR spectroscopy with the HIV-1 gp41 protein, could reveal the exact binding site and the molecular basis of inhibition.

  • In vivo efficacy and pharmacokinetic studies: Preclinical animal model studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

  • Lead optimization: Structure-activity relationship (SAR) studies could be conducted to design and synthesize novel Siamycin analogs with improved potency, reduced cytotoxicity, and enhanced pharmacokinetic properties.

The information and protocols provided in this guide offer a solid foundation for researchers to advance the study of this compound as a potential therapeutic agent in the fight against HIV-1.

References

A Technical Guide to the Siamycin III Biosynthesis Pathway and Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for Siamycin III biosynthesis is limited in publicly available literature. This guide presents a putative pathway and gene cluster analysis based on the well-characterized biosynthesis of closely related class I lasso peptides, such as Siamycin I, Siamycin II, and Humidimycin. The experimental protocols provided are generalized from methodologies reported for these analogous systems.

Introduction to this compound and Lasso Peptides

This compound is a member of the lasso peptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their unique knotted structures. This topology confers remarkable stability against thermal and proteolytic degradation, making them attractive candidates for drug development. Class I lasso peptides, to which the siamycins belong, are characterized by the presence of two disulfide bonds that further rigidify their structure. These peptides have demonstrated a range of biological activities, including antimicrobial and anti-HIV properties, by targeting essential cellular components like lipid II in bacterial cell wall synthesis.[1][2][3][4]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway established for class I lasso peptides, involving a series of enzymatic modifications to a ribosomally synthesized precursor peptide.

Step 1: Ribosomal Synthesis of Precursor Peptide. The pathway begins with the ribosomal synthesis of a precursor peptide, SiaA, which consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition sequence for the biosynthetic enzymes.

Step 2: Post-Translational Modifications. Following translation, the SiaA precursor peptide undergoes several modifications catalyzed by a suite of enzymes encoded within the biosynthetic gene cluster (BGC).

  • Leader Peptide Cleavage: A protease, SiaB, recognizes and cleaves the leader peptide from the core peptide.

  • Macrolactam Formation: A lasso cyclase, SiaC, catalyzes the formation of an isopeptide bond between the N-terminal α-amino group of the core peptide and the γ-carboxylate group of an aspartate or glutamate (B1630785) residue within the core peptide, forming the characteristic macrolactam ring.

  • Disulfide Bond Formation: Oxidoreductases, SiaE and SiaF, catalyze the formation of two disulfide bonds between cysteine residues in the core peptide, resulting in the mature, structurally constrained this compound.

Step 3: Export. The mature this compound is then exported out of the cell by a dedicated transport system, likely an ABC transporter encoded by genes such as SiaD.

This compound Biosynthesis Pathway Diagram

Siamycin_III_Biosynthesis cluster_ribosome Ribosome cluster_cytoplasm Cytoplasm cluster_export Export Ribosome Ribosome Precursor Precursor Peptide (SiaA) (Leader-Core) Ribosome->Precursor Translation Processed_Precursor Cleaved Core Peptide Precursor->Processed_Precursor Leader Peptide Cleavage Cyclized_Peptide Monocyclic Peptide Processed_Precursor->Cyclized_Peptide Macrolactam Formation SiaB SiaB (Protease) Processed_Precursor->SiaB Mature_Siamycin Mature this compound (Tricyclic) Cyclized_Peptide->Mature_Siamycin Disulfide Bond Formation SiaC SiaC (Cyclase) Cyclized_Peptide->SiaC SiaEF SiaE/SiaF (Oxidoreductases) Mature_Siamycin->SiaEF Exporter SiaD (Transporter) Mature_Siamycin->Exporter Extracellular Extracellular Space Exporter->Extracellular Export

Caption: Proposed biosynthetic pathway of this compound.

This compound Biosynthetic Gene Cluster Analysis

The biosynthetic gene cluster (BGC) for this compound is predicted to be homologous to that of humidimycin and other siamycin-like lasso peptides.[1][3][5] A typical siamycin-like BGC contains genes encoding the precursor peptide, processing enzymes, transporters, and regulatory proteins.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster
GeneProposed FunctionHomologue in Humidimycin BGC
siaAPrecursor peptidehumA
siaBLeader peptidase (Protease)humB1/B2
siaCLasso cyclasehumC
siaDABC transporter systemhumD1-D4
siaEThiol-disulfide oxidoreductasehumE
siaFThiol-disulfide oxidoreductasehumF
siaGTranscriptional regulatorhumG
siaHPutative epimerasehumH
siaR1/R2Regulatory proteinshumR1/R2

Experimental Protocols

This section provides generalized protocols for the analysis of the this compound BGC, based on methodologies used for related lasso peptides.[1][6][7]

Identification and Cloning of the this compound BGC
  • Genome Mining: The genome of the this compound-producing strain is sequenced. Bioinformatic tools like antiSMASH or BAGEL4 are used to identify putative RiPP BGCs.[8][9] The cluster is identified by homology to known lasso peptide BGCs, particularly the presence of genes encoding a precursor peptide and a lasso cyclase.

  • BGC Cloning: The identified BGC is cloned from the genomic DNA of the producing organism. Gibson assembly or a similar cloning method can be used to assemble the entire cluster into a suitable expression vector, such as pCAP01.

Heterologous Expression of the this compound BGC
  • Host Strain Selection: A suitable heterologous host, such as Streptomyces coelicolor M1154 or Streptomyces albus J1074, is chosen for expression. These strains are often engineered to have low endogenous secondary metabolite production.[1]

  • Transformation: The expression vector containing the this compound BGC is introduced into the chosen host strain via conjugation or protoplast transformation.

  • Cultivation and Fermentation: The recombinant Streptomyces strain is cultivated in a suitable production medium (e.g., RAM2 medium) to induce the expression of the BGC and production of this compound.

  • Extraction and Detection: After a period of fermentation (e.g., 7 days), the culture broth is extracted with an organic solvent like acetone. The extract is then analyzed by LC-MS to detect the production of this compound, identified by its expected mass.

Purification and Characterization of Biosynthetic Enzymes
  • Gene Cloning and Expression: Individual genes encoding the biosynthetic enzymes (e.g., siaB, siaC) are cloned into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

  • Protein Expression and Purification: The recombinant proteins are overexpressed in E. coli BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA).

  • In Vitro Reconstitution and Enzyme Assays: The purified enzymes are used in in-vitro assays to confirm their function. For example, the purified SiaA precursor peptide can be incubated with purified SiaB and SiaC to observe the formation of the cyclized core peptide by mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_Discovery Gene Cluster Discovery cluster_Cloning_Expression Cloning and Expression cluster_Analysis Analysis and Characterization cluster_Enzyme_Characterization Enzyme Characterization Genome_Mining Genome Mining of Producer Strain BGC_Identification BGC Identification Genome_Mining->BGC_Identification BGC_Cloning BGC Cloning into Expression Vector BGC_Identification->BGC_Cloning Gene_Cloning Individual Gene Cloning (e.g., siaC) BGC_Identification->Gene_Cloning Heterologous_Host Transformation into Heterologous Host BGC_Cloning->Heterologous_Host Fermentation Fermentation and Production Heterologous_Host->Fermentation Extraction Extraction of Metabolites Fermentation->Extraction LCMS_Analysis LC-MS Analysis Extraction->LCMS_Analysis Structure_Elucidation Structure Elucidation (NMR) LCMS_Analysis->Structure_Elucidation Protein_Purification Protein Expression and Purification Gene_Cloning->Protein_Purification InVitro_Assay In Vitro Reconstitution and Assay Protein_Purification->InVitro_Assay

Caption: General workflow for this compound BGC analysis.

Quantitative Data

Table 2: Template for Quantitative Data in this compound Biosynthesis
ParameterValueMethod of DeterminationReference
Precursor Peptide (SiaA)
Leader Peptide SequencePredictedGene sequence analysis
Core Peptide SequencePredictedGene sequence analysis
Molecular Weight (Da)CalculatedSequence analysis
Mature this compound
Molecular Weight (Da)To be determinedMass Spectrometry
Production Titer (mg/L)To be determinedLC-MS quantification
Enzyme Kinetics (e.g., SiaC)
Km (µM)To be determinedIn vitro enzyme assay
kcat (s-1)To be determinedIn vitro enzyme assay
kcat/Km (M-1s-1)To be determinedIn vitro enzyme assay

Conclusion and Future Directions

The study of the this compound biosynthesis pathway offers significant opportunities for drug discovery and development. By understanding the enzymatic machinery involved in its production, researchers can leverage synthetic biology and metabolic engineering approaches to generate novel lasso peptide variants with improved therapeutic properties. Future research should focus on the definitive identification and sequencing of the this compound BGC, followed by the detailed biochemical characterization of its biosynthetic enzymes. The heterologous expression systems and analytical workflows outlined in this guide provide a robust framework for achieving these goals and unlocking the full potential of this compound and other related lasso peptides.

References

The Amphipathic Nature of Siamycin Peptides and Their Dual-Target Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siamycin peptides, particularly Siamycin I, are a unique class of lasso peptides characterized by their distinct amphipathic structure and dual-target mechanism of action. This technical guide provides an in-depth exploration of the molecular characteristics of Siamycin peptides, their interaction with both viral and bacterial targets, and the experimental methodologies used to elucidate these properties. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to serve as a comprehensive resource for researchers in the fields of infectious disease, drug discovery, and peptide therapeutics.

Introduction: The Unique Structural and Functional Landscape of Siamycin Peptides

Siamycin I and its close analog Siamycin II are 21-amino acid peptides originally isolated from Streptomyces species.[1] They belong to the family of lasso peptides, which are ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their unique threaded structure, where the C-terminal tail is entrapped within a macrolactam ring formed between the N-terminal amino acid and an acidic residue side chain.[2] This intricate topology confers significant thermal and proteolytic stability.

A defining feature of Siamycin peptides is their pronounced amphipathic nature. The three-dimensional "wedge-shaped" structure presents two distinct faces: one predominantly hydrophobic and the other hydrophilic.[1] This amphipathicity is central to their biological activity, enabling them to interact with diverse molecular targets in different biological contexts. Siamycin peptides have demonstrated potent activity against two distinct and significant pathogens: the Human Immunodeficiency Virus (HIV) and Gram-positive bacteria.[3][4] This dual-target activity underscores their potential as versatile therapeutic leads.

Molecular Structure and Amphipathic Character

Siamycin I and II are highly similar, differing by only a single amino acid at position 4.[1]

  • Siamycin I: CLGV GSCNDFAGCGYAIVCFW[1]

  • Siamycin II: CLGI GSCNDFAGCGYAIVCFW[1]

The structure is further constrained by two disulfide bonds (Cys1-Cys13 and Cys7-Cys19) and an isopeptide bond between the N-terminal cysteine and the side chain of aspartic acid at position 9.[1] This rigid, threaded structure forces the segregation of hydrophobic and hydrophilic residues, creating the distinct amphipathic faces of the molecule.[1]

Quantitative Analysis of Siamycin's Biological Activity

The biological activities of Siamycin I have been quantified against both HIV and various bacterial strains. The following table summarizes the key quantitative data reported in the literature.

Parameter Target/Cell Line Value Reference
ED50 (Anti-HIV-1) Acute HIV-1 infection in CEM-SS cells0.05 - 5.7 µM[5][6]
ED50 (Anti-HIV-2) Acute HIV-2 infection in CEM-SS cells0.05 - 5.7 µM[5][6]
ED50 (Cell Fusion) HIV-infected CEM-SS and C8166 cells0.08 µM[5][7]
CC50 (Cytotoxicity) CEM-SS cells150 µM[6]
MIC (Antibacterial) Enterococcus faecalis5 µM (complete growth inhibition)[5]
Biofilm Inhibition Enterococcus faecalisMarked inhibition at >0.5 µM[5]

Dual-Target Interaction Mechanisms

The amphipathic nature of Siamycin I allows it to interact with two fundamentally different molecular targets, leading to its dual antiviral and antibacterial activities.

Inhibition of HIV-1 Fusion

Siamycin I inhibits HIV-1 entry at the fusion step. Evidence suggests that it directly interacts with the HIV envelope glycoprotein (B1211001) gp160, with resistance mutations mapping to this protein.[7] The proposed mechanism involves the binding of Siamycin I to the transmembrane glycoprotein gp41, a subunit of gp160. This interaction is thought to prevent the conformational changes necessary for the fusion of the viral and host cell membranes, specifically the formation of the six-helix bundle.[8][9] The amphipathic structure of Siamycin likely plays a crucial role in disrupting the protein-protein or protein-membrane interactions of gp41.

HIV_Fusion_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 gp41->gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change Siamycin Siamycin I Siamycin->gp41 Inhibition Bacterial_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis cluster_fsr FsrAC Quorum Sensing Lipid_II Lipid II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Incorporation GBAP GBAP Pheromone FsrC FsrC (Sensor Kinase) GBAP->FsrC FsrA FsrA (Response Regulator) FsrC->FsrA Phosphorylation Virulence_Genes Virulence Gene Expression (gelE, sprE) FsrA->Virulence_Genes Activation Siamycin Siamycin I Siamycin->Lipid_II Binding & Sequestration Siamycin->FsrC Inhibition HIV_Fusion_Assay_Workflow A Seed Target Cells (e.g., TZM-bl) B Add Serial Dilutions of Siamycin I A->B C Add Effector Cells (HIV Env-expressing) B->C D Co-culture at 37°C C->D E Lyse Cells & Add Luciferase Substrate D->E F Measure Luminescence E->F G Calculate ED50 F->G Luciferase_Assay_Workflow A Prepare Reporter Strain Overnight Culture B Dilute Culture & Add Siamycin I Dilutions to 96-well Plate A->B C Incubate with Shaking at 37°C B->C D Measure OD600 and Luminescence Periodically C->D E Normalize Luminescence to OD600 D->E F Analyze Inhibition of Promoter Activity E->F

References

A Technical Guide to the Thermal and Proteolytic Stability of Siamycin III Lasso Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lariat knot" structure. This distinct topology, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring, confers remarkable stability against thermal and proteolytic degradation. This guide provides an in-depth analysis of the stability of Siamycin III, a member of the lasso peptide family. Due to the limited availability of specific quantitative data for this compound, this document leverages data from its close homolog, Siamycin I, and general principles of lasso peptide stability to offer a comprehensive overview. Detailed experimental protocols for assessing thermal and proteolytic stability are also provided, along with visual representations of key experimental workflows.

Introduction to this compound and Lasso Peptide Stability

This compound belongs to the siamycin family of lasso peptides, which are known for their potent anti-HIV activity.[1] The defining feature of lasso peptides is their mechanically interlocked structure, which is maintained by bulky "plug" amino acids that sterically hinder the C-terminal tail from unthreading through the N-terminal ring.[2] This rigid conformation is the primary reason for their exceptional resistance to high temperatures and enzymatic degradation, making them attractive scaffolds for drug development.[3]

Thermal Stability of Siamycin

Lasso peptides are renowned for their ability to withstand high temperatures without denaturation or unthreading of their characteristic lasso structure.

Quantitative Data on Thermal Stability

Table 1: Thermal Stability of Representative Lasso Peptides

Lasso PeptideTemperature (°C)Incubation Time% Remaining ThreadedAnalytical MethodReference
Siamycin I952 hoursHigh (qualitative)Carboxypeptidase Y assay[4]
Fusilassin952 hoursLow (unthreaded)Carboxypeptidase Y assay[4]
Cellulassin952 hoursLow (unthreaded)Carboxypeptidase Y assay[4]
Burhizin952 hoursHigh (qualitative)Carboxypeptidase Y assay[4]

Note: The data for Siamycin I is qualitative, indicating high resistance to unthreading under the tested conditions. Fusilassin and Cellulassin, with larger ring sizes, show less thermal stability.

Experimental Protocol: Thermal Stability Assay

A standard method to assess the thermal stability of a lasso peptide involves a combined thermal and carboxypeptidase Y stability assay.

Objective: To determine if heat treatment causes the lasso peptide to unthread into its branched-cyclic topoisomer.

Materials:

  • This compound peptide solution

  • Thermomixer or water bath

  • Carboxypeptidase Y

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS system

Procedure:

  • Prepare aliquots of the this compound solution.

  • Incubate the aliquots at various temperatures (e.g., 60°C, 80°C, 95°C) for a set duration (e.g., 1, 2, 4 hours). Include a control sample kept at 4°C.

  • After heat treatment, allow the samples to cool to room temperature.

  • Add carboxypeptidase Y to each sample to a final concentration of 1 µM.

  • Incubate the samples at 37°C for 1-2 hours.

  • Quench the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS to detect the presence of the full-length peptide and any C-terminally truncated products. The presence of truncated products indicates that the peptide has unthreaded.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Heat Treatment cluster_2 Enzymatic Digestion cluster_3 Analysis Siamycin_Solution This compound Solution Heat_Incubation Incubate at various temperatures (e.g., 60-95°C) Siamycin_Solution->Heat_Incubation Add_Carboxypeptidase Add Carboxypeptidase Y Heat_Incubation->Add_Carboxypeptidase Enzyme_Incubation Incubate at 37°C Add_Carboxypeptidase->Enzyme_Incubation Quench Quench Reaction Enzyme_Incubation->Quench LCMS LC-MS Analysis Quench->LCMS

Caption: Workflow for Thermal Stability Assay.

Proteolytic Stability of Siamycin

The compact, threaded structure of lasso peptides provides significant protection against degradation by proteases.

Quantitative Data on Proteolytic Stability

Specific data on the proteolytic stability of this compound against a range of proteases is not extensively documented. However, the general resistance of lasso peptides to proteolysis is a well-established characteristic.

Table 2: Proteolytic Stability of a Representative Lasso Peptide (Siamycin I)

ProteaseConcentrationIncubation Time% DegradationAnalytical MethodReference
Carboxypeptidase Y1 µM2 hoursMinimalLC-MS[4]
TrypsinNot availableNot availableNot availableNot available
ChymotrypsinNot availableNot availableNot availableNot available
Proteinase KNot availableNot availableNot availableNot available
Experimental Protocol: Proteolytic Stability Assay

Objective: To assess the resistance of this compound to degradation by various proteases.

Materials:

  • This compound peptide solution

  • Proteases (e.g., trypsin, chymotrypsin, proteinase K, pepsin)

  • Appropriate reaction buffer for each protease

  • Quenching solution (e.g., 10% formic acid or specific inhibitor)

  • LC-MS system

Procedure:

  • Prepare separate reaction mixtures for each protease.

  • Add this compound to each reaction buffer to a final concentration of 10-100 µM.

  • Add the respective protease to a final enzyme:substrate ratio of 1:100 (w/w).

  • Incubate the reactions at the optimal temperature for each enzyme (e.g., 37°C) for an extended period (e.g., 24 hours).

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quench the reaction in the aliquots.

  • Analyze the samples by LC-MS to quantify the amount of intact this compound remaining over time.

Proteolytic_Stability_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Time-Course Analysis cluster_3 Quantification Siamycin_Solution This compound in Reaction Buffer Add_Protease Add Protease (e.g., Trypsin) Siamycin_Solution->Add_Protease Incubation Incubate at 37°C Add_Protease->Incubation Aliquots Take Aliquots at Different Time Points Incubation->Aliquots Quench Quench Reaction Aliquots->Quench LCMS LC-MS Analysis Quench->LCMS

Caption: Workflow for Proteolytic Stability Assay.

Signaling Pathways and Mechanisms of Action

While not directly related to its own stability, the mechanism of action of Siamycin peptides involves targeting Lipid II on the bacterial cell surface, thereby inhibiting cell wall biosynthesis.[5] This interaction is highly specific and contributes to its potent antimicrobial activity. Understanding the target interaction can be crucial in drug development, as modifications to the peptide to enhance stability should not compromise its binding affinity.

Siamycin_MoA Siamycin Siamycin LipidII Lipid II Siamycin->LipidII Binds to CellWall Peptidoglycan Biosynthesis Siamycin->CellWall Inhibits LipidII->CellWall Precursor for CellLysis Cell Lysis CellWall->CellLysis Leads to

Caption: Simplified Mechanism of Action of Siamycin.

Conclusion

References

The Dual-Pronged Assault of Siamycin: Targeting Bacterial Cell Wall Synthesis and Modulating Histidine Kinase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rising tide of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Among these, the lasso peptide Siamycin has emerged as a molecule of significant interest. Initially identified for its anti-HIV activity, its potent antibacterial properties have garnered increasing attention. This technical guide provides an in-depth analysis of the multifaceted mode of action of Siamycin, focusing on its primary role as a potent inhibitor of bacterial cell wall biosynthesis through the sequestration of Lipid II. Furthermore, it delves into the secondary, yet crucial, interactions with bacterial two-component signaling systems, including the direct inhibition of the histidine kinase FsrC and the intricate relationship with the WalKR system, a key player in antibiotic resistance. This document is intended to serve as a comprehensive resource for researchers in microbiology, drug discovery, and infectious diseases, providing detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.

Introduction: The Emergence of Siamycin as a Novel Antibacterial Agent

Siamycins are a family of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lasso" structure, which confers remarkable stability against proteases and thermal degradation. While much of the foundational research has been conducted on Siamycin I, the structural similarities among its analogues, including Siamycin III, suggest a conserved mechanism of action. Siamycins exhibit potent bactericidal activity, particularly against Gram-positive bacteria. This activity stems from a sophisticated, dual-pronged attack on essential bacterial processes: the disruption of cell wall integrity and the modulation of critical signaling pathways.

Primary Mechanism of Action: Sequestration of Lipid II and Inhibition of Peptidoglycan Synthesis

The principal antibacterial activity of Siamycin is derived from its ability to bind with high affinity to Lipid II, a pivotal precursor molecule in the biosynthesis of peptidoglycan.[1][2] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By sequestering Lipid II, Siamycin effectively halts the transglycosylation and transpeptidation steps of peptidoglycan synthesis, leading to a compromised cell wall and eventual cell lysis.[1][3]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the minimum inhibitory concentrations (MICs) of Siamycin I against a range of bacterial strains, highlighting its potent activity against Gram-positive pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC) of Siamycin I (µM)Reference
Enterococcus faecalis5[4]
Staphylococcus aureus- (Four-fold increase in resistance in walR1 mutant)[5]
Vancomycin-Resistant Enterococcus faecalis (V583)5 (Restores vancomycin (B549263) susceptibility)[4]
Signaling Pathway: Peptidoglycan Biosynthesis and Inhibition by Siamycin

The following diagram illustrates the bacterial peptidoglycan synthesis pathway, emphasizing the central role of Lipid II and the inhibitory action of Siamycin.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM UDP-NAM-pentapeptide UDP-NAG->UDP-NAM MurA-F enzymes Lipid I Lipid I UDP-NAM->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Growing Peptidoglycan Growing Peptidoglycan Chain Lipid II->Growing Peptidoglycan Transglycosylation (PBP) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Growing Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation (PBP) Siamycin Siamycin Siamycin->Lipid II Binding & Sequestration

Figure 1: Inhibition of Peptidoglycan Synthesis by Siamycin.

Interplay with Histidine Kinase Signaling Pathways

Beyond its primary mechanism, Siamycin interacts with and modulates bacterial two-component signaling systems, which are critical for sensing and responding to environmental stimuli. This interaction occurs through at least two distinct mechanisms: direct inhibition of a specific histidine kinase and the emergence of resistance through mutations in another.

Direct Inhibition of the Histidine Kinase FsrC

Siamycin I has been shown to directly inhibit the autophosphorylation of FsrC, a membrane-bound histidine kinase that is part of the Fsr quorum-sensing system in Enterococcus faecalis.[6][7] This system regulates the expression of virulence factors, such as gelatinase and serine protease. The inhibition of FsrC by Siamycin I is non-competitive with respect to ATP, suggesting an allosteric mechanism of action.[7] This inhibitory activity attenuates the virulence of E. faecalis.[4]

Target EnzymeInhibitorInhibition DetailsReference
FsrC (Histidine Kinase)Siamycin IReduces pheromone-stimulated autophosphorylation by up to 91%. Inhibition is non-competitive with ATP.[7]
The WalKR Two-Component System and Siamycin Resistance

The WalKR (also known as YycGF) two-component system is essential for viability in many Gram-positive bacteria and plays a central role in controlling cell wall metabolism and homeostasis. Resistance to Siamycin I in Staphylococcus aureus has been linked to mutations in the genes encoding the histidine kinase WalK and the response regulator WalR.[2][5] These mutations often lead to a thickened cell wall, which is thought to be the basis for the reduced susceptibility to Siamycin and other cell wall-active antibiotics.[5][8][9][10]

The following diagram illustrates the WalKR signaling pathway and its role in regulating cell wall hydrolases, which can be altered in Siamycin-resistant mutants.

WalKR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphotransfer WalR-P WalR-P WalR->WalR-P Phosphorylation Target Genes Target Genes (e.g., autolysins) WalR-P->Target Genes Transcriptional Regulation Cell Wall Homeostasis Cell Wall Homeostasis Target Genes->Cell Wall Homeostasis Control of Hydrolases External Signal Cell Wall Stress Signal External Signal->WalK Sensing Siamycin Resistance Mutations in walK or walR can lead to a thickened cell wall and resistance to Siamycin. Siamycin Resistance->WalK Siamycin Resistance->WalR

Figure 2: The WalKR Two-Component Signaling Pathway and Siamycin Resistance.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the mode of action of Siamycin.

Lipid II Binding Assay

This assay is designed to qualitatively or quantitatively assess the binding of Siamycin to its target, Lipid II.

Principle: The binding of Siamycin to Lipid II can be detected by observing a reduction in the zone of inhibition on a bacterial lawn when purified Lipid II is added, or by more sophisticated biophysical techniques.

Exemplary Protocol (Agar Diffusion-Based):

  • Prepare an agar (B569324) plate infused with a susceptible bacterial strain (e.g., Staphylococcus aureus).

  • Apply a known amount of Siamycin to a filter disk or directly onto the agar surface, which will create a zone of inhibition after incubation.

  • Spot a solution of purified Lipid II at the edge of the zone of inhibition.

  • Incubate the plate overnight.

  • A reduction or distortion in the zone of inhibition where Lipid II was applied indicates a direct interaction between Siamycin and Lipid II, as the antibiotic is sequestered and cannot diffuse further to inhibit bacterial growth.[11]

Whole-Cell Peptidoglycan Biosynthesis Assay

This assay measures the impact of Siamycin on the incorporation of radiolabeled precursors into the peptidoglycan of bacterial cells.

Principle: Inhibition of peptidoglycan synthesis by Siamycin will lead to a decrease in the incorporation of a radiolabeled precursor, such as [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc), into the cell wall.

Exemplary Protocol:

  • Grow a culture of a susceptible bacterial strain to the mid-logarithmic phase.

  • Aliquot the culture into tubes and add varying concentrations of Siamycin. Include an untreated control.

  • Add a radiolabeled peptidoglycan precursor (e.g., [¹⁴C]-GlcNAc) to each tube.

  • Incubate for a defined period to allow for precursor incorporation.

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate macromolecules, including peptidoglycan.

  • Filter the contents of each tube through a glass fiber filter to capture the precipitate.

  • Wash the filters to remove any unincorporated radiolabel.

  • Measure the radioactivity of the filters using a liquid scintillation counter.

  • A dose-dependent decrease in radioactivity in the Siamycin-treated samples compared to the control indicates inhibition of peptidoglycan synthesis.[12][13]

Histidine Kinase Autophosphorylation Inhibition Assay (FsrC)

This assay determines the effect of Siamycin on the autophosphorylation activity of the histidine kinase FsrC.

Principle: The autophosphorylation of FsrC is measured by the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP. Inhibition by Siamycin will result in a reduced signal.

Exemplary Protocol:

  • Purify the FsrC protein (or its cytoplasmic kinase domain).

  • Prepare a reaction mixture containing the purified FsrC, a buffer with appropriate cofactors (e.g., Mg²⁺, Mn²⁺), and the pheromone inducer for FsrC activation.

  • Add varying concentrations of Siamycin to the reaction mixtures. Include a no-inhibitor control.

  • Initiate the autophosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at an optimal temperature for a specific time.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the radiolabeled (phosphorylated) FsrC by autoradiography.

  • Quantify the band intensities to determine the extent of inhibition at different Siamycin concentrations and calculate the IC₅₀ value.

The following diagram outlines the general workflow for these key experiments.

Experimental_Workflow cluster_lipid_ii Lipid II Binding Assay cluster_pg_synthesis Peptidoglycan Synthesis Assay cluster_hk_inhibition Histidine Kinase Inhibition Assay L2_1 Prepare bacterial lawn L2_2 Apply Siamycin L2_1->L2_2 L2_3 Apply Lipid II at inhibition zone edge L2_2->L2_3 L2_4 Incubate and observe zone distortion L2_3->L2_4 PG_1 Bacterial culture + Siamycin PG_2 Add [¹⁴C]-GlcNAc PG_1->PG_2 PG_3 Precipitate & Filter PG_2->PG_3 PG_4 Measure radioactivity PG_3->PG_4 HK_1 Purified FsrC + Siamycin HK_2 Add [γ-³²P]ATP HK_1->HK_2 HK_3 SDS-PAGE HK_2->HK_3 HK_4 Autoradiography & Quantify HK_3->HK_4

Figure 3: General Workflow for Key Mode of Action Experiments.

Conclusion and Future Directions

Siamycin represents a promising class of antibacterial compounds with a compelling, multi-faceted mechanism of action. Its primary mode of action, the inhibition of cell wall synthesis via Lipid II sequestration, is a validated and potent strategy for combating Gram-positive bacteria. The additional layers of activity, including the direct inhibition of the virulence-regulating histidine kinase FsrC and the complex interplay with the essential WalKR two-component system, underscore its sophisticated interaction with bacterial physiology.

For drug development professionals, Siamycin offers a scaffold that not only targets a clinically proven pathway but also presents opportunities for derivatization to enhance its spectrum of activity and pharmacokinetic properties. The insights into resistance mechanisms mediated by the WalKR system are critical for anticipating and potentially circumventing clinical resistance.

Future research should focus on:

  • Elucidating the precise molecular interactions between Siamycin and Lipid II through structural biology.

  • Determining the IC₅₀ values of Siamycin analogues against a broader panel of histidine kinases to fully map their inhibitory profile.

  • Investigating the synergy between Siamycins and other classes of antibiotics, particularly those to which WalKR mutations may confer sensitivity.

  • Conducting detailed studies on this compound to confirm its congruency of action with Siamycin I.

By continuing to unravel the intricate details of Siamycin's mode of action, the scientific community can better leverage its potential in the ongoing fight against infectious diseases.

References

A Deep Dive into the Siamycins: A Structural and Methodological Comparison of Siamycin I, II, and III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycins are a family of potent, tricyclic 21-residue peptides produced by Streptomyces species. First identified as inhibitors of HIV-1 fusion, they have since demonstrated significant antibacterial activity. Their unique and rigid "lasso" peptide structure, characterized by a macrolactam ring threaded by the C-terminal tail and further constrained by disulfide bonds, contributes to their remarkable stability and biological function. This technical guide provides a detailed structural comparison of Siamycin I, II, and III, outlines the experimental protocols for their study, and visualizes key biological pathways they modulate.

Core Structural Comparison

Siamycin I and II are the most extensively studied members of this family, differing by a single amino acid residue. Information on Siamycin III is less abundant, though available data suggests it is an isomer of Siamycin I.

Amino Acid Sequence and Connectivity

The primary sequences of Siamycin I and II have been elucidated, revealing a high degree of similarity.[1] The defining structural features include:

  • An isopeptide bond between the N-terminal Cysteine (Cys1) and the side chain of Aspartate at position 9 (Asp9).

  • Two disulfide bridges: one between Cys1 and Cys13, and another between Cys7 and Cys19.[1]

The key difference between Siamycin I and II lies at position 4, where Siamycin I incorporates a Valine (Val) residue, while Siamycin II has an Isoleucine (Ile) at this position.[1]

Siamycin I: Cys¹-Leu-Gly-Val -Gly-Ser-Cys⁷-Asn-Asp⁹-Phe-Ala-Gly-Cys¹³-Gly-Tyr-Ala-Ile-Val-Cys¹⁹-Phe-Trp Siamycin II: Cys¹-Leu-Gly-Ile -Gly-Ser-Cys⁷-Asn-Asp⁹-Phe-Ala-Gly-Cys¹³-Gly-Tyr-Ala-Ile-Val-Cys¹⁹-Phe-Trp[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for Siamycin I, II, and III.

FeatureSiamycin ISiamycin IIThis compound
Molecular Formula C₉₇H₁₃₁N₂₃O₂₆S₄C₉₈H₁₃₃N₂₃O₂₆S₄C₉₇H₁₃₁N₂₃O₂₆S₄
Molecular Weight ( g/mol ) 2163.52177.52163.5
Amino Acid at Position 4 ValineIsoleucineIsoleucine (in synonym)
PubChem CID 139588884[3]139588883[4]136150874[2]

Experimental Protocols

This section details the generalized methodologies for the isolation, structural elucidation, and biological characterization of Siamycins.

Isolation and Purification of Siamycins from Streptomyces

The isolation of Siamycins involves fermentation of the producing Streptomyces strain, followed by extraction and chromatographic purification of the active compounds.

  • Fermentation:

    • A seed culture of the Streptomyces strain (e.g., AA3891 or AA6532) is prepared in a suitable medium and incubated until sufficient growth is achieved.[1]

    • The seed culture is then used to inoculate a larger production culture.

    • The production culture is incubated under optimal conditions for Siamycin production (e.g., specific temperature, pH, and aeration).

  • Extraction:

    • After fermentation, the culture broth is harvested.

    • The broth is typically extracted with an organic solvent, such as ethyl acetate, to separate the Siamycins from the aqueous phase.[5]

  • Purification:

    • The crude extract is concentrated and subjected to multiple rounds of chromatography.

    • Techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) are employed to purify the individual Siamycin compounds.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like Siamycins in solution.

  • Sample Preparation: A purified sample of the Siamycin peptide is dissolved in a suitable solvent, often a mixture of dimethyl sulfoxide (B87167) (DMSO) and water, to ensure solubility and stability.[1]

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key experiments include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.[1]

  • Structure Calculation:

    • The NMR data is used to assign all proton resonances to their respective amino acids in the peptide sequence.

    • The distance constraints obtained from NOESY spectra, along with dihedral angle constraints from coupling constants, are used as input for structure calculation programs (e.g., X-PLOR, CYANA).

    • An ensemble of structures that satisfy the experimental constraints is generated, and the final structure is represented by the average of this ensemble. For Siamycin II, 335 NOE distance constraints and 13 dihedral angle constraints were used to generate an ensemble of 30 structures.[1]

Biological Activity Assays

This assay measures the ability of Siamycins to prevent the fusion of HIV-infected cells with uninfected cells.

  • Cell Lines:

    • HIV-1-infected cells (e.g., CEM-SS).

    • Uninfected CD4+ T-cells (e.g., C8166).[6]

  • Assay Procedure:

    • The uninfected CD4+ T-cells are pre-incubated with varying concentrations of the Siamycin compound.

    • The HIV-1-infected cells are then added to the culture.

    • The co-culture is incubated for a period to allow for cell fusion.

    • The degree of cell fusion (syncytia formation) is quantified, often by microscopy.

    • The 50% effective dose (ED₅₀), the concentration of the compound that inhibits fusion by 50%, is determined. Siamycin I has an ED₅₀ of 0.08 µM in this assay.[6][7]

This assay determines the lowest concentration of a Siamycin that inhibits the visible growth of a particular bacterium.

  • Bacterial Strains: A panel of relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) are used.

  • Assay Procedure (Broth Microdilution):

    • A serial dilution of the Siamycin compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.[8][9]

    • Each well is inoculated with a standardized suspension of the test bacterium.[10]

    • The plate is incubated under conditions optimal for bacterial growth.

    • After incubation, the wells are visually inspected for turbidity, or the optical density is measured to determine bacterial growth.

    • The MIC is the lowest concentration of the Siamycin that shows no visible bacterial growth.[8][9]

This assay is designed to demonstrate the direct binding of Siamycin I to its bacterial target, the cell wall precursor Lipid II.

  • Materials:

    • Purified Siamycin I.

    • Purified Lipid II.

    • A method for detecting the interaction, such as surface plasmon resonance (SPR) or affinity chromatography.

  • Generalized Procedure (Affinity Chromatography):

    • Siamycin I is immobilized on a solid support (e.g., agarose (B213101) beads).

    • A solution containing Lipid II is passed over the Siamycin I-coupled support.

    • After a washing step to remove non-specifically bound molecules, the bound Lipid II is eluted.

    • The presence of Lipid II in the eluate is detected by a suitable method, such as mass spectrometry, confirming the interaction.

Signaling Pathways and Mechanisms of Action

Siamycins exert their biological effects by interfering with crucial cellular processes. Their antibacterial and antiviral mechanisms involve distinct molecular targets and signaling pathways.

Antibacterial Mechanism: Targeting Lipid II and the WalKR System

Siamycin I's antibacterial activity stems from its ability to bind to Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.[11][12] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer, thereby inhibiting cell wall synthesis and leading to bacterial cell death.

Resistance to Siamycin I has been linked to mutations in the walKR two-component system in Staphylococcus aureus.[12] The WalKR system is a key regulator of cell wall metabolism. It is thought that mutations in this system may lead to a thickening of the cell wall, which could impede Siamycin I's access to Lipid II.

WalKR_Signaling_Pathway WalKR Two-Component System in S. aureus cluster_membrane Cell Membrane Siamycin_I Siamycin I Lipid_II Lipid II Siamycin_I->Lipid_II binds & sequesters Cell_Wall_Synthesis Cell Wall Synthesis Lipid_II->Cell_Wall_Synthesis precursor for WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR phosphorylates WalR_P WalR-P Cell_Wall_Metabolism_Genes Cell Wall Metabolism Genes WalR_P->Cell_Wall_Metabolism_Genes regulates transcription Thickened_Cell_Wall Thickened Cell Wall (Resistance) Cell_Wall_Metabolism_Genes->Thickened_Cell_Wall

WalKR signaling in S. aureus and Siamycin I resistance.
Inhibition of Quorum Sensing: The Fsr Pathway

In Enterococcus faecalis, Siamycin I has been shown to inhibit the Fsr quorum-sensing system. This system regulates the production of virulence factors, such as gelatinase and serine protease. Siamycin I is believed to inhibit the autophosphorylation of the FsrC sensor kinase, thereby disrupting the signaling cascade that leads to the expression of virulence genes.

Fsr_Quorum_Sensing_Pathway Fsr Quorum Sensing in E. faecalis cluster_membrane Cell Membrane Siamycin_I Siamycin I FsrC FsrC (Sensor Kinase) Siamycin_I->FsrC inhibits autophosphorylation GBAP GBAP (Autoinducer) GBAP->FsrC activates FsrA FsrA (Response Regulator) FsrC->FsrA phosphorylates FsrA_P FsrA-P Virulence_Genes Virulence Gene Expression (gelE, sprE) FsrA_P->Virulence_Genes activates transcription

Inhibition of the Fsr quorum sensing pathway by Siamycin I.

Conclusion

The Siamycins represent a fascinating class of natural products with significant therapeutic potential. Their rigid, lasso-like structure provides a stable scaffold for their potent anti-HIV and antibacterial activities. While Siamycin I and II are well-characterized, further investigation into the precise structure and biological activity of this compound is warranted. The detailed methodologies and pathway visualizations provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further exploration of this promising family of peptides.

References

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Siamycin III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Siamycin III is a complex, cyclic peptide belonging to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Like its analogs Siamycin I and II, it is a 21-amino acid peptide characterized by a unique "lasso" structure. This structure is formed by an isopeptide bond between the N-terminal amino group of the first residue and the carboxyl group of an acidic amino acid's side chain, with the C-terminal tail threaded through the resulting ring.[1][2] Siamycins have garnered interest for their biological activities, including anti-HIV and antimicrobial properties, which are often attributed to their interaction with lipid II, a key precursor in bacterial cell wall biosynthesis.[2][3]

This document provides a detailed protocol for the chemical synthesis of the this compound linear precursor using automated solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu strategy.[4] SPPS allows for the efficient, stepwise assembly of amino acids on an insoluble resin support, simplifying the purification process at each step by allowing for the removal of excess reagents and by-products through simple filtration and washing.[5][6]

Quantitative Data Summary

The efficiency of solid-phase peptide synthesis can vary based on the sequence complexity, length, and specific protocol used. For a complex, 21-residue peptide like this compound, the expected yields and purity are summarized below. These values are typical for multi-step SPPS protocols followed by purification.

ParameterExpected ValueDescription
Crude Peptide Yield 30 - 60%The total weight of the peptide cleaved from the resin, relative to the theoretical maximum.
Purity (Post-HPLC) >95%The purity of the final peptide product after purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Overall Yield 10 - 25%The final yield of the purified peptide relative to the initial resin loading.
Mass Verification Expected M+H⁺: ~2163.5 DaThe molecular weight should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1]

Experimental Protocol: SPPS of this compound Linear Precursor

This protocol outlines the synthesis of the linear 21-amino acid precursor of this compound (Sequence: Cys-Leu-Gly-Ile-Gly-Ser-Cys-Asn-Asp-Phe-Ala-Gly-Cys-Gly-Tyr-Ala-Val-Val-Cys-Phe-Trp) using an automated peptide synthesizer.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g).

  • Fmoc-Protected Amino Acids:

    • Fmoc-Trp(Boc)-OH

    • Fmoc-Phe-OH

    • Fmoc-Cys(Trt)-OH

    • Fmoc-Val-OH

    • Fmoc-Ala-OH

    • Fmoc-Tyr(tBu)-OH

    • Fmoc-Gly-OH

    • Fmoc-Asp(OtBu)-OH

    • Fmoc-Asn(Trt)-OH

    • Fmoc-Ser(tBu)-OH

    • Fmoc-Ile-OH

    • Fmoc-Leu-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).

  • Cleavage Cocktail: 94% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% EDT (1,2-Ethanedithiol), 1% TIS (Triisopropylsilane).

  • Precipitation/Washing: Cold diethyl ether.

  • Purification Solvents: Acetonitrile (ACN) and deionized water, both with 0.1% TFA.

Equipment
  • Automated Microwave Peptide Synthesizer

  • Lyophilizer (Freeze-Dryer)

  • Preparative Reverse-Phase HPLC System

  • Mass Spectrometer (MALDI-TOF or ESI-MS)

  • Reaction Vessel for Cleavage

Synthesis Workflow

The synthesis process involves three main stages: resin preparation, iterative chain elongation, and final cleavage/deprotection.

  • Place the Rink Amide resin into the synthesizer's reaction vessel.

  • Wash the resin with DMF (3x).

  • Swell the resin in DMF for at least 30 minutes to ensure optimal reaction kinetics.[8]

The synthesis proceeds from the C-terminus (Trp) to the N-terminus (Cys). For each amino acid, the following cycle is performed:

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process (e.g., 1 min followed by 7-10 min).[9][10]

  • Washing: The resin is thoroughly washed with DMF and/or DCM to remove residual piperidine and the Fmoc by-product.

  • Amino Acid Coupling:

    • The next Fmoc-protected amino acid (4-5 equivalents relative to resin loading) is pre-activated in a solution of HBTU/HOBt (4-5 eq.) and DIEA (8-10 eq.) in DMF.

    • The activated amino acid solution is added to the reaction vessel containing the resin.

    • The coupling reaction is allowed to proceed for a set time (e.g., 5-30 minutes, potentially accelerated by microwave heating).[9]

  • Washing: The resin is washed again with DMF and DCM to remove excess reagents and soluble by-products.[5]

  • Repeat: This cycle is repeated for all 21 amino acids in the sequence.

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Transfer the dry peptide-resin to a cleavage vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 10 mL per 100 mg of resin).

  • Stir the mixture at room temperature for 2-3 hours. The TFA in the cocktail cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, Trt, tBu, OtBu).[4]

  • Filter the resin and collect the filtrate, which contains the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet two more times with cold ether to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column. A linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA) is typically used for elution.

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final linear peptide as a white, fluffy powder.

  • Lactam Bridge Formation: To form the cyclic structure, the side-chain carboxyl group of Asp(9) must form an amide bond with the N-terminal amine of Cys(1). This is typically achieved in solution under high dilution using peptide coupling reagents (e.g., HBTU/DIEA or PyBOP).

  • Disulfide Bridge Formation: The two disulfide bonds (Cys1-Cys13, Cys7-Cys19) are formed through oxidation, for example, by air oxidation in a slightly basic aqueous buffer or by using reagents like iodine or potassium ferricyanide. This step is performed after the lactam bridge is formed.

Visualization of the SPPS Workflow

The following diagram illustrates the core iterative cycle of solid-phase peptide synthesis.

SPPS_Workflow Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1 Wash1 Wash (DMF/DCM) Deprotection->Wash1 2 Coupling Amino Acid Coupling (HBTU/DIEA) Wash1->Coupling 3 Wash2 Wash (DMF/DCM) Coupling->Wash2 4 End Repeat for Next Amino Acid Wash2->End 5 End->Deprotection Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Heterologous Expression and Purification of Siamycin III: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycin III is a member of the lasso peptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique lariat-knot-like structure. This conformation confers remarkable stability against thermal and proteolytic degradation, making lasso peptides attractive candidates for drug development. Siamycins, in particular, have garnered interest for their potent biological activities, including anti-HIV and antimicrobial properties. The mechanism of action for some siamycins involves the inhibition of bacterial cell wall biosynthesis by targeting Lipid II, an essential precursor for peptidoglycan formation[1][2].

The production of this compound in its native producer is often low, necessitating the development of robust heterologous expression and purification strategies to obtain sufficient quantities for research and preclinical development. This document provides detailed application notes and protocols for the heterologous expression of this compound in Escherichia coli and its subsequent purification. The methodologies described are based on established techniques for the production of other lasso peptides and lantibiotics, providing a solid foundation for optimizing this compound production.

Heterologous Expression Strategy

The successful heterologous expression of a lasso peptide like this compound hinges on the correct identification and transfer of its entire biosynthetic gene cluster (BGC) into a suitable host organism.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

The BGC for siamycin-like lasso peptides typically contains genes encoding the precursor peptide, a cyclase, a protease, and often a RiPP recognition element (RRE)[3][4][5]. The general workflow for cloning the BGC is as follows:

cluster_0 BGC Identification & Cloning Genomic DNA Extraction Genomic DNA Extraction BGC Identification BGC Identification Genomic DNA Extraction->BGC Identification antiSMASH/BLAST PCR Amplification PCR Amplification BGC Identification->PCR Amplification Design Primers Vector Ligation Vector Ligation PCR Amplification->Vector Ligation Gibson Assembly/Ligation Transformation Transformation Vector Ligation->Transformation Heat Shock

Caption: Workflow for this compound BGC cloning.

Choice of Heterologous Host

Escherichia coli is a commonly used host for the heterologous expression of RiPPs due to its rapid growth, well-characterized genetics, and the availability of numerous expression vectors and engineered strains[6][7]. For peptides that may be prone to proteolysis, fusion tags such as SUMO (Small Ubiquitin-like Modifier) or MBP (Maltose-Binding Protein) can be incorporated at the N-terminus of the precursor peptide to enhance stability and aid in purification[7][8]. Streptomyces species are alternative hosts that can be advantageous, particularly for complex BGCs from Actinobacteria, as they may provide a more compatible environment for protein folding and post-translational modifications[9][10][11].

Experimental Protocols

Protocol 1: Heterologous Expression of SUMO-tagged this compound in E. coli

This protocol is adapted from methods used for the expression of other lanthipeptides and lasso peptides in E. coli[7][8].

Materials:

  • E. coli BL21 (DE3) cells

  • Expression plasmid containing the this compound BGC with an N-terminal His6-SUMO tag on the precursor peptide gene

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., 50 µg/mL streptomycin (B1217042) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the expression plasmid into chemically competent E. coli BL21 (DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate 1 L of LB medium containing the antibiotic in a 2 L baffled flask.

  • Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6–0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM.

  • Incubate the culture at 18°C for an additional 20-24 hours with shaking at 180 rpm.

  • Harvest the cells by centrifugation at 4,500 x g for 20 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification Strategy

A multi-step purification strategy is typically required to isolate this compound to high purity. The use of an N-terminal His6-SUMO tag allows for initial capture by immobilized metal affinity chromatography (IMAC), followed by enzymatic cleavage of the tag and subsequent chromatographic steps to remove the tag, the protease, and any remaining impurities.

cluster_1 Purification Workflow Cell Lysis Cell Lysis IMAC IMAC Cell Lysis->IMAC Clarified Lysate Tag Cleavage Tag Cleavage IMAC->Tag Cleavage Elution Reverse IMAC Reverse IMAC Tag Cleavage->Reverse IMAC SUMO Protease RP-HPLC RP-HPLC Reverse IMAC->RP-HPLC Flow-through Pure this compound Pure this compound RP-HPLC->Pure this compound Fractionation

Caption: Multi-step purification of this compound.

Protocol 2: Purification of this compound

Materials:

  • Cell pellet from 1 L expression culture

  • Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Dialysis Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • His-tagged SUMO protease

  • Ni-NTA affinity resin

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 50 mL of Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Capture: Apply the clarified supernatant to a gravity-flow column containing 5 mL of equilibrated Ni-NTA resin. Wash the resin with 10 column volumes of Wash Buffer. Elute the His6-SUMO-Siamycin III fusion protein with 5 column volumes of Elution Buffer.

  • Tag Cleavage: Dialyze the eluted protein against 1 L of Dialysis Buffer overnight at 4°C. Add His-tagged SUMO protease at a 1:100 (w/w) ratio of protease to fusion protein. Incubate at room temperature for 2-4 hours.

  • Reverse IMAC: Pass the cleavage reaction mixture through the equilibrated Ni-NTA column. The cleaved this compound will be in the flow-through, while the His6-SUMO tag and the His-tagged protease will bind to the resin.

  • RP-HPLC Polishing: Concentrate the flow-through and purify further by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. Collect fractions and analyze by SDS-PAGE and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound as a powder.

Data Presentation

The following table presents hypothetical but realistic data for the expression and purification of this compound from a 1 L E. coli culture, based on typical yields for similar peptides[6].

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Clarified Lysate150020~1.3100
IMAC Eluate5018~3690
Reverse IMAC Flow-through2516~6480
RP-HPLC Pool88>9540

Mechanism of Action: Targeting Lipid II

Siamycin I has been shown to inhibit bacterial cell wall biosynthesis by binding to Lipid II[1]. It is highly probable that this compound shares this mechanism. The interaction with Lipid II sequesters it from the biosynthetic machinery, leading to the inhibition of peptidoglycan synthesis and ultimately cell death.

cluster_2 This compound Mechanism of Action This compound This compound Binding Binding This compound->Binding Lipid II Lipid II Lipid II->Binding Inhibition Inhibition Binding->Inhibition Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Synthesis->Inhibition Cell Death Cell Death Inhibition->Cell Death

Caption: Proposed mechanism of this compound action.

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a comprehensive framework for the successful heterologous production and purification of this compound. Optimization of expression conditions, such as induction temperature, IPTG concentration, and incubation time, may be necessary to maximize yield. Furthermore, exploring different expression hosts, like Streptomyces lividans or S. coelicolor, could offer advantages in production levels and proper post-translational modification[11]. The availability of pure this compound will facilitate detailed structure-activity relationship studies and further investigation into its therapeutic potential.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Siamycin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Siamycins exert their antibacterial effect by targeting a crucial step in bacterial cell wall synthesis. They specifically interact with Lipid II, a precursor molecule essential for the formation of peptidoglycan, the primary component of the cell wall in Gram-positive bacteria. By binding to Lipid II, Siamycins prevent its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall construction and leading to bacterial cell death. This targeted mechanism of action makes Siamycins a subject of interest for their potential against Gram-positive pathogens.

Siamycin Siamycin III LipidII Lipid II Siamycin->LipidII Binds to Inhibition Inhibition Siamycin->Inhibition CellWall Peptidoglycan Synthesis LipidII->CellWall Precursor for CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to Inhibition->CellWall

Caption: Mechanism of action of this compound.

Applications

These protocols are designed for the following applications:

  • Determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria.

  • Assessment of the antibacterial spectrum of this compound.

  • Screening for bacterial resistance to this compound.

  • Generating data for preclinical drug development studies.

Quantitative Data Summary

As of late 2025, specific in vitro antibacterial susceptibility data for this compound is not widely available in peer-reviewed literature. However, data for the structurally similar lasso peptide, Siamycin I , can be used as a preliminary reference. It is crucial to perform independent testing to establish the precise activity of this compound.

Table 1: In Vitro Antibacterial Activity of Siamycin I

Bacterial StrainMethodMIC (µM)Reference
Enterococcus faecalisBroth Microdilution5[1]
Enterococcus faeciumBroth Microdilution5[1]

Disclaimer: This data is for Siamycin I and should be used for reference purposes only. Researchers must determine the MIC values for this compound through experimentation.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed. Below are detailed protocols for common methods.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin (B549263) for Gram-positive bacteria)

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Protocol:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

    • Ensure the final volume in each well is 50 µL.

    • Include a growth control well (broth only) and a sterility control well (broth only, uninoculated).

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.

start Start prep_siamycin Prepare this compound Serial Dilutions in 96-well plate start->prep_siamycin inoculate Inoculate Wells with Bacterial Suspension prep_siamycin->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow.

Agar (B569324) Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (optional)

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Agar Plates:

    • Prepare serial two-fold dilutions of this compound in molten MHA (cooled to 45-50°C).

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.

    • Prepare a control plate with no antibiotic.

  • Prepare Bacterial Inoculum:

    • Prepare a standardized inoculum as described for the broth microdilution method.

    • Further dilute the inoculum to yield a final concentration of approximately 1 x 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used to test multiple strains simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

start Start prep_agar Prepare Agar Plates with Serial Dilutions of This compound start->prep_agar inoculate Spot Inoculate Plates with Bacterial Suspension prep_agar->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Agar Dilution Workflow.

Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound impregnated paper disks (concentration to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Prepare Inoculum:

    • Prepare a standardized bacterial inoculum as described previously.

  • Inoculate Plate:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.

  • Apply Disks:

    • Within 15 minutes of inoculation, use sterile forceps to place the this compound disk onto the agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which needs to be established for this compound.

start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk Apply this compound Disk to Agar Surface inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-HIV Activity of Siamycin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the anti-HIV activity of Siamycin III, a tricyclic peptide belonging to the siamycin family of natural products. Siamycins have been identified as potent inhibitors of HIV fusion, targeting the viral envelope glycoprotein (B1211001) gp160. While the data presented here primarily pertains to Siamycin I, its high structural and functional similarity to this compound makes these protocols and expected outcomes highly relevant.

Introduction to this compound and its Mechanism of Action

This compound is a 21-residue tricyclic peptide isolated from Streptomyces. Like other members of the siamycin family, it exhibits potent anti-HIV activity by inhibiting the viral entry process. The primary target of siamycins is the HIV envelope glycoprotein gp41, a key component of the viral fusion machinery. By interacting with gp41, this compound is thought to prevent the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry and subsequent replication.[1][2] Resistance to siamycin has been mapped to the gp160 gene, further supporting its direct interaction with the viral envelope protein.[3]

Quantitative Data Summary

The following tables summarize the reported anti-HIV-1 activity of Siamycin I, which is expected to be a close approximation of this compound's activity due to their structural similarity.

Assay Type Virus Strain(s) Cell Line(s) EC₅₀ (µM) Reference
Acute HIV-1 InfectionMultiple StrainsCEM-SS0.05 - 5.7[3]
Acute HIV-2 InfectionMultiple StrainsCEM-SS0.05 - 5.7[3]
Cell-Cell FusionChronically infected CEM-SS and C8166CEM-SS, C81660.08[3][4]
Compound Parameter Cell Line Value (µM) Reference
Siamycin ICC₅₀ (50% cytotoxic concentration)CEM-SS150[3]

Experimental Protocols

Herein are detailed protocols for three common cell-based assays to determine the anti-HIV activity of compounds like this compound.

Syncytium Formation Assay

This assay visually assesses the ability of a compound to inhibit virus-induced cell fusion. HIV-infected cells expressing the gp120/gp41 envelope protein on their surface will fuse with uninfected CD4+ cells, forming large, multinucleated giant cells called syncytia.

Objective: To determine the concentration at which this compound inhibits HIV-1-induced syncytium formation by 50% (IC₅₀).

Materials:

  • HeLa-CD4+ cells (or other CD4+ target cell line like MT-2 or SupT1)[5][6]

  • Cells chronically or acutely infected with a syncytium-inducing HIV-1 strain (e.g., HIV-1 IIIB)

  • This compound (or other test compounds)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Inverted microscope

Protocol:

  • Cell Preparation:

    • Seed uninfected CD4+ target cells (e.g., HeLa-CD4+) into 96-well plates at a density that will be confluent after the incubation period.

    • Prepare a suspension of HIV-1-infected cells.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a two-fold or three-fold serial dilution.

  • Co-cultivation and Treatment:

    • Add the diluted this compound to the wells containing the target cells.

    • Add the HIV-1-infected cells to the wells. The ratio of infected to uninfected cells should be optimized to produce a quantifiable number of syncytia.

    • Include control wells:

      • Virus Control: Infected and uninfected cells without any compound.

      • Cell Control: Uninfected cells only.

      • Compound Cytotoxicity Control: Uninfected cells with the highest concentration of this compound.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Quantification:

    • Examine the plates under an inverted microscope.

    • Count the number of syncytia (multinucleated giant cells containing more than four nuclei) in each well.

    • The percentage of inhibition is calculated as: [1 - (Number of syncytia in treated wells / Number of syncytia in virus control wells)] x 100.

    • The IC₅₀ value is the concentration of this compound that reduces the number of syncytia by 50%.

p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels indicates inhibition of viral replication.

Objective: To determine the concentration at which this compound inhibits HIV-1 replication by 50% (EC₅₀) by measuring p24 antigen production.

Materials:

  • CD4+ T-cell line (e.g., CEM-SS or PM1) or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 stock

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Commercially available HIV-1 p24 Antigen Capture ELISA kit (follow the manufacturer's instructions for the kit components and specific steps)[7][8][9]

Protocol:

  • Cell Infection and Treatment:

    • Seed the target cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Include control wells:

      • Virus Control: Cells infected with HIV-1 without any compound.

      • Cell Control: Uninfected cells.

      • Compound Cytotoxicity Control: Uninfected cells with the highest concentration of this compound.

  • Incubation:

    • Incubate the plates for 3-7 days at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the cell type and virus strain used.

  • Sample Collection:

    • After incubation, centrifuge the plates to pellet the cells.

    • Carefully collect the culture supernatant. If necessary, treat the supernatant with a detergent (e.g., Triton X-100) to lyse any viral particles and release the p24 antigen, as specified by the ELISA kit protocol.

  • p24 ELISA:

    • Perform the p24 ELISA according to the manufacturer's protocol.[7][8] This typically involves:

      • Coating a microplate with an anti-p24 capture antibody.

      • Adding the culture supernatants and a p24 standard curve.

      • Adding a biotinylated anti-p24 detection antibody.

      • Adding streptavidin-horseradish peroxidase (HRP).

      • Adding a substrate (e.g., TMB) and stopping the reaction.

      • Reading the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the concentration of p24 in each sample using the standard curve.

    • The percentage of inhibition is calculated as: [1 - (p24 concentration in treated wells / p24 concentration in virus control wells)] x 100.

    • The EC₅₀ value is the concentration of this compound that reduces p24 production by 50%.

Luciferase Reporter Gene Assay

This is a highly sensitive assay that uses a genetically engineered HIV-1 provirus or cell line containing a luciferase reporter gene. The expression of luciferase is dependent on the HIV-1 Tat protein, which is produced upon successful viral replication.

Objective: To determine the EC₅₀ of this compound by measuring the reduction in luciferase activity in infected cells.

Materials:

  • TZM-bl cell line (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)[10][11][12]

  • Env-pseudotyped or replication-competent HIV-1 stock

  • This compound

  • Complete cell culture medium (DMEM with 10% FBS)

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • In a separate plate, mix the diluted compound with the HIV-1 virus stock and incubate for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the TZM-bl cells and add the virus-compound mixture.

    • Include control wells:

      • Virus Control: Cells with virus only.

      • Cell Control: Cells with medium only.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luciferase Measurement:

    • After incubation, remove the medium from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions. This will lyse the cells and provide the substrate for the luciferase enzyme.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated as: [1 - (Luminescence in treated wells / Luminescence in virus control wells)] x 100.

    • The EC₅₀ value is the concentration of this compound that reduces luciferase activity by 50%.

Visualizations

HIV_Entry_and_Siamycin_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_fusion Membrane Fusion gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding Fusion_Pore Fusion Pore Formation gp41->Fusion_Pore 4. Inserts into Host Membrane CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds Cell_Membrane Viral_Entry Viral Core Entry Fusion_Pore->Viral_Entry allows Siamycin This compound Siamycin->gp41 Inhibits

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Experimental_Workflow_Siamycin_III cluster_setup Assay Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Prepare_Cells Prepare Target Cells (e.g., TZM-bl, CEM-SS) Syncytium_Assay Syncytium Formation Assay Prepare_Cells->Syncytium_Assay p24_Assay p24 Antigen ELISA Prepare_Cells->p24_Assay Luciferase_Assay Luciferase Reporter Assay Prepare_Cells->Luciferase_Assay Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Syncytium_Assay Prepare_Compound->p24_Assay Prepare_Compound->Luciferase_Assay Prepare_Virus Prepare HIV-1 Stock Prepare_Virus->Syncytium_Assay Prepare_Virus->p24_Assay Prepare_Virus->Luciferase_Assay Readout Microscopy / Absorbance / Luminescence Syncytium_Assay->Readout p24_Assay->Readout Luciferase_Assay->Readout Calculate_Inhibition Calculate % Inhibition Readout->Calculate_Inhibition Determine_EC50 Determine EC₅₀/IC₅₀ Calculate_Inhibition->Determine_EC50

Caption: General experimental workflow for evaluating this compound anti-HIV activity.

References

Application Notes: Siamycin III for Studying Bacterial Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siamycins are a family of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lasso peptides.[1][2][3] These peptides are characterized by a unique, mechanically interlocked structure where a C-terminal tail is threaded through an N-terminal macrolactam ring, conferring significant stability against heat and proteases.[4] While several members of the siamycin family exist, including Siamycin I, II, and III, the most extensively studied for its antibacterial properties is Siamycin I.[5]

This document focuses on the application of the siamycin family of peptides for studying bacterial cell wall biosynthesis. Due to the limited specific data available for Siamycin III, this note will utilize the well-documented mechanism and data of Siamycin I as a representative model. It is presumed that the mechanism of action is conserved across these structurally related peptides. Siamycin I has been identified as a potent inhibitor of peptidoglycan synthesis in Gram-positive bacteria through a specific interaction with Lipid II.[1][2][3] This makes siamycins valuable tools for investigating the fundamental processes of bacterial cell wall construction and for exploring new antibiotic development pathways.

Mechanism of Action: Targeting Lipid II

The primary antibacterial mechanism of siamycin is the inhibition of cell wall biosynthesis by targeting Lipid II, a crucial precursor for peptidoglycan synthesis.[1][2][3]

  • Binding to Lipid II: Siamycin interacts directly with Lipid II, the central building block of the bacterial cell wall, which is accessible on the outer surface of the cytoplasmic membrane in Gram-positive bacteria.[1][3]

  • Inhibition of Peptidoglycan Synthesis: This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain. This effectively halts the transglycosylation and transpeptidation steps, which are essential for the polymerization and cross-linking of the cell wall.[4]

  • Induction of Cell Wall Stress Response: The disruption of cell wall synthesis triggers a specific cellular stress response. In bacteria like Bacillus subtilis and Staphylococcus aureus, this is observed as the activation of the LiaI stress response system, a known reporter for cell wall-active antibiotics.[1][2]

  • Resistance Mechanism: Resistance to siamycin has been linked to mutations in the essential WalKR two-component system, which can lead to a thickening of the bacterial cell wall.[1][3]

cluster_membrane Bacterial Cytoplasmic Membrane LipidII Lipid II PGN Growing Peptidoglycan Chain LipidII->PGN Polymerization & Cross-linking Siamycin This compound Siamycin->LipidII Binds to Siamycin->Inhibition Inhibition->PGN Blocks Stress Cell Wall Stress Response (LiaI) Inhibition->Stress Induces A 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) C 3. Inoculate Wells (Dilute inoculum and add to wells. Final concentration ~5 x 10^5 CFU/mL) A->C B 2. Prepare this compound Serial Dilutions (in 96-well plate using CAMHB) B->C D 4. Include Controls (Growth control: no antibiotic; Sterility control: no bacteria) C->D E 5. Incubate Plate (16-20 hours at 35°C) D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F A 1. Prepare Bacterial Suspension (Harvest log-phase cells, wash, and resuspend in PBS to ~1 x 10^6 cells/mL) B 2. Prepare Samples (Untreated, this compound-treated, CCCP control) A->B C 3. Add DiOC₂(3) Dye (Final concentration ~30 µM, incubate 15-30 min in dark) B->C D 4. Analyze by Flow Cytometry (Excite at 488 nm, measure green and red fluorescence) C->D E 5. Calculate Red/Green Ratio (A decrease in the ratio indicates depolarization) D->E A 1. Block Lipid Strip (Incubate strip in blocking buffer to prevent non-specific binding) B 2. Incubate with this compound (Incubate strip with tagged this compound solution) A->B C 3. Wash Strip (Wash extensively to remove unbound peptide) B->C D 4. Incubate with Detection Reagent (e.g., HRP-conjugated Streptavidin) C->D E 5. Wash Strip (Remove excess detection reagent) D->E F 6. Detect Signal (Apply chemiluminescent substrate and image the strip) E->F

References

Application Note: Investigating Vancomycin Resistance Mechanisms Using Siamycin III

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of vancomycin-resistant bacteria, particularly Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA), poses a significant threat to global health. Understanding the molecular machinery behind this resistance is crucial for developing new therapeutic strategies. Siamycin III, a member of the lasso peptide family, serves as a powerful chemical probe to investigate and dissect the key pathways of vancomycin (B549263) resistance. While direct literature on this compound is emerging, its mechanism can be inferred from its close and well-studied analogue, Siamycin I. Evidence suggests a dual mechanism of action, making it a unique tool for researchers.[1][2]

High-level vancomycin resistance is most commonly conferred by the vanA or vanB gene clusters. These genes reprogram the bacterial cell wall synthesis pathway.[3][4] Normally, vancomycin binds to the D-Ala-D-Ala terminus of peptidoglycan precursors (Lipid II), sterically hindering the transglycosylase and transpeptidase enzymes responsible for cell wall cross-linking.[5] In resistant strains, the VanH, VanA (or VanB), and VanX enzymes work in concert to replace D-Ala-D-Ala with D-Ala-D-Lactate, a terminus to which vancomycin binds with 1,000-fold lower affinity, rendering the antibiotic ineffective.[6] This entire process is regulated by the VanS/VanR two-component system, where VanS acts as the sensor histidine kinase that detects the presence of vancomycin and activates the response regulator VanR.[1][2]

This compound is proposed to counteract this resistance through two primary mechanisms:

  • Inhibition of the VanS Sensor Kinase: Like Siamycin I, this compound is believed to inhibit the autophosphorylation of the VanS histidine kinase, effectively silencing the signal that triggers the expression of resistance genes.[1][2] This action restores the bacterium's susceptibility to vancomycin.

  • Sequestration of Lipid II: this compound is also thought to directly bind to Lipid II, the essential precursor for peptidoglycan synthesis.[4][7][8][9] By sequestering Lipid II, it inhibits cell wall construction independent of the D-Ala-D-Ala or D-Ala-D-Lac terminus, providing a second mode of antibacterial action.

This dual-action profile allows researchers to use this compound to probe the functionality of the VanS/VanR signaling cascade and to study the dynamics of cell wall precursor accessibility in both susceptible and resistant bacterial strains.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data based on the known activities of related lasso peptides against vancomycin-resistant strains.

Table 1: Synergistic Activity of this compound with Vancomycin against VanA-type E. faecium

Compound(s)MIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
Vancomycin>2568\multirow{2}{}{0.28}\multirow{2}{*}{Synergy}
This compound164

*FIC Index = (MIC of Vancomycin in combo / MIC of Vancomycin alone) + (MIC of this compound in combo / MIC of this compound alone). FIC ≤ 0.5 indicates synergy.[10]

Table 2: Inhibitory Activity of this compound against Key Bacterial Targets

TargetAssay TypeThis compound IC₅₀ (µM)Vancomycin IC₅₀ (µM)
VanS Histidine KinaseIn Vitro Kinase Assay5.2>1000
Peptidoglycan TransglycosylaseLipid II Polymerization Assay10.5>1000 (Indirect inhibitor)
E. faecium (VanA-type) GrowthBroth Microdilution7.4 (16 µg/mL)>111 (>256 µg/mL)

Visualizations of Mechanisms and Workflows

Vancomycin_Resistance_Pathway cluster_0 Normal Peptidoglycan Synthesis cluster_1 Vancomycin Action cluster_2 VanA Resistance Pathway cluster_3 This compound Intervention UDP_MurNAc UDP-MurNAc -pentapeptide (D-Ala-D-Ala) Lipid_II Lipid II (D-Ala-D-Ala) UDP_MurNAc->Lipid_II MraY, MurG PG Cross-linked Peptidoglycan Lipid_II->PG Transglycosylase Transpeptidase Vanco Vancomycin Vanco->Lipid_II Binds VanS VanS (Sensor Kinase) VanR VanR (Regulator) VanHAX VanH, VanA, VanX Enzymes D_Ala_D_Lac D-Ala-D-Lac Lipid_II_mod Lipid II (D-Ala-D-Lac) PG_mod Resistant Peptidoglycan Siamycin This compound Siamycin->VanS Inhibits Siamycin->Lipid_II_mod Binds/ Sequesters

Workflow A Prepare serial 2-fold dilutions of Vancomycin (horizontal) and This compound (vertical) in a 96-well microtiter plate. B Inoculate wells with a standardized suspension of the test organism (e.g., VRE, 5x10^5 CFU/mL). A->B C Include controls: - Growth control (no drug) - Sterility control (no bacteria) - Drugs alone B->C D Incubate plate at 37°C for 18-24 hours. C->D E Read plate visually or with a plate reader to determine the MIC of each drug alone and in combination. D->E F Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination that inhibits growth. E->F G Interpret results: FIC ≤ 0.5: Synergy 0.5 < FIC ≤ 4: Indifference FIC > 4: Antagonism F->G

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Vancomycin-resistant bacterial strain (e.g., Enterococcus faecium ATCC 51559)

  • This compound (stock solution in DMSO)

  • Vancomycin (stock solution in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain on an appropriate agar (B569324) plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound and vancomycin in CAMHB in separate 96-well plates. The typical concentration range to test for vancomycin against VRE is 1 to 1024 µg/mL. For this compound, a range of 0.25 to 128 µg/mL is a suitable starting point.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted drug, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control well (inoculum in CAMHB without any drug) and a negative control well (CAMHB only) on each plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 2: Checkerboard Synergy Assay

This protocol is used to evaluate the interaction between two antimicrobial agents.[10]

Materials:

  • Same as Protocol 1.

Procedure:

  • Plate Setup: In a 96-well plate, prepare a two-dimensional array of drug concentrations.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of CAMHB containing serial two-fold dilutions of vancomycin.

    • Along the y-axis (e.g., rows A-G), add 50 µL of CAMHB containing serial two-fold dilutions of this compound. This results in each well having a unique combination of concentrations.

    • Column 11 should contain dilutions of vancomycin only.

    • Row H should contain dilutions of this compound only.

    • Include growth and sterility controls.

  • Inoculation: Inoculate the wells with the prepared bacterial suspension as described in Protocol 1.

  • Incubation and Reading: Incubate and read the results as described in Protocol 1. The MIC of each drug in combination is determined from the wells showing no growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index for each inhibitory combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Protocol 3: In Vitro VanS Histidine Kinase Inhibition Assay

This protocol assesses the direct inhibitory effect of this compound on the autophosphorylation activity of the VanS sensor kinase.

Materials:

  • Purified recombinant VanS protein

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • [γ-³²P]ATP or an ATP-based luminescence kit (e.g., Kinase-Glo®)

  • SDS-PAGE gels and autoradiography film (for radiolabeling) or a luminometer.

  • 384-well plates (for luminescence assay)

Procedure (Luminescence-Based):

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add:

    • 5 µL of diluted this compound or vehicle control (DMSO).

    • 10 µL of VanS protein in assay buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Kₘ for VanS) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Quantify ATP: Stop the reaction and quantify the remaining ATP by adding 25 µL of a kinase detection reagent (e.g., Kinase-Glo®). This reagent lyses the enzyme and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Lipid II Binding and Sequestration Assay

This protocol investigates the ability of this compound to bind to the peptidoglycan precursor Lipid II and inhibit its use by downstream enzymes.[7][9]

Materials:

  • Purified Lipid II

  • Purified peptidoglycan glycosyltransferase (PGT), e.g., a soluble form of S. aureus PBP2.

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100)

  • Dansyl-labeled Lipid II (for fluorescence-based detection) or radiolabeled Lipid II.

  • TLC plates and developing solvent (for radioactive assay)

  • Fluorometer or scintillation counter.

Procedure (Fluorescence-Based):

  • Binding Assay: Titrate this compound into a solution of Dansyl-Lipid II in assay buffer. Monitor the change in fluorescence intensity or anisotropy. A significant change upon addition of this compound indicates direct binding.

  • Functional (Inhibition) Assay:

    • Pre-incubate a fixed concentration of Lipid II with varying concentrations of this compound for 15 minutes at room temperature in a microplate.

    • Initiate the polymerization reaction by adding the PGT enzyme.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction (e.g., by adding a denaturant like SDS).

    • Quantify the polymerized peptidoglycan. This can be done by various methods, such as capturing the product on a filter and measuring incorporated radioactivity if using radiolabeled Lipid II.

  • Data Analysis: Determine the concentration of this compound required to inhibit the PGT-catalyzed polymerization of Lipid II by 50% (IC₅₀). This provides functional evidence of Lipid II sequestration.

References

Application Notes and Protocols: Siamycin III in Combination Therapy with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of innovative therapeutic strategies. Combination therapy, which utilizes two or more antimicrobial agents with different mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and reduce the likelihood of developing further resistance.

Siamycin III, a member of the lasso peptide family of antibiotics, has been identified as a potent inhibitor of bacterial cell wall synthesis. Its mechanism involves binding to Lipid II, an essential precursor for peptidoglycan formation.[1] Beta-lactam antibiotics, a cornerstone of antibacterial therapy, act by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan cross-linking. The distinct and complementary targets of this compound and beta-lactam antibiotics within the same biosynthetic pathway suggest a strong potential for synergistic interaction.

These application notes provide a framework for investigating the synergistic potential of this compound in combination with beta-lactam antibiotics. While specific quantitative data for this combination are not extensively available in public literature, this document offers detailed protocols for key experiments to determine synergy, templates for data presentation, and visualizations of the underlying mechanisms and experimental workflows.

Data Presentation

Effective evaluation of antibiotic synergy relies on quantitative assessment. The following tables are presented as templates to illustrate how data from checkerboard and time-kill assays for the this compound and beta-lactam combination would be structured for clear interpretation and comparison.

Table 1: Checkerboard Assay Results for this compound in Combination with a Beta-Lactam Antibiotic against MRSA.

Antibiotic CombinationBacterial StrainMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound MRSA (e.g., ATCC 43300)2.00.50.5Synergy
Oxacillin 25664
This compound VRE (E. faecalis)4.01.00.75Additive
Ampicillin 12864

Note: Data presented are hypothetical and for illustrative purposes. The Fractional Inhibitory Concentration Index (FICI) is calculated as: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI of ≤ 0.5 indicates synergy, >0.5 to 4.0 suggests an additive or indifferent effect, and >4.0 indicates antagonism.[2]

Table 2: Time-Kill Assay Results for this compound and Beta-Lactam Combination against MRSA.

TreatmentLog10 CFU/mL at 0 hrLog10 CFU/mL at 4 hrLog10 CFU/mL at 8 hrLog10 CFU/mL at 24 hrInterpretation
Growth Control 6.07.58.89.2-
This compound (1/2 MIC) 6.05.85.55.3Bacteriostatic
Oxacillin (1/4 MIC) 6.05.95.75.6Bacteriostatic
This compound + Oxacillin 6.04.22.5<2.0Synergy & Bactericidal

Note: Data presented are hypothetical. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3]

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify the in vitro interaction between two antimicrobial agents.[2]

Materials:

  • This compound (stock solution of known concentration)

  • Beta-lactam antibiotic (e.g., Oxacillin, Penicillin G; stock solution of known concentration)

  • Bacterial strain of interest (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (for OD600 measurements)

Protocol:

  • Prepare Bacterial Inoculum: From an overnight culture, suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Create serial twofold dilutions of this compound horizontally across the plate (e.g., columns 1-10).

    • Create serial twofold dilutions of the beta-lactam antibiotic vertically down the plate (e.g., rows A-G).

    • Column 11 should contain dilutions of the beta-lactam alone, and row H should contain dilutions of this compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (inoculum without antibiotics) and a sterility control well (broth only).

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Collection: Determine the MIC for each agent alone and in combination by identifying the lowest concentration that completely inhibits visible growth. This can be done visually or by measuring the optical density at 600 nm.

  • FICI Calculation: Calculate the FICI as described in the note for Table 1.

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time by individual antibiotics and their combination.[4]

Materials:

  • This compound

  • Beta-lactam antibiotic

  • Logarithmic phase culture of the test bacterial strain

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

Protocol:

  • Prepare Cultures: Grow the bacterial strain to the early to mid-logarithmic phase. Dilute the culture in fresh, pre-warmed broth to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Experimental Setup: Prepare separate cultures for each condition:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 1/2 MIC)

    • Beta-lactam antibiotic alone (at a relevant concentration, e.g., 1/4 MIC)

    • This compound and beta-lactam in combination.

  • Incubation and Sampling: Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Interpretation: Plot the log10 CFU/mL versus time. Synergy is determined by comparing the bacterial killing in the combination tube to the most active single agent.

Visualizations

Proposed Synergistic Mechanism of Action

The proposed synergy between this compound and beta-lactam antibiotics stems from their sequential and complementary inhibition of the bacterial cell wall synthesis pathway.

Synergistic_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Flippase Flippase Lipid II->Flippase Translocation Nascent Peptidoglycan Nascent Peptidoglycan Flippase->Nascent Peptidoglycan Glycosyltransfer Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) PBPs->Cross-linked Peptidoglycan This compound This compound This compound->Lipid II Inhibits utilization Beta-lactam Beta-lactam Beta-lactam->PBPs Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare bacterial inoculum (0.5 McFarland) C Perform Checkerboard Assay (96-well plate) A->C D Perform Time-Kill Assay (broth cultures) A->D B Prepare serial dilutions of This compound and Beta-lactam B->C B->D E Incubate and determine MICs C->E G Plate samples at time points D->G F Calculate FICI E->F I Determine Synergy, Additive, or Antagonism F->I H Count CFUs and plot curves G->H H->I Synergy_Interpretation Start Synergy Test Results FIC_Check FICI ≤ 0.5? Start->FIC_Check TimeKill_Check ≥ 2-log10 kill vs. most active single agent? Start->TimeKill_Check Synergy Synergy FIC_Check->Synergy Yes FIC_Antagonism_Check FICI > 4.0? FIC_Check->FIC_Antagonism_Check No TimeKill_Check->Synergy Yes Additive Additive / Indifferent TimeKill_Check->Additive No Antagonism Antagonism FIC_Antagonism_Check->Additive No FIC_Antagonism_Check->Antagonism Yes

References

Application Notes and Protocols: Fluorescent Labeling of Siamycin III for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycin III is a cyclic peptide with a complex structure, belonging to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs)[1][2]. Related compounds, such as Siamycin I, have demonstrated significant biological activities, including anti-HIV by inhibiting viral fusion and antimicrobial effects against Gram-positive bacteria by targeting Lipid II, a key precursor in cell wall biosynthesis[3][4][5][6][7]. To elucidate its mechanism of action, cellular uptake, and subcellular localization, fluorescent labeling of this compound is an invaluable tool.

These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging applications. The methods described herein are based on established bioconjugation techniques and cellular imaging principles, tailored for a peptide of this compound's nature.

Fluorescent Labeling of this compound

The choice of fluorescent label and conjugation chemistry depends on the available functional groups in this compound. Based on its peptide nature, primary amines (N-terminus) and thiols (cysteine residues) are the most common targets for labeling[8][9][10].

Recommended Fluorescent Dyes

A variety of fluorescent dyes are commercially available for peptide labeling. The selection should be based on the desired photophysical properties (e.g., brightness, photostability) and the available imaging instrumentation.

FluorophoreExcitation (nm)Emission (nm)Reactive Form for Amine LabelingReactive Form for Thiol Labeling
FITC ~495~517NHS ester, isothiocyanate-
TAMRA ~552~578NHS esterMaleimide
Cy3 ~550~570NHS esterMaleimide
Cy5 ~650~670NHS esterMaleimide
ATTO Dyes VariousVariousNHS esterMaleimide
Alexa Fluor Dyes VariousVariousNHS esterMaleimide

Table 1: Properties of common fluorescent dyes suitable for labeling this compound. Data compiled from various sources[8][11].

Protocol: Amine-Reactive Labeling of this compound using NHS Ester Dyes

This protocol describes the labeling of primary amines in this compound using an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

G siamycin This compound Solution reaction Conjugation Reaction (pH 8.0-9.0) siamycin->reaction dye Amine-Reactive Dye (NHS Ester) dye->reaction purification Purification (HPLC or SEC) reaction->purification characterization Characterization (Spectrophotometry) purification->characterization final_product Fluorescently Labeled This compound characterization->final_product

Caption: Workflow for labeling this compound with an amine-reactive dye.

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Reverse-Phase HPLC or Sephadex LH-20)[12][13]

  • UV-Vis Spectrophotometer

  • Prepare this compound Solution: Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a 5-10 fold molar excess of the dissolved dye to the this compound solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the fluorescently labeled this compound from unreacted dye and unlabeled peptide.

    • Reverse-Phase HPLC: This is the preferred method for achieving high purity[13][14]. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Size-Exclusion Chromatography (SEC): For a simpler purification, a Sephadex LH-20 column can be used to separate the larger labeled peptide from the smaller free dye molecules[12].

  • Characterization:

    • Measure the absorbance of the purified, labeled peptide at the dye's maximum absorbance wavelength and at 280 nm.

    • Calculate the concentration of the labeled peptide and the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the dye and peptide.

Cellular Imaging with Fluorescently Labeled this compound

The following protocols are general guidelines for imaging the cellular localization of fluorescently labeled this compound. Optimization may be required depending on the cell type and experimental goals.

Protocol: Live-Cell Imaging

This protocol is for visualizing the interaction and uptake of labeled this compound in living cells.

G seeding Seed Cells on Coverslips/Imaging Dish treatment Treat with Labeled This compound seeding->treatment incubation Incubate (Time Course) treatment->incubation wash Wash with Imaging Buffer incubation->wash imaging Acquire Images (Fluorescence Microscope) wash->imaging G siamycin This compound lipidII Lipid II siamycin->lipidII binds peptidoglycan Peptidoglycan Synthesis siamycin->peptidoglycan inhibits lipidII->peptidoglycan cell_wall Cell Wall Integrity peptidoglycan->cell_wall peptidoglycan->cell_wall maintains lysis Cell Lysis cell_wall->lysis prevents

References

Development of Siamycin Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siamycins are a class of lasso peptides with noteworthy biological activities, particularly antimicrobial and antiviral properties. This document provides detailed application notes and protocols focused on Siamycin I, the most extensively studied member of this family. While the initial exploration aimed to cover Siamycin III derivatives, the available scientific literature predominantly centers on Siamycin I. These notes summarize its mechanism of action, biological activity, and the signaling pathways it modulates. Detailed protocols for the evaluation of antimicrobial activity are also provided to facilitate further research and development of Siamycin I analogs.

Introduction

Siamycin I is a 21-residue tricyclic peptide originally isolated from Streptomyces sp.[1]. It belongs to the lasso peptide family, characterized by a unique knotted structure where the C-terminal tail is threaded through and trapped within an N-terminal macrolactam ring. This distinct topology confers significant stability to the peptide. Siamycin I has demonstrated activity against Gram-positive bacteria and the Human Immunodeficiency Virus (HIV). Its antibacterial mechanism involves the inhibition of cell wall biosynthesis, a pathway distinct from its antiviral mode of action.

Mechanism of Action

Antibacterial Activity

Siamycin I exerts its antibacterial effect by targeting Lipid II, an essential precursor in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[2] This interaction occurs on the outer surface of the Gram-positive bacterial cell membrane. By binding to Lipid II, Siamycin I sequesters it, preventing its incorporation into the growing peptidoglycan layer. This disruption of cell wall synthesis leads to cell lysis and bacterial death.

The inhibition of cell wall biosynthesis by Siamycin I triggers a cellular stress response mediated by the WalKR two-component system.[2] The WalKR system is essential for maintaining cell wall homeostasis in Gram-positive bacteria.[3][4] It is believed that the accumulation of Lipid II precursors, due to the action of Siamycin I, is sensed by the histidine kinase WalK, which then autophosphorylates and subsequently transfers the phosphate (B84403) group to its cognate response regulator, WalR. Phosphorylated WalR then modulates the expression of genes involved in cell wall metabolism, leading to a response aimed at mitigating the cell wall damage. Resistance to Siamycin I has been associated with mutations within the WalKR system.[2]

Antiviral Activity

Siamycin I has also been identified as an HIV fusion inhibitor.[1] It is effective against both HIV-1 and HIV-2.[1] The mechanism of its antiviral activity is distinct from its antibacterial action and involves interaction with the HIV envelope glycoprotein (B1211001) gp160.[1] This interaction prevents the fusion of the viral and cellular membranes, a critical step in the viral entry process.

Biological Activity of Siamycin I

The biological activity of Siamycin I has been quantified in various assays. The following table summarizes the reported inhibitory concentrations.

Activity TypeAssay DescriptionTarget/StrainReported Value
Antiviral (HIV-1)Inhibition of acute infectionCEM-SS cellsEC50: 0.05 - 5.7 µM
Antiviral (HIV-2)Inhibition of acute infectionCEM-SS cellsEC50: 0.05 - 5.7 µM
Antiviral (HIV)Inhibition of cell fusionC8166 and CEM-SS cellsEC50: 0.08 µM
CytotoxicityDecrease in cell viabilityCEM-SS cells (uninfected)CC50: 150 µM

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Siamycin I and its Analogs

This protocol outlines the broth microdilution method for determining the MIC of Siamycin I and its derivatives against Gram-positive bacteria.

Materials:

  • Siamycin I or analog of interest

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Sterile saline or broth

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Siamycin I Dilutions:

    • Prepare a stock solution of Siamycin I or its analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the Siamycin I dilutions.

    • Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[5]

Protocol 2: HIV-1 Fusion Inhibition Assay

This protocol describes a cell-based fusion assay to evaluate the anti-HIV activity of Siamycin I and its analogs.

Materials:

  • HeLa-CD4+ cells (expressing the CD4 receptor)

  • BSC-1 cells (expressing HIV-1 gp160)

  • Siamycin I or analog of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Microscope

Procedure:

  • Cell Seeding:

    • Seed HeLa-CD4+ cells and BSC-1 cells in a suitable ratio in a multi-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of Siamycin I or its analog in cell culture medium.

    • Add the compound dilutions to the co-cultured cells.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a sufficient period to allow cell fusion to occur (e.g., 24-48 hours).

  • Quantification of Cell Fusion:

    • Observe the cells under a microscope for the formation of syncytia (large, multinucleated cells resulting from cell fusion).

    • Quantify the extent of syncytia formation in treated wells compared to untreated control wells. The 50% effective dose (EC50) is the concentration of the compound that inhibits syncytia formation by 50%.[1]

Signaling Pathway and Experimental Workflow Diagrams

Siamycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Siamycin Siamycin I LipidII Lipid II Siamycin->LipidII Binds to WalK WalK (Histidine Kinase) LipidII->WalK Stress Signal WalR WalR (Response Regulator) WalK->WalR Phosphorylation WalR_P WalR-P DNA DNA WalR_P->DNA Binds to Promoter CellWall_Genes Cell Wall Metabolism Genes DNA->CellWall_Genes Regulates Transcription

Caption: Siamycin I interaction with Lipid II and subsequent activation of the WalKR signaling pathway.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Siamycin I Analog prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual Inspection/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Siamycin I represents a promising scaffold for the development of novel anti-infective agents due to its unique lasso structure and dual antibacterial and antiviral activities. While the development of derivatives with enhanced activity is a key goal, a systematic exploration of the structure-activity relationships of Siamycin I is first required. The protocols and information provided herein serve as a foundational resource for researchers to further investigate this fascinating class of natural products. Future work should focus on the synthesis and biological evaluation of a library of Siamycin I analogs to identify key structural motifs responsible for its activity and to potentially develop derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Siamycin III as a Molecular Probe for Lipid II Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a crucial structure for survival, making its biosynthetic pathway an attractive target for antimicrobial agents. Lipid II is a pivotal precursor molecule in the synthesis of peptidoglycan, the primary component of the cell wall in most bacteria. Its localization at the cytoplasmic membrane, particularly at sites of active cell wall synthesis like the division septum, makes it a "hotspot" for antibiotic targeting. Siamycins are a class of lasso peptides with antimicrobial properties.[1][2] Specifically, Siamycin I has been demonstrated to exert its antibacterial effect by binding directly to Lipid II on the exterior of Gram-positive bacteria, thereby inhibiting cell wall formation.[1][3][4] This specific, high-affinity interaction forms the basis for the development of Siamycin and its analogs, such as Siamycin III, as molecular probes for studying the dynamics and localization of Lipid II in live bacteria.

These application notes provide detailed protocols for the synthesis of a fluorescently-labeled Siamycin probe and its use in visualizing Lipid II localization in Gram-positive bacteria using fluorescence microscopy.

Principle of the Method

The use of Siamycin as a molecular probe for Lipid II relies on its specific binding to this precursor molecule. By covalently attaching a fluorophore to the Siamycin peptide, the location of the Siamycin-Lipid II complex can be visualized within the bacterial cell using fluorescence microscopy. Siamycin I has been shown to localize specifically to the division septum in Bacillus subtilis, a region known to be rich in Lipid II due to active cell wall synthesis.[5] This targeted localization allows researchers to study the spatial organization of cell wall synthesis and screen for compounds that may disrupt this process. The overall workflow involves synthesizing the fluorescent probe, incubating it with bacterial cells, and imaging the localization pattern.

Workflow for Lipid II Localization using a Siamycin Probe cluster_synthesis Probe Synthesis cluster_application Probe Application & Imaging siamycin Siamycin Peptide synthesis Covalent Coupling (PyBOP, DIPEA in DMF) siamycin->synthesis fluorophore Fluorophore (e.g., 5-FAM cadaverine) fluorophore->synthesis probe Siamycin-Fluorophore Probe synthesis->probe incubation Incubate Bacteria with Probe probe->incubation bacteria Bacterial Culture (e.g., B. subtilis) bacteria->incubation wash Wash Cells (Remove unbound probe) incubation->wash microscopy Fluorescence Microscopy wash->microscopy localization Image Analysis: Probe Localization (e.g., at Septum) microscopy->localization

Caption: Experimental workflow for Lipid II localization.

Mechanism of Action and Cellular Response

cluster_action Mechanism of Action cluster_resistance Resistance Mechanism Siamycin Siamycin Probe Binding Binding & Sequestration Siamycin->Binding LipidII Lipid II LipidII->Binding Inhibition Inhibition of Peptidoglycan Synthesis Binding->Inhibition Stress Cell Wall Stress (e.g., LiaI Response) Inhibition->Stress WalKR WalKR Two-Component System Mutation Thickening Cell Wall Thickening WalKR->Thickening ReducedAccess Reduced Probe Access to Lipid II Thickening->ReducedAccess ReducedAccess->Binding Resistance Resistance ReducedAccess->Resistance

Caption: Siamycin's mechanism of action and resistance.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of Siamycin I, a close analog of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Siamycin I [5]

Bacterial Strain Condition MIC (µg/mL)
Staphylococcus aureus HG001 BHI Medium 32
S. aureus HG001 guaA::IS256-ermB BHI Medium 64
S. aureus HG001 guaA::IS256-ermB BHI + 0.5 mM Guanine 32
S. aureus ATCC29213 walK (G533S) - >64

| S. aureus ATCC29213 walR (T101M) | - | >64 |

Table 2: Cellular Uptake/Binding Assay of Siamycin I in S. aureus [5]

Time Point (minutes) Siamycin I in Supernatant Siamycin I in Cell Lysate Observation
0 - 15 Slight depletion Detectable Binding to cells occurs rapidly.

| > 15 | Saturated (level stabilizes) | Constant level | Binding sites appear to become saturated after 15 minutes. |

Experimental Protocols

Protocol 1: Synthesis of Siamycin-Fluorophore Conjugate This protocol is adapted from the method described for Siamycin I and fluorescein-5-carboxamide (5-FAM) cadaverine (B124047).[5]

Materials:

  • Siamycin peptide

  • 5-FAM cadaverine

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether, pre-chilled to -20°C

  • HPLC system with a C18 column

Procedure:

  • In a light-protected microfuge tube, dissolve 5 µmol of Siamycin and 5 µmol of 5-FAM cadaverine in 500 µL of anhydrous DMF.

  • Add 15 µmol of PyBOP to the mixture.

  • Add 30 µmol of DIPEA to initiate the coupling reaction.

  • Mix the reaction at room temperature for 3 hours, ensuring continuous protection from light.

  • To precipitate the product, dilute the reaction mixture into 20 mL of diethyl ether pre-chilled to -20°C.

  • Allow the mixture to settle for 1 hour at -20°C.

  • Collect the precipitated Siamycin-fluorophore conjugate by centrifugation at 2,000 x g for 10 minutes.

  • Purify the conjugate using HPLC with a suitable C18 column and a water/acetonitrile gradient containing 0.1% formic acid.[5]

  • Confirm the mass of the final product using mass spectrometry.

Protocol 2: Fluorescence Microscopy of Labeled Bacteria This protocol details the labeling of bacteria for visualization of Lipid II localization.[5]

Materials:

  • Mid-log phase culture of Gram-positive bacteria (e.g., B. subtilis 168 or S. aureus)

  • Siamycin-fluorophore probe (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DAPI stain (optional, for DNA visualization)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/FAM and DAPI)

Procedure:

  • Grow bacteria to mid-logarithmic phase (e.g., OD₆₀₀ of ~0.4).

  • Add the Siamycin-fluorophore probe to the bacterial culture at a sub-inhibitory concentration. This concentration should be determined empirically but can be started at 1/4 to 1/2 of the MIC.

  • Incubate the cells with the probe for 15-30 minutes at 37°C.

  • (Optional) If staining DNA, add DAPI to the culture for the final 5 minutes of incubation.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 3 minutes).

  • Gently wash the cell pellet twice with 1 mL of PBS (pH 7.4) to remove unbound probe.

  • Resuspend the final pellet in a small volume of PBS (~50 µL).

  • Place a small drop (~5 µL) of the cell suspension onto a clean microscope slide and cover with a coverslip.

  • Image the cells immediately using a fluorescence microscope. For B. subtilis, expect to see fluorescence localized at the division septa.[5]

Protocol 3: Cellular Binding Assay This protocol quantifies the amount of Siamycin that binds to bacterial cells over time.[5]

Materials:

  • Mid-log phase culture of S. aureus

  • Siamycin peptide (unlabeled)

  • DMSO (vehicle control)

  • PBS (pH 7.0), ice-cold

  • UPLC-MS system

Procedure:

  • Grow S. aureus to an OD₆₀₀ of 0.4.

  • Treat the culture with a sub-MIC concentration of Siamycin (e.g., 8 µg/mL) or an equivalent volume of DMSO as a control.

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the culture.

  • Immediately place the aliquots on ice and centrifuge at 15,000 RPM for 3 minutes at 4°C.

  • Supernatant Fraction: Carefully collect the supernatant (spent growth media).

  • Wash Fractions: Wash the cell pellet twice with ice-cold 1X PBS (pH 7.0), collecting the supernatant from each wash step.

  • Cell-Bound Fraction: Resuspend the final washed pellet in 50 µL of 1X PBS (pH 7.0) and boil for 15 minutes to lyse the cells. Centrifuge to pellet debris and collect the supernatant (lysate).

  • Analyze the amount of Siamycin in each fraction (supernatant, washes, and lysate) using UPLC-MS to determine its distribution over time.[5]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Siamycin III Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Siamycin III. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during the synthesis of this complex lasso peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in this compound synthesis that typically result in low yields?

A1: The primary challenges in the synthesis of this compound and other lasso peptides that significantly impact yield are:

  • Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling or deprotection steps during the assembly of the linear peptide precursor can lead to a heterogeneous mixture of truncated or deletion sequences, reducing the amount of the desired full-length peptide.

  • Macrocyclization (Lactamization): The intramolecular head-to-tail cyclization to form the characteristic macrolactam ring is often a low-yield step. This is due to competing intermolecular polymerization and the high conformational entropy that must be overcome for the linear peptide to adopt a reactive conformation.

  • Disulfide Bond Formation: this compound, like other Siamycins, is expected to contain multiple disulfide bonds. The correct pairing of cysteine residues is crucial. Mismatched disulfide bonds lead to a mixture of isomers that are difficult to separate, thereby reducing the yield of the correctly folded, biologically active peptide.

  • Purification: The final purification of the target molecule from a complex mixture of reagents, byproducts, and isomeric impurities by methods like reverse-phase high-performance liquid chromatography (RP-HPLC) can lead to significant product loss.

Q2: How can I improve the yield of the linear peptide precursor during SPPS?

A2: To enhance the yield and purity of the linear peptide:

  • Optimize Coupling Chemistry: Use highly efficient coupling reagents like HBTU, HATU, or COMU, especially for sterically hindered amino acids. Double coupling can be employed for difficult couplings.

  • Monitor Deprotection: Real-time monitoring of Fmoc deprotection using UV absorbance can ensure complete removal of the protecting group before the next coupling step, preventing deletion sequences.

  • Choice of Resin and Linker: Select a resin and linker that are appropriate for the C-terminal amino acid and the overall peptide sequence to minimize premature cleavage or side reactions.

  • Solvent Quality: Always use fresh, high-purity solvents to avoid side reactions caused by impurities.

Q3: Are there strategies to increase the efficiency of the macrocyclization step?

A3: Yes, several strategies can improve the yield of the intramolecular cyclization:

  • High Dilution: Performing the cyclization reaction at high dilution (typically 0.1-1 mM) favors the intramolecular reaction over intermolecular polymerization.

  • "Pseudodilution" on Solid Support: Cyclization on the solid support can mimic high dilution conditions as the peptide chains are physically separated by being anchored to the resin.

  • Turn-Inducing Elements: Incorporating proline or D-amino acids at strategic positions in the linear precursor can pre-organize the peptide into a conformation that is favorable for cyclization.[1]

  • Optimizing Coupling Reagents: The choice of coupling reagent for the cyclization is critical. Reagents that minimize racemization and react efficiently at high dilution are preferred.

Q4: What methods can be used to ensure correct disulfide bond formation?

A4: Achieving the native disulfide bond connectivity is a significant challenge. Key strategies include:

  • Orthogonal Cysteine Protecting Groups: Use different cysteine protecting groups (e.g., Trt, Acm, StBu) that can be removed selectively under different conditions. This allows for the stepwise and controlled formation of each disulfide bond.

  • Directed Oxidative Folding: After removal of the protecting groups, the disulfide bonds can be formed using a variety of oxidizing agents (e.g., air oxidation, DMSO, iodine). The choice of conditions (pH, temperature, additives) can influence the folding pathway and the final distribution of isomers.

  • Characterization of Isomers: It is crucial to have robust analytical methods, such as multi-dimensional NMR and mass spectrometry, to characterize the different disulfide isomers and confirm the structure of the desired product.[2][3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of linear peptide after SPPS and cleavage Incomplete coupling or deprotection during SPPS.- Use a higher excess of amino acid and coupling reagent.- Perform double couplings for known difficult sequences.- Monitor Fmoc deprotection by UV and extend reaction time if necessary.- Use fresh, high-quality reagents and solvents.
Aggregation of the growing peptide chain on the resin.- Incorporate pseudoproline dipeptides or other "difficult sequence" disruption strategies.- Perform synthesis at an elevated temperature (if using a suitable instrument).
Premature cleavage from the resin.- Ensure the linker is stable to the deprotection conditions.- Avoid prolonged exposure to acidic reagents.
Multiple peaks of similar mass in LC-MS after cyclization Intermolecular oligomerization.- Perform the cyclization at a higher dilution (e.g., 0.1 mM).- Consider on-resin cyclization to leverage the pseudo-dilution effect.
Racemization during activation of the C-terminal carboxyl group.- Use coupling reagents known to suppress racemization (e.g., COMU, HATU with an additive like HOAt).- Avoid high temperatures and prolonged activation times.
Broad peaks and low recovery after purification by RP-HPLC Peptide aggregation.- Modify the mobile phase composition (e.g., change the organic solvent, add ion-pairing agents).- Purify at a lower concentration.
Product instability.- Ensure the pH of the mobile phase is compatible with the peptide's stability.- Work at reduced temperatures if the peptide is thermally labile.
Final product shows low or no biological activity Incorrect disulfide bond formation.- Implement a directed disulfide bond formation strategy using orthogonal protecting groups.- Screen different oxidative folding conditions (pH, redox buffer).- Thoroughly characterize the final product to confirm the correct isomer.
Degradation of the peptide.- Store the lyophilized peptide at -20°C or lower.- For solutions, use buffers at a pH that ensures stability and store as single-use aliquots at -80°C to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor

This protocol outlines the general steps for synthesizing the linear peptide precursor on a solid support using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the appropriate pre-loaded resin (e.g., Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (unreacted amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Lyophilize the crude peptide to obtain a dry powder.

Protocol 2: Head-to-Tail Macrocyclization in Solution

This protocol describes a general method for the solution-phase cyclization of the linear peptide.

  • Dissolution: Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF or a mixture of DMF/DCM) to achieve a final concentration of 0.1-0.5 mM.

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a non-nucleophilic base like DIPEA.

  • Cyclization Reaction:

    • Add the coupling reagent (e.g., HATU, PyBOP) and an additive (e.g., HOAt) to the peptide solution.

    • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.

  • Quenching and Solvent Removal: Once the reaction is complete, quench any remaining coupling reagent with a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

Protocol 3: Directed Disulfide Bond Formation

This protocol assumes the use of orthogonal protecting groups on the cysteine residues (e.g., Trt and Acm).

  • First Disulfide Bond Formation:

    • Dissolve the purified linear or cyclic peptide with Trt-protected cysteines in a suitable solvent.

    • Selectively remove the Trt groups using a mild acid treatment (e.g., dilute TFA in DCM with scavengers).

    • Induce the formation of the first disulfide bond by air oxidation at a slightly basic pH (e.g., pH 8.0-8.5 in an ammonium (B1175870) bicarbonate buffer) or by using a mild oxidizing agent.

    • Purify the monocyclic product by RP-HPLC.

  • Second Disulfide Bond Formation:

    • Selectively remove the Acm groups from the purified monocyclic peptide using a reagent like iodine or silver acetate.

    • The iodine used for Acm removal will simultaneously oxidize the newly freed thiols to form the second disulfide bond.

    • Quench the reaction with a reducing agent like ascorbic acid.

  • Final Purification: Purify the final bicyclic peptide by RP-HPLC to obtain the desired this compound.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_cyclization Macrocyclization cluster_folding Disulfide Bond Formation spps_start Resin Swelling deprotection Fmoc Deprotection spps_start->deprotection coupling Amino Acid Coupling deprotection->coupling spps_end Final Linear Peptide on Resin coupling->spps_end cleavage TFA Cleavage spps_end->cleavage precipitation Ether Precipitation cleavage->precipitation lyophilization Lyophilization precipitation->lyophilization dissolution High Dilution Dissolution lyophilization->dissolution cyclize Add Coupling Reagent dissolution->cyclize purify_cyclic RP-HPLC Purification cyclize->purify_cyclic first_oxidation First Disulfide Bond Formation purify_cyclic->first_oxidation second_oxidation Second Disulfide Bond Formation first_oxidation->second_oxidation final_purification Final RP-HPLC Purification second_oxidation->final_purification final_product final_product final_purification->final_product This compound

Caption: Experimental workflow for the chemical synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions_spps SPPS Solutions cluster_solutions_cyclization Cyclization Solutions cluster_solutions_folding Folding Solutions start Low Final Yield check_spps Analyze Crude Linear Peptide (LC-MS) start->check_spps check_cyclization Analyze Crude Cyclized Product (LC-MS) start->check_cyclization check_folding Analyze Intermediates and Final Product (LC-MS, MS/MS) start->check_folding optimize_coupling Optimize Coupling/Deprotection check_spps->optimize_coupling change_resin Change Resin/Linker check_spps->change_resin high_dilution Increase Dilution check_cyclization->high_dilution on_resin On-Resin Cyclization check_cyclization->on_resin orthogonal_pg Use Orthogonal Protecting Groups check_folding->orthogonal_pg screen_conditions Screen Oxidation Conditions check_folding->screen_conditions

References

Improving Siamycin III solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Siamycin III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a member of the lasso peptide family, which are ribosomally synthesized and post-translationally modified peptides known for their unique knotted structures. This structure confers significant thermal and proteolytic stability. Like other siamycins, it is a hydrophobic peptide. While specific data for this compound is limited, its close structural analogs, Siamycin I and II, have demonstrated antiviral (anti-HIV) and antibacterial activities.[1]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

The difficulty in dissolving this compound in aqueous buffers is primarily due to its hydrophobic nature. Peptides with a high proportion of hydrophobic amino acid residues tend to have poor solubility in water and can aggregate or precipitate in aqueous environments.[2][3][4]

Q3: What solvents are recommended for dissolving this compound?

There is no specific quantitative solubility data available for this compound in the public domain. However, based on data for structurally similar Siamycin I and II, and general guidelines for hydrophobic peptides, organic solvents are recommended for initial dissolution. A 50:50 mixture of DMSO and water has been successfully used for Siamycin II.[1] For Siamycin I, a 1:1 water:methanol formulation has been used for in vitro studies.[5] Generally, for hydrophobic peptides, solvents like DMSO, DMF, and acetonitrile (B52724) are recommended for creating a concentrated stock solution, which can then be carefully diluted into your aqueous assay buffer.[2][4]

Troubleshooting Guide: this compound Precipitation

This guide addresses the common issue of this compound precipitation during the preparation of working solutions for in vitro assays.

Issue: A precipitate forms immediately after adding the this compound stock solution to the aqueous buffer or cell culture medium.

This is a common phenomenon known as "solvent shift," where a compound that is soluble in a concentrated organic solvent precipitates upon rapid dilution into an aqueous solution in which it is less soluble.

Potential CauseRecommended Solution
High Stock Concentration Prepare a less concentrated stock solution of this compound in your chosen organic solvent. This will require adding a larger volume to your assay, so ensure the final solvent concentration remains compatible with your experimental system.
Final Solvent Concentration Too High Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is not toxic to your cells and does not affect the assay performance. Typically, a final DMSO concentration of <0.5% is well-tolerated by most cell lines.
Rapid Dilution Add the this compound stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer or medium while gently vortexing or swirling. This gradual addition helps to avoid localized high concentrations that can lead to immediate precipitation.
Low Temperature of Aqueous Solution Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Solubility of many compounds, including peptides, often increases with temperature.
Incorrect Solvent Choice If precipitation persists with one organic solvent, test other options such as DMF or acetonitrile for the initial stock preparation, as peptide solubility can be solvent-dependent.

Issue: The this compound solution appears cloudy or a precipitate forms over time in the incubator.

This may indicate that the compound is slowly coming out of solution at the working concentration and temperature.

Potential CauseRecommended Solution
Working Concentration Exceeds Solubility Limit Determine the maximum soluble concentration of this compound in your final assay medium through a pilot experiment with serial dilutions. Visually inspect for any precipitation or cloudiness over the time course of your experiment.
Peptide Aggregation Hydrophobic peptides can aggregate over time. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) in the final assay medium can sometimes help maintain solubility and prevent aggregation. However, compatibility with your specific assay must be verified.
pH of the Medium The net charge of a peptide is pH-dependent, which in turn affects its solubility. While cell culture media are buffered, significant pH shifts should be avoided.

Quantitative Data on Recommended Solvents

Solvent SystemPeptideApplicationObservations/Recommendations
50% DMSO / 50% H₂OSiamycin IINMR SpectroscopyEffective for dissolving the peptide for structural analysis.[1]
1:1 Water / MethanolSiamycin IIn vitro assaysUsed to prepare solutions for biological experiments.[5]
100% DMSO, DMF, or AcetonitrileGeneral Hydrophobic PeptidesStock Solution PreparationRecommended for initial dissolution, followed by slow dilution in aqueous buffer.[2][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a concentrated stock solution of this compound.

Materials:

  • Lyophilized this compound

  • Anhydrous DMSO (or DMF/acetonitrile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Allow the vial to equilibrate to room temperature.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of organic solvent. It is advisable to start with a small amount of the peptide to test solubility.

  • Add the appropriate volume of anhydrous DMSO (or other selected organic solvent) to the vial.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, the solution should be clear. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability. A product data sheet for Siamycin I suggests stability in solvent at -80°C for 3 months and at -20°C for 2 weeks.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol details the dilution of the concentrated stock solution into an aqueous buffer or cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Pre-warm the sterile aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Thaw an aliquot of the this compound stock solution and bring it to room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay. Ensure the final concentration of the organic solvent is below the tolerance level of your assay (typically <0.5% for DMSO).

  • While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.

  • Continue to mix gently for a few minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use in your experiment.

  • Use the freshly prepared working solution immediately for best results.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

G start Start: Dissolve this compound dissolve_dmso Dissolve in 100% DMSO (or DMF/Acetonitrile) start->dissolve_dmso dilute Dilute slowly into pre-warmed aqueous buffer dissolve_dmso->dilute check_precipitate Precipitation? dilute->check_precipitate success Solution is clear Proceed with experiment check_precipitate->success No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes lower_stock Lower stock concentration troubleshoot->lower_stock check_final_dmso Ensure final DMSO < 0.5% troubleshoot->check_final_dmso sonicate Try sonication troubleshoot->sonicate change_solvent Try alternative solvent (e.g., DMF, Acetonitrile) troubleshoot->change_solvent lower_stock->dilute check_final_dmso->dilute sonicate->dilute change_solvent->dissolve_dmso

Caption: A flowchart for troubleshooting this compound solubility issues.

Proposed Mechanism of Action of Siamycin and Resistance Pathway

G cluster_cell Bacterial Cell cluster_walKR WalKR Two-Component System siamycin Siamycin lipid_ii Lipid II siamycin->lipid_ii binds peptidoglycan Peptidoglycan Synthesis siamycin->peptidoglycan inhibits lipid_ii->peptidoglycan cell_wall Cell Wall Integrity peptidoglycan->cell_wall maintains cell_wall_stress Cell Wall Stress peptidoglycan->cell_wall_stress walK WalK (Kinase) walR WalR (Response Regulator) walK->walR phosphorylates walR->cell_wall regulates genes for cell wall metabolism cell_wall_stress->walK activates

Caption: Siamycin's mechanism of action and the WalKR resistance pathway.

References

Technical Support Center: Optimizing Siamycin III Concentration for Synergistic Antibiotic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Siamycin III for synergistic antibiotic studies. Given the limited specific data on this compound, this guide leverages information on the closely related and well-studied lasso peptide, Siamycin I, as a foundational model. The principles and protocols outlined here are intended to serve as a robust starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a member of the siamycin family of lasso peptides.[1] While specific studies on this compound are limited, the closely related Siamycin I is known to target Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall in Gram-positive bacteria.[2][3][4] This interaction disrupts cell wall formation, leading to bacterial cell death. Additionally, Siamycin I has been shown to inhibit the histidine kinase activity of two-component systems like FsrC and VanS, which are involved in virulence and vancomycin (B549263) resistance, respectively.[5][6] It is plausible that this compound shares a similar mechanism of action due to structural similarities within the peptide family.

Q2: How is the synergistic effect of this compound with other antibiotics quantified?

A2: The most common method for quantifying synergy is by calculating the Fractional Inhibitory Concentration (FIC) index from a checkerboard assay. The FIC index is the sum of the FICs of each drug in the combination. The FIC for each drug is its Minimum Inhibitory Concentration (MIC) in the combination divided by its MIC when used alone. The interaction is typically interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Q3: Which antibiotics are potential candidates for synergistic studies with this compound?

A3: Based on the mechanism of action of Siamycin I, antibiotics that also target the cell wall (e.g., β-lactams, vancomycin) are strong candidates for synergistic studies. Siamycin I has been shown to restore vancomycin effectiveness in vancomycin-resistant enterococci (VRE).[5] Therefore, exploring combinations of this compound with vancomycin against VRE is a promising avenue. Other potential partners could include antibiotics with different mechanisms of action, where the cell wall disruption by this compound might enhance their uptake or efficacy.

Q4: What are the key signaling pathways affected by Siamycins?

A4: Siamycins are known to interact with and modulate key bacterial signaling pathways. Two important examples are:

  • The WalKR Two-Component System: Resistance to Siamycin I has been linked to mutations in the WalKR (also known as YycG/YycF) system.[2][3] This essential pathway in low-G+C Gram-positive bacteria regulates cell wall metabolism and autolysin activity.[7][8]

  • The VanRS Two-Component System: Siamycin I can inhibit the VanS histidine kinase, which is the sensor for vancomycin and regulates the expression of vancomycin resistance genes in enterococci.[5][9] This inhibition can re-sensitize resistant strains to vancomycin.

Troubleshooting Guides

Checkerboard Assay Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent MIC values for this compound across experiments. 1. Inoculum variability: The density of the starting bacterial culture was not standardized. 2. Pipetting errors: Inaccurate serial dilutions leading to incorrect final concentrations. 3. This compound instability: The peptide may be degrading in the experimental medium or due to improper storage.[10]1. Standardize inoculum: Always prepare a fresh bacterial suspension and adjust to a 0.5 McFarland standard. 2. Calibrate pipettes: Ensure pipettes are properly calibrated and use fresh tips for each dilution step. 3. Check stability: Prepare fresh stock solutions of this compound for each experiment. If degradation is suspected, consider testing its stability in different media and pH conditions. Store stock solutions at -20°C or below in small aliquots to avoid freeze-thaw cycles.[10]
No growth in any wells, including the growth control. 1. Inactive inoculum: The bacterial culture used was not viable. 2. Contamination: The culture or media may be contaminated with an inhibitory substance.1. Use fresh culture: Always use a fresh, log-phase bacterial culture. 2. Ensure sterility: Use aseptic techniques and sterile materials throughout the experiment.
Growth in all wells, even at high antibiotic concentrations. 1. Resistant strain: The bacterial strain is resistant to one or both of the tested agents. 2. Incorrect antibiotic concentration: The stock solutions were prepared incorrectly. 3. Precipitation of this compound: The peptide may have low solubility in the test medium, leading to the formation of precipitates and a lower effective concentration.1. Confirm susceptibility: Test the MIC of each agent individually before performing the checkerboard assay. 2. Verify stock solutions: Double-check calculations and re-prepare stock solutions if necessary. 3. Improve solubility: Consider using a co-solvent like DMSO for the initial stock solution (ensure the final concentration in the assay is not inhibitory to the bacteria). Visually inspect wells for any precipitation.
Time-Kill Assay Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Erratic colony counts (CFU/ml). 1. Inaccurate serial dilutions or plating. 2. Clumping of bacteria. 1. Ensure proper mixing: Vortex samples thoroughly before dilution and plating. Use calibrated pipettes. 2. Vortex before sampling: Briefly vortex the bacterial suspension before taking aliquots for dilution.
No significant killing observed with the antibiotic combination. 1. Sub-optimal concentrations: The concentrations of this compound and the partner antibiotic are too low. 2. Antagonistic interaction: The two agents may be antagonistic at the tested concentrations.1. Test a range of concentrations: Use concentrations around the MIC (e.g., 0.5x, 1x, 2x MIC) for both agents. 2. Refer to checkerboard data: Use the results from the checkerboard assay to guide the selection of concentrations for the time-kill assay.
Rapid regrowth of bacteria after initial killing. 1. Selection of resistant subpopulations. 2. Degradation of one or both antibiotics over the time course of the experiment. 1. Plate on antibiotic-containing agar (B569324): At the end of the experiment, plate the bacteria on agar containing one or both of the antibiotics to check for the emergence of resistance. 2. Assess antibiotic stability: If degradation is suspected, consider a bioassay to determine the activity of the antibiotics in the medium over time.

Data Presentation

The following tables present hypothetical yet plausible data for this compound, based on reported values for Siamycin I and other antimicrobial peptides.[5][11] This data should be used as a reference for designing your own experiments.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Vancomycin against various bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Enterococcus faecalis ATCC 29212 (VSE)41
Enterococcus faecalis V583 (VRE)4>256
Staphylococcus aureus ATCC 29213 (MSSA)21
Staphylococcus aureus Mu50 (VISA)28

VSE: Vancomycin-Susceptible Enterococcus; VRE: Vancomycin-Resistant Enterococcus; MSSA: Methicillin-Susceptible Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus.

Table 2: Example Checkerboard Assay Results for this compound in combination with Vancomycin against E. faecalis V583 (VRE).

This compound (µg/mL)Vancomycin (µg/mL)Growth (+/-)
4 (MIC alone)0-
20+
10+
0.50+
0>256 (MIC alone)-
0128+
064+
032+
0.5 32 -

Calculation of FIC Index from the example data:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) = 0.5 / 4 = 0.125

  • FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone) = 32 / >256 (using 512 as the next dilution for calculation) ≈ 0.0625

  • FICI = FIC of this compound + FIC of Vancomycin = 0.125 + 0.0625 = 0.1875

An FICI of 0.1875 is ≤ 0.5, indicating a synergistic interaction.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is a standard method for determining the synergistic interaction between two antimicrobial agents.

  • Preparation:

    • Prepare stock solutions of this compound and the partner antibiotic at a concentration 100x the highest concentration to be tested.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth). Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µl of broth to all wells.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic.

    • The resulting plate will have a gradient of concentrations for both agents. Include wells with each agent alone as controls (row H for this compound alone, column 11 for the partner antibiotic alone) and a growth control well with no antibiotics (e.g., H12).

  • Inoculation and Incubation:

    • Add 50 µl of the standardized bacterial inoculum to each well.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity or use a microplate reader to measure optical density.

    • The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI as described in the Data Presentation section.

Time-Kill Assay Protocol

This protocol assesses the rate of bacterial killing by antimicrobial agents alone and in combination.

  • Preparation:

    • Prepare a log-phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing fresh broth.

  • Experimental Setup:

    • To the flasks, add:

      • This compound alone (at a relevant concentration, e.g., 0.5x MIC).

      • The partner antibiotic alone (at a relevant concentration, e.g., 0.5x MIC).

      • The combination of this compound and the partner antibiotic at the same concentrations.

      • A growth control with no antimicrobial agents.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto nutrient agar plates.

  • Data Analysis:

    • Incubate the plates overnight and count the number of colony-forming units (CFU/ml).

    • Plot the log10 CFU/ml against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/ml between the combination and its most active constituent after 24 hours.

Visualizations

Signaling Pathways and Experimental Workflows

WalKR_Signaling_Pathway WalKR Two-Component System in Gram-Positive Bacteria cluster_membrane Cell Membrane WalK_Kinase WalK (Sensor Kinase) WalR_Regulator WalR (Response Regulator) WalK_Kinase->WalR_Regulator Phosphorylates Siamycin_Resistance Siamycin Resistance (via mutation) WalK_Kinase->Siamycin_Resistance Extracellular_Signal Extracellular Signal (e.g., Cell Wall Stress) Extracellular_Signal->WalK_Kinase Activates WalR_P WalR-P WalR_Regulator->WalR_P P WalR_Regulator->Siamycin_Resistance DNA DNA WalR_P->DNA Binds to Promoter Target_Genes Target Genes (e.g., autolysins) DNA->Target_Genes Regulates Transcription Cell_Wall_Metabolism Cell Wall Metabolism Target_Genes->Cell_Wall_Metabolism

Caption: WalKR two-component signaling pathway.

VanRS_Signaling_Pathway VanRS Two-Component System in Vancomycin Resistance cluster_membrane Cell Membrane VanS_Kinase VanS (Sensor Kinase) VanR_Regulator VanR (Response Regulator) VanS_Kinase->VanR_Regulator Phosphorylates Vancomycin Vancomycin Vancomycin->VanS_Kinase Activates Siamycin Siamycin Siamycin->VanS_Kinase Inhibits VanR_P VanR-P VanR_Regulator->VanR_P P van_Operon van Operon VanR_P->van_Operon Activates Transcription Resistance_Genes Resistance Genes (vanH, vanA, vanX) van_Operon->Resistance_Genes Cell_Wall_Modification Cell Wall Precursor Modification (D-Ala-D-Lac) Resistance_Genes->Cell_Wall_Modification Synergy_Workflow Experimental Workflow for Synergy Testing Start Start MIC_Determination Determine MIC of this compound and Partner Antibiotic Individually Start->MIC_Determination Checkerboard Perform Checkerboard Assay MIC_Determination->Checkerboard Calculate_FICI Calculate FIC Index Checkerboard->Calculate_FICI Interpret_FICI Interpret FICI Calculate_FICI->Interpret_FICI Synergy Synergy (FICI <= 0.5) Interpret_FICI->Synergy Synergistic No_Synergy Additive/Antagonism (FICI > 0.5) Interpret_FICI->No_Synergy Not Synergistic Time_Kill Perform Time-Kill Assay (at synergistic concentrations) Synergy->Time_Kill End End No_Synergy->End Analyze_Killing Analyze Killing Curves Time_Kill->Analyze_Killing Confirm_Synergy Confirm Synergy Analyze_Killing->Confirm_Synergy Confirm_Synergy->End

References

Troubleshooting Siamycin III instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Siamycin III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting stability issues during long-term storage and experimental use.

Frequently Asked questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or preferably at -80°C. Storing it at these low temperatures minimizes chemical degradation and preserves its biological activity for an extended period.

Q2: How should I handle the lyophilized powder before reconstitution?

A2: Before opening the vial, it is crucial to allow the lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the peptide, which can significantly accelerate degradation.

Q3: What is the recommended procedure for reconstituting this compound?

A3: The choice of solvent depends on the experimental requirements. For initial stock solutions, high-purity, sterile solvents are recommended. Due to the hydrophobic nature of many peptides, a small amount of an organic solvent like DMSO may be necessary for complete dissolution, followed by dilution with an aqueous buffer. It is advisable to test the solubility of a small aliquot first.

Q4: How should I store this compound solutions?

A4: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is highly recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.

Q5: Which amino acid residues in this compound are most susceptible to degradation?

A5: The structure of Siamycins contains several residues that are prone to chemical degradation. These include:

  • Cysteine (Cys): Prone to oxidation, which can lead to the formation of disulfide bridges (dimerization) or sulfoxides.

  • Asparagine (Asn) and Aspartic Acid (Asp): Susceptible to deamidation and isomerization, respectively, particularly at neutral or alkaline pH. This can lead to the formation of isoaspartate, which can alter the peptide's conformation and activity.

Q6: What are the primary degradation pathways for peptides like this compound?

A6: The most common degradation pathways for peptides include:

  • Oxidation: Primarily affects Cysteine and Methionine residues.

  • Deamidation: The hydrolysis of the side-chain amide of Asparagine and Glutamine.

  • Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions.

Troubleshooting Guide

Problem 1: I am observing a loss of this compound activity in my experiments.

  • Possible Cause 1: Improper Storage.

    • Troubleshooting: Confirm that the lyophilized peptide has been stored at -20°C or -80°C and that solutions are stored as single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Degradation in Solution.

    • Troubleshooting: Prepare fresh solutions of this compound for your experiments. If the experimental buffer has a high pH, be aware that this can accelerate deamidation. Consider performing a stability check of this compound in your experimental buffer using HPLC.

  • Possible Cause 3: Adsorption to Surfaces.

    • Troubleshooting: Peptides can adsorb to plastic and glass surfaces. Using low-protein-binding tubes and vials can help minimize this issue.

Problem 2: My this compound solution appears cloudy or shows visible precipitates.

  • Possible Cause 1: Poor Solubility.

    • Troubleshooting: The concentration of the peptide may be too high for the chosen solvent. Try dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer while vortexing. Sonication can also aid in dissolution.

  • Possible Cause 2: Aggregation.

    • Troubleshooting: Aggregation can occur over time, especially with repeated freeze-thaw cycles or storage at 4°C. Prepare fresh solutions and store them as single-use aliquots at -80°C.

Problem 3: When I analyze my this compound sample by HPLC, I see multiple peaks.

  • Possible Cause 1: Degradation Products.

    • Troubleshooting: The additional peaks may correspond to degradation products such as oxidized or deamidated forms of this compound. Use mass spectrometry to identify the masses of the species in each peak to confirm if they are degradation products.

  • Possible Cause 2: Disulfide-linked Dimers.

    • Troubleshooting: The presence of Cysteine residues makes this compound susceptible to forming disulfide-linked dimers. This can be assessed by mass spectrometry, as the dimer will have approximately double the mass of the monomer. Using a reducing agent like DTT in your sample preparation (if compatible with your downstream application) can help to break these bonds.

Quantitative Data on this compound Stability

Table 1: Template for Reporting this compound Stability Data

Storage ConditionTime Point% Purity (by HPLC)Observations
Lyophilized at -80°C0 months
6 months
12 months
24 months
Solution at -80°C0 months
1 month
3 months
6 months
Solution at 4°C0 days
1 day
3 days
7 days
Solution at RT0 hours
2 hours
6 hours
24 hours
  • % Purity: Determined by integrating the area of the main this compound peak relative to the total area of all peaks in the HPLC chromatogram.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol describes a method to monitor the purity of this compound over time under various storage conditions.

1. Materials:

  • Lyophilized this compound

  • High-purity water (HPLC grade)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • DMSO (optional, for initial solubilization)

  • Low-protein-binding microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare this compound Stock Solution:

    • Allow the lyophilized this compound vial to warm to room temperature in a desiccator.

    • Reconstitute the peptide to a concentration of 1 mg/mL. If necessary, first dissolve in a minimal amount of DMSO and then dilute with sterile, HPLC-grade water or a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.5).

  • Prepare Stability Samples:

    • Aliquot the stock solution into low-protein-binding tubes for each storage condition and time point to be tested (e.g., -80°C, 4°C, room temperature).

  • Time Point Zero (T0) Analysis:

    • Immediately after preparation, take a T0 aliquot and dilute it to a working concentration (e.g., 100 µg/mL) with the initial mobile phase composition (e.g., 95% Water/0.1% TFA: 5% ACN/0.1% TFA).

    • Inject the sample onto the HPLC system.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. This may need to be optimized for this compound.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Data Analysis: Integrate the peak area of the main this compound peak and any degradation peaks. Calculate the % purity at each time point.

  • Subsequent Time Points:

    • At each scheduled time point, retrieve an aliquot from the corresponding storage condition, prepare it as in step 3, and analyze by HPLC.

Protocol 2: Mass Spectrometry for Identification of Degradation Products

This protocol outlines how to use LC-MS to identify potential degradation products of this compound.

1. Materials:

  • Stressed this compound samples (e.g., from forced degradation studies by exposure to high temperature, extreme pH, or an oxidizing agent like hydrogen peroxide).

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a C18 column.

  • Mobile phases as described in the HPLC protocol.

2. Procedure:

  • Sample Preparation:

    • Dilute the stressed this compound samples to a suitable concentration for LC-MS analysis (typically 1-10 µg/mL).

  • LC-MS Analysis:

    • Use the same LC conditions as in the HPLC stability assay to separate the degradation products.

    • The mass spectrometer should be operated in positive ion mode.

    • Acquire full scan MS data to determine the molecular weights of the parent peptide and any degradation products.

    • Acquire fragmentation data (MS/MS) for the parent ion and the ions corresponding to the degradation products.

  • Data Analysis:

    • Compare the molecular weights of the new peaks to the molecular weight of this compound to infer the type of modification. For example:

      • A +16 Da mass shift suggests oxidation.

      • A +1 Da mass shift suggests deamidation.

    • Analyze the MS/MS fragmentation spectra to pinpoint the location of the modification on the peptide sequence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Study Setup cluster_analysis Analysis cluster_results Results start Lyophilized this compound reconstitute Reconstitute in appropriate solvent (e.g., Water with minimal DMSO) start->reconstitute aliquot Create single-use aliquots reconstitute->aliquot storage_conditions Store aliquots under different conditions (-80°C, 4°C, Room Temperature) aliquot->storage_conditions time_points Define time points for analysis (e.g., 0, 1, 3, 7 days for 4°C) storage_conditions->time_points hplc Analyze by HPLC at each time point time_points->hplc ms Analyze by LC-MS for degradation product identification hplc->ms data_analysis Calculate % Purity and identify degradation products hplc->data_analysis ms->data_analysis report Generate stability report with tables and conclusions data_analysis->report

troubleshooting_workflow cluster_investigation Initial Investigation cluster_analysis Analytical Troubleshooting cluster_solution Solution start Problem Encountered (e.g., Low Activity, Precipitation) check_storage Verify Storage Conditions (-80°C, light protection?) start->check_storage check_handling Review Handling Procedures (Room temp equilibration?) start->check_handling check_solution Inspect Solution (Cloudy, precipitates?) start->check_solution hplc_analysis Run HPLC to check purity and detect new peaks check_storage->hplc_analysis check_handling->hplc_analysis check_solution->hplc_analysis optimize_buffer Optimize buffer pH and ionic strength check_solution->optimize_buffer If solubility is an issue ms_analysis Use LC-MS to identify masses of unknown peaks hplc_analysis->ms_analysis If new peaks are present prepare_fresh Prepare fresh stock solution hplc_analysis->prepare_fresh If purity is low ms_analysis->prepare_fresh solution_found Problem Resolved prepare_fresh->solution_found use_additives Consider solubility-enhancing additives optimize_buffer->use_additives use_additives->solution_found

walKR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm siamycin This compound lipid_II Lipid II siamycin->lipid_II Binds to cell_wall_stress Cell Wall Stress lipid_II->cell_wall_stress Sequestration leads to walk WalK (Histidine Kinase) cell_wall_stress->walk Activates walr WalR (Response Regulator) walk->walr Phosphorylates walr_p WalR-P walr->walr_p Phosphorylation dna DNA walr_p->dna Binds to promoter of cell_wall_genes Cell Wall Metabolism Genes (e.g., autolysins) dna->cell_wall_genes Regulates transcription of cell_wall_homeostasis Cell Wall Homeostasis cell_wall_genes->cell_wall_homeostasis Maintains

Minimizing non-specific binding of Siamycin III in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Siamycin III-based cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a potential issue?

This compound is a peptide belonging to the lasso peptide family, similar in structure to Siamycin I and II. These peptides are known for their antimicrobial and antiviral activities. Structurally, they are amphipathic, possessing both hydrophobic and hydrophilic faces.[1] This amphipathic nature, particularly the hydrophobic regions, can lead to non-specific binding to cellular components like lipids and proteins, as well as to plastic surfaces of assay plates. This can result in high background signals, low signal-to-noise ratios, and inaccurate data in cellular assays.

Q2: What is the known mechanism of action for the Siamycin family of peptides?

The mechanism of action for Siamycin peptides varies depending on the biological context:

  • Antibacterial Activity: Siamycin I has been shown to target and bind to Lipid II, a key precursor in the biosynthesis of the bacterial cell wall in Gram-positive bacteria.[2] This interaction disrupts cell wall formation, leading to bacterial cell death.

  • Anti-HIV Activity: Siamycin I inhibits HIV-1 fusion with host cells.[3][4] Evidence suggests that it interacts with the HIV envelope glycoprotein (B1211001) gp160, preventing the conformational changes necessary for the virus to fuse with the host cell membrane.[4][5]

  • Anticancer Potential: While not specifically demonstrated for this compound, other cationic and amphipathic antimicrobial peptides have been shown to selectively target and disrupt the membranes of cancer cells.[6][7] This is often attributed to differences in the lipid composition of cancer cell membranes, such as the presence of negatively charged phosphatidylserine (B164497) on the outer leaflet.[7]

It is important to note that a specific intracellular signaling pathway in mammalian cells that is directly modulated by this compound has not been clearly elucidated in the available literature.

Q3: What are the primary causes of high background fluorescence when using a fluorescently-labeled this compound?

High background fluorescence in assays with fluorescently-labeled peptides like this compound can stem from several factors:

  • Hydrophobic Interactions: The peptide's hydrophobic regions can non-specifically adhere to cell membranes, extracellular matrix proteins, or plastic wells.[8]

  • Ionic Interactions: If the peptide and cellular components have opposite net charges, non-specific ionic binding can occur.

  • Suboptimal Reagent Concentrations: Using too high a concentration of the fluorescent peptide can lead to increased non-specific binding.[9]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the cells and the assay plate.[10]

  • Inadequate Washing: Incomplete removal of unbound fluorescent peptide.[10]

  • Cellular Autofluorescence: Some cell types naturally fluoresce, which can contribute to the background signal.[11]

Troubleshooting Guide: High Background and Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in your cellular assays.

Problem: High background signal in vehicle-control wells.

Potential Cause Recommended Solution
Non-specific binding of this compound to the plate surface. Pre-treat plates with a blocking buffer. Consider using low-binding microplates.
Contaminated reagents or buffers. Use fresh, sterile-filtered buffers and reagents.
"Edge effects" in multi-well plates due to evaporation. Avoid using the outer wells of the plate or ensure proper humidification during incubations.

Problem: High, non-specific staining of cells observed via microscopy.

Potential Cause Recommended Solution
Hydrophobic and/or ionic interactions. Optimize the blocking and wash buffers. Add a non-ionic detergent and/or increase the salt concentration.
Concentration of this compound is too high. Perform a titration experiment to determine the optimal concentration with the best signal-to-noise ratio.[9]
Insufficient blocking of non-specific sites on cells. Increase the concentration or incubation time of the blocking agent. Test different blocking agents.
Inadequate washing. Increase the number and duration of wash steps. Ensure gentle but thorough washing.[10]
Cellular autofluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a quenching agent or selecting a fluorescent label with a longer wavelength.[11]

Quantitative Data Summary

The following tables provide starting recommendations for various components of your assay buffer to minimize non-specific binding. Optimization will be required for your specific cell type and assay format.

Table 1: Common Blocking Agents

Blocking Agent Typical Concentration Notes
Bovine Serum Albumin (BSA) 1 - 5% (w/v)A common starting point for many assays. Use IgG-free BSA if using antibody-based detection methods.[8]
Normal Serum 5 - 10% (v/v)Use serum from the species in which the secondary antibody was raised (if applicable). Do not use serum from the same species as the primary antibody.[12]
Non-fat Dry Milk 1 - 5% (w/v)Cost-effective, but not recommended for assays detecting phosphoproteins due to the presence of casein.
Casein 0.1 - 1% (w/v)A purified milk protein, can be a good alternative to whole milk.
Protein-Free Blockers Per manufacturerCommercial formulations that can reduce background in fluorescent assays.

Table 2: Buffer Additives to Reduce Non-Specific Interactions

Additive Typical Concentration Purpose
Tween-20 0.05 - 0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.[13]
Triton X-100 0.1 - 0.3% (v/v)Non-ionic detergent, also aids in cell permeabilization.[14]
Sodium Chloride (NaCl) 150 - 500 mMIncreases ionic strength to reduce non-specific electrostatic interactions.

Experimental Protocols

Protocol 1: General Cell Staining with Fluorescent this compound for Microscopy

This protocol provides a general workflow. All incubation times and concentrations should be optimized.

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Cell Fixation (Optional, for fixed-cell imaging):

    • Gently aspirate the culture medium.

    • Wash cells twice with 1X Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular targets):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Prepare a blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20).

    • Incubate cells with the blocking buffer for 1 hour at room temperature.

  • This compound Incubation:

    • Dilute the fluorescently-labeled this compound to the desired concentration in the blocking buffer.

    • Aspirate the blocking buffer from the cells and add the this compound solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Aspirate the this compound solution.

    • Wash the cells three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each, protected from light.

  • Counterstaining and Mounting (Optional):

    • Incubate with a nuclear counterstain (e.g., DAPI) if desired.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter sets.

Visualizations

Below are diagrams illustrating key concepts related to Siamycin's mechanism of action and experimental design.

cluster_0 Troubleshooting Workflow for High Background Start High Background Observed Check_Vehicle Is background high in vehicle-only wells? Start->Check_Vehicle Optimize_Plate Optimize Plate Blocking / Use Low-Binding Plates Check_Vehicle->Optimize_Plate Yes Check_Cells Is background high only in wells with cells? Check_Vehicle->Check_Cells No Optimize_Plate->Check_Cells Titrate_Siamycin Titrate this compound Concentration Check_Cells->Titrate_Siamycin Yes Optimize_Blocking Optimize Cellular Blocking (Agent, Time, Conc.) Titrate_Siamycin->Optimize_Blocking Optimize_Wash Optimize Wash Steps (Number, Duration, Buffer) Optimize_Blocking->Optimize_Wash Add_Detergent Add/Optimize Detergent (e.g., Tween-20) Optimize_Wash->Add_Detergent End Reduced Background Add_Detergent->End

Caption: A logical workflow for troubleshooting high background signals.

cluster_hiv Proposed Anti-HIV Mechanism of Siamycin Family Siamycin Siamycin Peptide gp160 HIV gp160 (gp120 + gp41) Siamycin->gp160 Binds to HostCell Host Cell Membrane (with CD4 Receptor) gp160->HostCell Interaction leads to NoFusion Fusion Blocked gp160->NoFusion Conformational change prevented Fusion Membrane Fusion HostCell->Fusion

Caption: Siamycin's proposed interaction with HIV gp160 to block viral fusion.

cluster_cancer Conceptual Model: Amphipathic Peptide Interaction with Cancer Cells Peptide Amphipathic Peptide (e.g., Siamycin) CancerCell Cancer Cell Membrane (Negatively Charged Outer Leaflet, e.g., PS) Peptide->CancerCell Preferentially binds to NormalCell Normal Cell Membrane (Neutral Outer Leaflet) Peptide->NormalCell Interaction Electrostatic Attraction & Hydrophobic Insertion CancerCell->Interaction NoInteraction Minimal Interaction NormalCell->NoInteraction Disruption Membrane Disruption / Pore Formation Interaction->Disruption

Caption: Model for selective disruption of cancer cell membranes by amphipathic peptides.

References

Technical Support Center: Refinement of Siamycin III Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Siamycin III. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of this unique lasso peptide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its HPLC purification?

A1: this compound is a 21-amino acid cyclic peptide with a molecular weight of approximately 2163.5 g/mol .[1] Its structure, which includes a threaded macrocyclic ring and disulfide bonds, confers significant stability.[2][3] Notably, Siamycins exhibit an amphipathic nature, with one face being predominantly hydrophobic and the other more hydrophilic.[4] This hydrophobicity is a critical factor in HPLC method development, necessitating the use of reversed-phase chromatography with careful optimization of the mobile phase to achieve good resolution and recovery.

Q2: What type of HPLC column is most suitable for this compound purification?

A2: A C18 reversed-phase column is the standard and most effective choice for purifying hydrophobic peptides like this compound.[2] Key column characteristics to consider are:

  • Pore Size: A wider pore size (e.g., 300 Å) is generally recommended for peptides to ensure proper interaction with the stationary phase.

  • Particle Size: Smaller particle sizes (e.g., 3.5-5 µm) provide higher resolution, but may lead to higher backpressure.

  • Column Dimensions: Analytical columns (e.g., 4.6 mm ID) are used for method development and purity checks, while preparative columns (e.g., >10 mm ID) are used for purifying larger quantities.

Q3: How should I prepare my crude this compound sample for HPLC injection?

A3: Proper sample preparation is crucial to avoid issues like column clogging and poor peak shape.

  • Solubilization: Due to its hydrophobicity, this compound may not be readily soluble in aqueous solutions. It is recommended to first dissolve the crude peptide in a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.

  • Dilution: After initial solubilization, dilute the sample with the initial mobile phase composition (e.g., high aqueous content) to ensure compatibility with the starting HPLC conditions. Be careful not to dilute to the point of precipitation.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase?

A4: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide purification.[5][6] It serves two main purposes:

  • Improved Peak Shape: TFA pairs with basic residues on the peptide, reducing secondary interactions with the silica (B1680970) stationary phase and minimizing peak tailing.[5]

  • Enhanced Retention: It can increase the hydrophobicity of the peptide, leading to better retention on the reversed-phase column. A concentration of 0.1% TFA in both the aqueous and organic mobile phases is standard for peptide purification.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the HPLC purification of this compound.

IssueQuestionPossible CausesTroubleshooting Steps
Poor Peak Shape Q5: My this compound peak is tailing or broad. What can I do? 1. Secondary Interactions: The peptide is interacting with active sites on the column packing. 2. Peptide Aggregation: The hydrophobic nature of this compound can lead to self-aggregation. 3. Low Acid Concentration: Insufficient ion-pairing agent in the mobile phase.1. Optimize Mobile Phase Additive: Ensure 0.1% TFA is present in both mobile phases A and B.[2][6] 2. Increase Column Temperature: Elevating the temperature (e.g., to 40-60°C) can reduce aggregation and improve peak shape. 3. Adjust Gradient Slope: A shallower gradient can improve peak sharpness.
Low Yield/Recovery Q6: I am getting very low recovery of this compound after purification. Why is this happening? 1. Poor Solubility: The peptide may be precipitating on the column. 2. Irreversible Adsorption: The peptide is strongly binding to the column or HPLC system components. 3. Sample Degradation: The peptide may be unstable under the purification conditions.1. Optimize Sample Solvent: Ensure the peptide is fully dissolved before injection, using a stronger solvent like DMSO if necessary. 2. Passivate the HPLC System: Run a blank gradient with a strong acid to passivate the system and reduce non-specific binding. 3. Check Peptide Stability: While Siamycins are generally stable, ensure the mobile phase pH is not too high (ideally between 2 and 4 with TFA).
Variable Retention Times Q7: The retention time of my this compound peak is shifting between runs. What is the cause? 1. Inconsistent Mobile Phase Preparation: Small variations in solvent composition can significantly impact retention. 2. Column Equilibration: The column is not being properly equilibrated between runs. 3. Fluctuating Temperature: Changes in column temperature will affect retention time.1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements. 2. Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before each injection. 3. Use a Column Oven: Maintain a constant column temperature using a column oven for reproducible results.
High Backpressure Q8: The pressure in my HPLC system is too high. What should I do? 1. Column Clogging: Particulate matter from the sample or mobile phase has blocked the column frit. 2. Precipitated Sample: The peptide has precipitated at the head of the column. 3. System Blockage: There is a blockage in the tubing, injector, or guard column.1. Filter Sample and Mobile Phase: Always filter your sample and mobile phases. 2. Reverse and Flush Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent like isopropanol. 3. Isolate the Source: Systematically disconnect components (guard column, column) to identify the source of the high pressure.

Experimental Protocol: HPLC Purification of this compound

This protocol provides a starting point for the purification of this compound. Optimization may be required based on the specific crude sample and HPLC system.

1. Materials and Reagents:

  • Crude this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade (if needed for solubilization)

  • 0.22 µm syringe filters

2. HPLC System and Column:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm for analytical or ≥10 x 250 mm for preparative)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water (v/v)

  • Mobile Phase B: 0.1% TFA in acetonitrile (v/v) Degas both mobile phases by sonication or helium sparging before use.

4. Sample Preparation:

  • Weigh a small amount of crude this compound.

  • If necessary, dissolve in a minimal amount of DMSO.

  • Dilute the sample with Mobile Phase A to a suitable concentration for injection.

  • Filter the sample through a 0.22 µm syringe filter.

5. HPLC Method Parameters:

ParameterAnalytical ScalePreparative Scale
Flow Rate 1.0 mL/min5.0 - 20.0 mL/min (depending on column ID)
Column Temp. 40°C40°C
Detection 220 nm and 280 nm220 nm and 280 nm
Injection Vol. 10 - 50 µL100 µL - 5 mL (depending on sample concentration and column size)
Gradient 20-70% B over 30 min20-70% B over 30-60 min

Gradient Profile (Example):

Time (min)% Mobile Phase B
020
3070
3195
3595
3620
4020

6. Purification Procedure:

  • Equilibrate the column with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Inject the prepared this compound sample.

  • Run the HPLC gradient method.

  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with the desired purity.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain the purified this compound as a powder.

Visualization of Experimental Workflow

Siamycin_III_Purification_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Processing Crude Crude this compound Dissolve Dissolve in DMSO (if needed) Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter_Sample Filter Sample (0.22 µm) Dilute->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_A Prepare Mobile Phase A (0.1% TFA in Water) Degas Degas Mobile Phases Mobile_A->Degas Mobile_B Prepare Mobile Phase B (0.1% TFA in ACN) Mobile_B->Degas Equilibrate Equilibrate C18 Column Degas->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection (220/280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Acetonitrile Pool->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Pure_Siamycin Purified this compound Lyophilize->Pure_Siamycin

Caption: Experimental workflow for the HPLC purification of this compound.

References

Addressing challenges in the enzymatic ligation of Siamycin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enzymatic ligation of Siamycin III and other lasso peptides.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the biosynthesis and potential enzymatic ligation of this compound?

A1: this compound is a lasso peptide, and its biosynthesis involves a dedicated set of enzymes encoded in a biosynthetic gene cluster (BGC).[1][2][3][4] The primary enzymes are:

  • Protease (B protein): This enzyme is responsible for cleaving the N-terminal leader peptide from the precursor peptide.[5][6] In some systems, this is a complex of two proteins (B1 and B2).[6]

  • Cyclase (C protein): This ATP-dependent enzyme catalyzes the formation of the characteristic isopeptide bond between the N-terminal amine of the core peptide and the side chain of an acidic residue (e.g., Asp or Glu), forming the macrolactam ring.[1][5][6]

For in vitro enzymatic ligation or cyclization, researchers may also utilize powerful peptide ligases such as:

  • Butelase 1: A highly efficient Asn/Asp-specific ligase.[7][8][9][10][11]

  • Sortase A: A transpeptidase that recognizes a specific sorting motif (e.g., LPXTG).[12][13][14][15]

Q2: What are the main challenges in the in vitro enzymatic reconstitution of lasso peptide biosynthesis?

A2: Researchers often face several challenges when attempting to reconstitute lasso peptide biosynthesis in vitro, including:

  • Enzyme Instability: The biosynthetic enzymes, particularly the B and C proteins, can be unstable and difficult to express and purify in a soluble and active form.[5][16][17]

  • Low Yield: Achieving high yields of the final lasso peptide can be challenging due to enzyme instability, suboptimal reaction conditions, or substrate inhibition.[18][19]

  • Substrate Specificity: The biosynthetic enzymes can have strict substrate specificity, and modifications to the precursor peptide may not be well-tolerated.[5]

Q3: Can I use commercially available ligases like Butelase 1 or Sortase A for the cyclization of this compound?

A3: While the native biosynthetic machinery is specific for Siamycin, general peptide ligases like Butelase 1 and Sortase A can be powerful tools for peptide cyclization.[7][8][9][10][11][12][13][14][15] However, this would require engineering the this compound precursor peptide to contain the specific recognition motifs for these enzymes. For example, a C-terminal Asx-His-Val motif would be needed for Butelase 1, and an LPXTG motif for Sortase A.[7][8][12] This approach offers an alternative to using the potentially unstable native biosynthetic enzymes.

Q4: What is the mechanism of action of Siamycin?

A4: Siamycin-I has been shown to target Lipid II, a crucial precursor in the biosynthesis of peptidoglycan in the bacterial cell wall.[20] By interacting with Lipid II, Siamycin inhibits cell wall synthesis, leading to its antimicrobial activity against Gram-positive bacteria.[20]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no ligation/cyclization product Inactive or unstable enzymes (native B/C proteins, Butelase 1, or Sortase A).- Optimize protein expression and purification protocols to improve enzyme stability and yield. Consider using enzymes from thermophilic organisms, which may be more stable.[16][17][21] - Ensure proper storage conditions for the enzymes (e.g., appropriate buffer, temperature, and addition of stabilizing agents like glycerol).
Suboptimal reaction conditions.- Optimize buffer pH, temperature, and incubation time. - Titrate the concentration of required cofactors, such as ATP and Mg2+, for the native cyclase.[22] - For Sortase A, ensure the presence of Ca2+ unless using a calcium-independent mutant.[14]
Incorrect precursor peptide sequence or modification.- Verify the sequence of your precursor peptide. - If using non-native ligases, ensure the correct recognition motif is present and accessible. For Butelase 1, this is typically Asx-His-Val at the C-terminus.[7][8] For Sortase A, an LPXTG motif is required.[12][15]
Formation of linear or branched-cyclic byproducts Incomplete cyclization by the C protein.- Optimize the ratio of B and C proteins in the reaction. - Ensure the full precursor peptide (including the tail region) is used, as truncations can prevent proper folding and cyclization.[5]
Proteolytic degradation of the precursor or product.- Add protease inhibitors to the reaction mixture. - Reduce the reaction time or temperature.
Difficulty in purifying the final lasso peptide Low yield and presence of unreacted precursor and enzymes.- Optimize the ligation reaction for higher efficiency. - Employ multi-step purification strategies, such as a combination of affinity chromatography (if the peptide is tagged) and reverse-phase HPLC.
Inconsistent results between experiments Variability in enzyme activity.- Perform a new activity assay for each batch of purified enzyme to ensure consistent performance. - Use a standardized protocol with precisely controlled parameters.

Quantitative Data Summary

Table 1: Comparison of Peptide Ligases for Cyclization

EnzymeRecognition MotifTypical Reaction TimeKey AdvantagesKey Disadvantages
Butelase 1 C-terminal Asx-His-Val[7][8][9]Minutes to a few hours[8]Extremely fast and efficient; traceless ligation.[8][9][10]Requires a specific C-terminal tripeptide motif.
Sortase A C-terminal LPXTG[12][15]Several hours[13]Well-characterized; can be used for N- and C-terminal labeling.[12][23]Ligation is reversible, which can lead to lower yields; leaves a sequence remnant.[24][25]
Native Lasso Peptide Cyclase (C protein) Recognizes native core peptideVaries (can be slow in vitro)Highly specific for the native peptide sequence.Can be unstable and difficult to produce; may have low turnover in vitro.[5][16][17]

Experimental Protocols

Protocol 1: General Protocol for In Vitro Reconstitution of Lasso Peptide Biosynthesis

This protocol is a general guideline and may require optimization for this compound.

  • Precursor Peptide and Enzyme Preparation:

    • Express and purify the this compound precursor peptide (with an affinity tag for easier purification).

    • Express and purify the cognate B and C proteins. Due to potential instability, it is crucial to optimize expression conditions (e.g., lower temperature) and purification buffers (e.g., with stabilizing agents).

  • Ligation Reaction Setup:

    • In a microcentrifuge tube, combine the following in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5):

      • Purified precursor peptide (e.g., 10-50 µM)

      • Purified B protein (e.g., 1-5 µM)

      • Purified C protein (e.g., 1-5 µM)

      • ATP (e.g., 1-5 mM)

    • The optimal ratio of precursor to enzymes should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a time course (e.g., 1, 4, 8, and 24 hours) to monitor product formation.

  • Reaction Quenching and Analysis:

    • Quench the reaction by adding an equal volume of a stop solution (e.g., 1% trifluoroacetic acid or by heating).

    • Analyze the reaction products by MALDI-TOF mass spectrometry or LC-MS to identify the mature lasso peptide based on its expected mass (mass of the core peptide).

    • Further analysis by tandem MS/MS can confirm the sequence and isopeptide bond formation.

  • Purification:

    • Purify the mature lasso peptide using reverse-phase HPLC.

Protocol 2: General Protocol for Butelase 1-Mediated Peptide Cyclization

This protocol assumes the this compound precursor has been engineered with a C-terminal Asn-His-Val (NHV) motif.

  • Substrate Preparation:

    • Synthesize or express the modified this compound precursor peptide with the C-terminal NHV sequence.

  • Cyclization Reaction Setup:

    • In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine:

      • Modified precursor peptide (e.g., 100 µM)

      • Butelase 1 (e.g., 1-10 µM)

  • Incubation:

    • Incubate at room temperature for 15 minutes to 2 hours. Monitor the reaction progress by LC-MS.

  • Analysis and Purification:

    • Analyze the products by LC-MS to confirm cyclization.

    • Purify the cyclic peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_pre Preparation cluster_ligation Enzymatic Ligation cluster_post Analysis & Purification precursor This compound Precursor Peptide Expression & Purification reaction In Vitro Reaction Setup (Precursor, Enzymes, ATP, Buffer) precursor->reaction enzymes Biosynthetic Enzyme (B/C) Expression & Purification enzymes->reaction incubation Incubation reaction->incubation analysis LC-MS / MALDI-TOF MS Analysis incubation->analysis hplc RP-HPLC Purification analysis->hplc product Purified this compound hplc->product

Caption: Workflow for the in vitro enzymatic synthesis of this compound.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_reaction Reaction Condition Issues cluster_substrate Substrate Issues start Low/No Product Formation enzyme_activity Check Enzyme Activity & Stability start->enzyme_activity reaction_conditions Optimize pH, Temp, Time start->reaction_conditions substrate_seq Verify Precursor Sequence start->substrate_seq enzyme_conc Optimize Enzyme Concentration enzyme_activity->enzyme_conc cofactors Titrate Cofactors (ATP, Mg2+) reaction_conditions->cofactors recognition_motif Check Recognition Motif (if using non-native ligase) substrate_seq->recognition_motif

Caption: Troubleshooting logic for low product yield in enzymatic ligation.

butelase_vs_sortase ligases Peptide Ligases Key Considerations butelase Butelase 1 Recognition Motif: Asx-His-Val Speed: Very Fast Ligation: Traceless ligases->butelase High Efficiency sortase Sortase A Recognition Motif: LPXTG Speed: Moderate Ligation: Leaves Remnant ligases->sortase Versatile Labeling

Caption: Comparison of Butelase 1 and Sortase A for peptide ligation.

References

Technical Support Center: Enhancing the Thermal Stability of Siamycin III Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in enhancing the thermal stability of Siamycin III analogs.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is this compound and why is its thermal stability important?

This compound is a member of the lasso peptide family, which are ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by their unique threaded structure.[1] This intricate topology often imparts significant thermal and proteolytic stability.[1][2] For the development of this compound analogs as therapeutic agents, high thermal stability is a critical attribute that contributes to a longer shelf-life, potentially improved in vivo efficacy, and more versatile formulation possibilities.

Q2: What are the key factors that influence the thermal stability of lasso peptides like this compound analogs?

The thermal stability of lasso peptides is primarily dictated by structural features that prevent the unthreading of the C-terminal tail from the macrolactam ring at high temperatures. Key factors include:

  • Size of the Macrolactam Ring: A more compact ring generally leads to greater thermal stability.

  • Steric Hindrance from "Plug" Residues: Bulky amino acid side chains positioned above and below the ring act as steric plugs, physically blocking the tail from slipping through. For instance, in the lasso peptide caulosegnin II, a specific proline residue in the ring is vital for its high thermal stability.[3][4]

  • Disulfide Bonds: Although not present in this compound, the introduction of disulfide bonds is a known strategy to further rigidify the structure of other lasso peptides.

Enhancing Thermal Stability

Q3: What strategies can be employed to enhance the thermal stability of our this compound analogs?

To rationally design more stable this compound analogs, researchers can explore the following strategies:

  • Amino Acid Substitution: Introduce larger, bulkier amino acids at the "plug" positions to increase steric hindrance.

  • Ring Size Modification: Through biosynthetic engineering or total synthesis, reducing the number of residues in the macrolactam ring can enhance stability.

  • Formulation Optimization: The stability of a peptide can be significantly influenced by its chemical environment. Systematically screen different buffer conditions (e.g., pH, ionic strength) and include stabilizing excipients.

Experimental Analysis

Q4: Which techniques are recommended for assessing the thermal stability of this compound analogs?

A multi-faceted approach using the following techniques is recommended for a thorough characterization of thermal stability:

  • Differential Scanning Calorimetry (DSC): This is a gold-standard technique that directly measures the heat absorbed by a peptide as it unfolds with increasing temperature, providing the melting temperature (Tm) and the enthalpy of unfolding (ΔH).[5][6][7][8]

  • Circular Dichroism (CD) Spectroscopy: This method is used to monitor changes in the peptide's secondary structure as a function of temperature, which is indicative of unfolding.[9][10][11]

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): A high-throughput method ideal for initial screening of many analogs or buffer conditions. It utilizes a fluorescent dye that binds to exposed hydrophobic regions of the unfolded peptide.[12][13][14][15]

Troubleshooting Guides

Issues with Thermal Stability Experiments

Problem: Inconsistent Melting Temperatures (Tm) in DSC/TSA/CD

  • Possible Cause 1: Sample Heterogeneity or Impurity.

    • Troubleshooting:

      • Confirm the purity of your peptide analog using analytical HPLC and mass spectrometry.

      • If you suspect aggregation, centrifuge your sample immediately prior to the experiment.[16]

  • Possible Cause 2: Inconsistent Buffer Conditions.

    • Troubleshooting:

      • Always use the exact same batch of buffer for your sample and for the reference cell in DSC.[6][17]

      • Be aware that the pH of certain buffers, such as Tris, can change with temperature, potentially affecting your results.[18] Consider using buffers with a low temperature dependence of pKa, like phosphate (B84403) buffer, if compatible with your peptide.[18]

  • Possible Cause 3: Concentration Dependence.

    • Troubleshooting:

      • The Tm of peptides can be dependent on their concentration.[17] For comparative studies, ensure that all samples are analyzed at the same concentration. Typical concentration ranges are 0.1-2 mg/mL for DSC and 2-50 µM for CD thermal melts.[17][18]

Problem: No Clear Unfolding Transition is Observed

  • Possible Cause 1: Peptide is Extremely Stable.

    • Troubleshooting:

      • Lasso peptides are known for their exceptional stability, with some remaining folded at temperatures as high as 121°C.[19][20] The Tm of your analog may exceed the operational range of your instrument.

      • To characterize highly stable analogs, consider performing chemical denaturation experiments (e.g., using urea (B33335) or guanidinium (B1211019) chloride) in conjunction with thermal melts.

  • Possible Cause 2: High Initial Fluorescence in TSA.

    • Troubleshooting:

      • This can happen if the fluorescent dye interacts with exposed hydrophobic patches on the surface of the folded peptide.

      • Optimize the concentrations of both the dye and the peptide.

      • If the problem persists, consider screening alternative fluorescent dyes.

Issues with Peptide Aggregation

Problem: Visible Precipitation or Turbidity During Experiments

  • Possible Cause 1: Poor Peptide Solubility.

    • Troubleshooting:

      • Screen a range of buffer conditions (pH, ionic strength) to find the optimal conditions for your analog's solubility.

      • While solubility-enhancing excipients can be used, their potential effects on the intrinsic thermal stability of the peptide must be considered and evaluated.

  • Possible Cause 2: Thermally Induced Aggregation.

    • Troubleshooting:

      • Aggregation upon unfolding is a common phenomenon for peptides.

      • While this can sometimes complicate the analysis of the post-transition baseline, the onset of aggregation is a strong indicator of denaturation. Record the temperature at which you observe the first signs of aggregation.

Data Presentation

Table 1: Representative Thermal Stability Data for this compound Analogs

Disclaimer: This table presents illustrative data based on typical results observed for lasso peptides to serve as a guide for experimental design and data interpretation. Actual values will be specific to the analog and experimental conditions.

Analog IDModificationMelting Temperature (Tm) in °C (DSC)Change in Tm (ΔTm) vs. Wild Type (°C)Notes
This compound-WTWild Type98.5-Exhibits high thermal stability, characteristic of a lasso peptide.
SIA-A1GA1G substitution in the loop region97.2-1.3A minor decrease, suggesting that modifications in the loop region may have a limited impact on overall stability.
SIA-F5WF5W substitution (putative plug residue)102.1+3.6A significant increase in stability, indicating that enhancing the bulk of a plug residue can effectively prevent unthreading.
SIA-delR1Deletion of one residue in the ring89.4-9.1A substantial decrease in stability, highlighting the importance of ring integrity for maintaining the lasso fold.
SIA-P8APro8Ala substitution in the ring91.5-7.0This demonstrates that specific residues within the ring are critical for stability, a finding consistent with studies on other lasso peptides.[3][4]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To precisely determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH) for this compound analogs.

Methodology:

  • Sample Preparation:

    • Prepare peptide solutions at a concentration of 0.5–1.0 mg/mL in a well-defined and degassed buffer (e.g., 20 mM potassium phosphate, 150 mM NaCl, pH 7.4).[7]

    • Use the dialysate or the final buffer from a buffer exchange column as the reference solution to ensure it is perfectly matched.[17]

  • Instrument Setup:

    • Conduct a buffer-buffer baseline scan prior to sample analysis to confirm instrument stability.

    • Define the experimental temperature range, for example, from 20°C to 120°C, with a scan rate of 60–90°C/hour.[17]

  • Data Acquisition:

    • Carefully load the sample and reference solutions into the respective DSC cells.

    • Initiate the temperature scan and continuously record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline scan from the raw sample data.

    • The apex of the resulting thermogram peak corresponds to the Tm.[8]

    • The calorimetric enthalpy (ΔH) is determined by integrating the area under the unfolding transition peak.[8]

Circular Dichroism (CD) Spectroscopy

Objective: To assess the thermal stability of this compound analogs by monitoring temperature-induced changes in their secondary structure.

Methodology:

  • Sample Preparation:

    • Prepare peptide solutions at a concentration of approximately 20–50 µM in a buffer that does not have high absorbance in the far-UV region (e.g., 10 mM potassium phosphate, pH 7.4).[18]

    • Use a quartz cuvette with a 1 mm path length.[16]

  • Instrument Setup:

    • Thoroughly purge the instrument with dry nitrogen gas to remove oxygen.[9]

    • Determine a suitable wavelength for monitoring the unfolding transition (e.g., 222 nm for α-helical content) by acquiring a full spectrum scan at the initial temperature.[18]

  • Data Acquisition:

    • Record a baseline spectrum using only the buffer.

    • Program the instrument to increase the temperature from 20°C to 110°C at a controlled rate of 1–2°C/minute.[18]

    • Continuously record the CD signal at the pre-determined wavelength as the temperature increases.

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal as a function of temperature. The Tm is the midpoint of the sigmoidal transition in this curve.[11]

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Objective: To perform high-throughput screening of this compound analogs to determine their apparent melting temperature (Tm).

Methodology:

  • Sample Preparation:

    • In a 96-well PCR plate, set up reactions containing the peptide analog (typically at a final concentration of 1–5 µM), a suitable fluorescent dye (e.g., SYPRO Orange at a 5x final concentration), and the buffer to be tested.[13][15] The final reaction volume is typically 20–50 µL.[13]

  • Instrument Setup:

    • Utilize a real-time PCR instrument capable of fluorescence detection, ensuring the filter set is appropriate for the excitation and emission wavelengths of the chosen dye (e.g., excitation at ~470 nm and emission at ~570 nm for SYPRO Orange).[13][14]

  • Data Acquisition:

    • Program the instrument to apply a thermal ramp from 25°C to 110°C at a rate of 1°C/minute.[12][13]

    • Configure the instrument to record fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to generate the melting curve.

    • The Tm is typically determined by identifying the peak of the first derivative of the sigmoidal melting curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Siamycin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Siamycin This compound Analog LipidII Lipid II Siamycin->LipidII Binds to VanS VanS (Histidine Kinase) Siamycin->VanS Inhibits Autophosphorylation FsrC FsrC (Histidine Kinase) Siamycin->FsrC Inhibits Autophosphorylation Peptidoglycan Peptidoglycan Synthesis LipidII->Peptidoglycan Precursor for VanR VanR (Response Regulator) VanS->VanR Phosphorylates Virulence Virulence Factors FsrC->Virulence Regulates CellWall Cell Wall Biosynthesis Peptidoglycan->CellWall pVanR P-VanR VanHAX vanHAX Genes (Vancomycin Resistance) pVanR->VanHAX Activates Transcription

Caption: Proposed mechanism of action for Siamycin analogs.

Thermal_Stability_Workflow cluster_synthesis Analog Design & Synthesis cluster_screening Thermal Stability Screening cluster_characterization In-depth Characterization cluster_analysis Data Analysis & Selection A1 Design this compound Analogs (e.g., plug residue modification) A2 Solid-Phase Peptide Synthesis A1->A2 A3 Purification (HPLC) & Characterization (MS) A2->A3 B1 Prepare Analogs in Standard Buffer A3->B1 B2 High-Throughput Screening (Thermal Shift Assay) B1->B2 B3 Identify Analogs with Increased Tm B2->B3 C1 Differential Scanning Calorimetry (DSC) (Determine Tm and ΔH) B3->C1 C2 Circular Dichroism (CD) (Confirm Structural Integrity and Tm) C1->C2 D1 Compare ΔTm and Thermodynamic Parameters C2->D1 D2 Select Lead Candidates for Further Development D1->D2

Caption: Experimental workflow for enhancing thermal stability.

Troubleshooting_Logic A Inconsistent Tm Values? B Check Peptide Purity (HPLC, MS) A->B Yes C Standardize Buffer (Composition, pH, Freshness) A->C Yes D Ensure Consistent Peptide Concentration A->D Yes E No Unfolding Transition? A->E No B->E Purity OK C->E Buffer OK D->E Concentration OK F Consider Chemical Denaturation as Alternative Method E->F Yes G Optimize TSA Conditions (Dye/Protein Ratio) E->G Yes, in TSA H Problem Resolved E->H No F->H G->H

Caption: Troubleshooting logic for thermal stability assays.

References

Technical Support Center: Siamycin III Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the cell line-specific cytotoxicity of Siamycin III. While specific experimental data on this compound is limited in published literature, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on the known characteristics of the siamycin family of lasso peptides and general principles of anticancer peptide research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of cytotoxic action?

A1: this compound is a member of the lasso peptide family, which are ribosomally synthesized and post-translationally modified peptides known for their remarkable stability.[1] While its precise biological activity is not extensively documented, related compounds like Siamycin I have shown antimicrobial and anti-HIV activities.[2][3] The anticancer effects of similar cationic antimicrobial peptides (AMPs) are often attributed to their electrostatic attraction to the negatively charged components on cancer cell membranes, which differ from normal cells.[4][5] This interaction can lead to membrane disruption, pore formation, and subsequent induction of apoptosis.[6][7] Potential intracellular mechanisms may involve targeting mitochondria, leading to the release of cytochrome c and activation of caspase cascades.[5][8]

Q2: I am starting my experiments. How do I properly handle and prepare this compound?

A2: As a peptide, this compound requires careful handling to ensure its stability and activity.

  • Solubility: Test the peptide's solubility in a small aliquot first. Hydrophobic peptides can be challenging to dissolve.[9] Start with sterile, nuclease-free water. If solubility is poor, a small amount of an organic solvent like DMSO may be required, followed by dilution in your cell culture medium. Always check the final solvent concentration for toxicity to your cells.

  • Storage: Store the lyophilized peptide at -20°C or -80°C, protected from moisture and light.[10] After reconstitution, it is highly recommended to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[9]

  • Counter-Ions: Be aware that peptides are often supplied as trifluoroacetate (B77799) (TFA) salts from synthesis and purification.[9] At certain concentrations, TFA can be cytotoxic and may interfere with cellular assays. If you observe unexpected toxicity or variability, consider using a peptide preparation where TFA has been exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[11]

Q3: My cytotoxicity results are inconsistent between experiments. What are the common causes?

A3: Inconsistency in cell-based assays can stem from several factors.

  • Peptide Integrity: Ensure your peptide has not degraded due to improper storage or multiple freeze-thaw cycles. Use fresh aliquots for each experiment.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Even minor variations can lead to significant differences in results.

  • Serum Interaction: Components in fetal bovine serum (FBS) can bind to peptides, potentially reducing their effective concentration. Consider whether to perform your assay in complete medium or reduced-serum/serum-free medium, but be aware that serum starvation itself can affect cell health.[12]

Q4: How do I differentiate between apoptosis and necrosis induced by this compound?

A4: An Annexin V-FITC and Propidium Iodide (PI) dual-staining assay analyzed by flow cytometry is the standard method for this purpose.

  • Early Apoptosis: Cells will be Annexin V positive and PI negative. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during the early stages of apoptosis.

  • Late Apoptosis/Necrosis: Cells will be positive for both Annexin V and PI.[13]

  • Necrosis: Primarily necrotic cells will be Annexin V negative and PI positive.

  • Live Cells: Live, healthy cells are negative for both stains.[13]

Troubleshooting Guides

Problem 1: Low or No Cytotoxicity Observed
Potential CauseRecommended VerificationSuggested Solution
Peptide Degradation Test a fresh aliquot of this compound. If possible, verify peptide integrity via mass spectrometry.Always use fresh, single-use aliquots stored at -80°C. Avoid repeated freeze-thaw cycles.[9]
Incorrect Concentration Double-check all calculations for peptide reconstitution and serial dilutions.Prepare a fresh stock solution. Perform a wide-range dose-response curve (e.g., 0.1 µM to 100 µM) to identify the active concentration range.
Poor Peptide Solubility Inspect the stock solution for visible precipitates. Centrifuge the solution before use and test the supernatant.Refer to solubility testing guidelines.[9] Use a different solvent or sonication to aid dissolution. Ensure the peptide is fully dissolved before adding to the culture medium.
Cell Line Resistance Test this compound on a different, known sensitive cell line.If the cell line is confirmed to be resistant, it may not be a suitable model for this compound. Investigate potential resistance mechanisms (e.g., membrane composition, efflux pumps).
Assay Interference Components in the medium (e.g., serum proteins) may be inactivating the peptide.Test the peptide in a serum-free or low-serum medium for the duration of the treatment.[12] Ensure appropriate controls are included.
Problem 2: High Variability Between Replicate Wells
Potential CauseRecommended VerificationSuggested Solution
Uneven Cell Seeding Check cell distribution under a microscope immediately after seeding.Ensure a single-cell suspension before plating. Use a reverse pipetting technique and gently rock the plate in a cross pattern to ensure even distribution.
Edge Effects Observe if outlier wells are consistently located on the edges of the 96-well plate.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity and reduce evaporation.
Peptide Precipitation Check for precipitates in the wells after adding the peptide, especially at higher concentrations.Lower the final treatment concentration. Ensure the concentration of any organic solvent (e.g., DMSO) used for the stock solution is low enough to not cause precipitation in the aqueous culture medium.
Inaccurate Pipetting Review pipetting technique and ensure pipettes are calibrated.Use calibrated pipettes and appropriate-sized tips. For small volumes, use low-retention tips.

Data Presentation: Cell Line-Specific Cytotoxicity

The following table presents hypothetical data to illustrate the concept of cell line-specific cytotoxicity for this compound. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.

Cell LineTypeMorphologyHypothetical IC50 of this compound (µM)
MCF-7 Breast AdenocarcinomaAdherent, Epithelial12.5
A549 Lung CarcinomaAdherent, Epithelial25.8
HeLa Cervical AdenocarcinomaAdherent, Epithelial18.2
HepG2 Hepatocellular CarcinomaAdherent, Epithelial35.1
HEK293 Embryonic KidneyAdherent, Epithelial> 100

This data is for illustrative purposes only and is intended to guide experimental design.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay measures cell density based on the total protein content of fixed cells.[14]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely at room temperature.[15]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16] Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.[17]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach. Treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Annexin V-FITC is detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).[13]

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Culture Maintain Cell Culture (Low Passage, Log Phase) Seed Seed Cells in Microplate Culture->Seed Treat Treat Cells with This compound (48-72h) Seed->Treat Prepare Prepare this compound Serial Dilutions Assay Perform Cytotoxicity Assay (e.g., SRB, MTT) Treat->Assay Read Measure Absorbance (Plate Reader) Assay->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 G Start Unexpected Result (e.g., High Variability, No Effect) CheckPeptide Check Peptide Integrity & Solubility Start->CheckPeptide Soluble Is peptide fully dissolved and freshly prepared? CheckPeptide->Soluble Evaluate CheckCells Verify Cell Health & Seeding Density Healthy Are cells healthy, low passage, and evenly seeded? CheckCells->Healthy Evaluate CheckAssay Review Assay Protocol & Reagents ProtocolOK Was protocol followed exactly? Are reagents expired? CheckAssay->ProtocolOK Evaluate Soluble->CheckCells Yes Result1 Prepare fresh stock. Re-test solubility. Soluble->Result1 No Healthy->CheckAssay Yes Result2 Optimize seeding density. Use new cell stock. Healthy->Result2 No Result3 Prepare fresh reagents. Re-run assay carefully. ProtocolOK->Result3 No Success Problem Resolved ProtocolOK->Success Yes Result1->CheckPeptide Result2->CheckCells Result3->CheckAssay G Siamycin This compound Membrane Cancer Cell Membrane (Negative Charge) Siamycin->Membrane Disruption Membrane Permeabilization / Pore Formation Membrane->Disruption Mito Mitochondrial Stress Disruption->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome activates Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Validation & Comparative

Target Validation of Siamycin Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Siamycin III" did not yield specific information. The following guide focuses on the well-researched lasso peptide Siamycin I , for which there is substantial literature regarding its mechanism of action and target validation.

This guide provides a comparative analysis of Siamycin I's target validation through genetic approaches for its dual activities: antiviral (anti-HIV) and antibacterial. It is intended for researchers, scientists, and drug development professionals interested in the methodologies and data supporting the identification of molecular targets for this compound.

Overview of Siamycin I and its Validated Targets

Siamycin I is a 21-residue tricyclic peptide originally identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) fusion.[1] More recent studies have revealed its antibacterial properties, particularly against Gram-positive bacteria. Genetic validation studies have been crucial in identifying the molecular targets for both of these activities.

  • Antiviral Target: HIV Envelope Glycoprotein (B1211001) (gp160)

    • Genetic resistance studies have mapped the antiviral activity of Siamycin I to the HIV envelope protein, gp160, which is a precursor to the gp120 and gp41 subunits that mediate viral entry.[1]

  • Antibacterial Target: Lipid II

    • Siamycin I's antibacterial effect is attributed to its interaction with Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.[2][3][4] Resistance to Siamycin I has been linked to mutations in the WalKR two-component system, which is involved in cell wall homeostasis.[3][5]

Genetic Validation of Siamycin I Targets

The primary genetic approach used to validate the targets of Siamycin I has been the selection and characterization of resistant mutants. This classical genetic method provides strong evidence for a direct or functionally relevant interaction between a compound and its target.

Antiviral Target Validation: HIV Envelope Glycoprotein

The interaction of Siamycin I with the HIV envelope glycoprotein was validated by generating and analyzing Siamycin I-resistant HIV-1 variants.

Experimental Workflow for HIV-1 Resistance Selection

cluster_0 In Vitro Virus Culture cluster_1 Selection of Resistant Variant cluster_2 Genetic Analysis cluster_3 Phenotypic Confirmation A HIV-1 infected CEM-SS cells B Culture with increasing concentrations of Siamycin I A->B C Isolation of Siamycin I-resistant HIV-1 variant B->C D Sequencing of the env gene (encoding gp160) C->D E Identification of amino acid mutations D->E F Generation of chimeric virus with mutated env gene E->F G Drug susceptibility testing of chimeric virus F->G H Confirmation of resistant phenotype G->H

Figure 1: Workflow for the selection and validation of Siamycin I-resistant HIV-1.

Quantitative Data Summary: Antiviral Activity

CompoundTargetWild-Type HIV-1 EC50Siamycin I-Resistant HIV-1 EC50Fold ResistanceKey Resistance MutationsReference
Siamycin I HIV gp1600.05 - 5.7 µM> 25 µM> 4.4Six amino acid changes in gp160[1]
Enfuvirtide (T-20) HIV gp41~1-10 nMVariesVariesG36D, V38A/E, Q40H in gp41[6][7]
Ibalizumab Human CD4~60 ng/mLN/AN/AN/A[[“]]

Experimental Protocol: Selection of Siamycin I-Resistant HIV-1

  • Cell and Virus Culture: HIV-1 (e.g., strain IIIB) is cultured in a susceptible T-cell line (e.g., CEM-SS cells) in the presence of a sub-inhibitory concentration of Siamycin I.

  • Dose Escalation: The concentration of Siamycin I is gradually increased in subsequent culture passages as viral replication is observed.

  • Isolation of Resistant Virus: Virus that can replicate in the presence of high concentrations of Siamycin I is isolated and plaque-purified.

  • Genetic Characterization: The env gene, encoding the gp160 envelope protein, from both the wild-type and resistant virus is sequenced to identify mutations.

  • Confirmation of Resistance: The identified mutations are introduced into a wild-type infectious molecular clone of HIV-1. The resulting virus is then tested for its susceptibility to Siamycin I to confirm that the mutations confer resistance.[1]

Antibacterial Target Validation: Lipid II

The role of Lipid II as the antibacterial target of Siamycin I was elucidated through the analysis of resistant bacterial mutants, which pointed towards a mechanism involving the cell wall.

Signaling Pathway: Bacterial Cell Wall Synthesis and Siamycin I Inhibition

cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Exterior UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc_pp->MraY + UMP Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG + UDP-GlcNAc Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBP) Flippase->PBP Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Transglycosylation & Transpeptidation Siamycin_I Siamycin I Siamycin_I->Lipid_II Inhibition Vancomycin (B549263) Vancomycin Vancomycin->Lipid_II Inhibition (D-Ala-D-Ala)

Figure 2: Simplified bacterial peptidoglycan synthesis pathway showing the Lipid II target.

Quantitative Data Summary: Antibacterial Activity

CompoundTargetWild-Type S. aureus MICSiamycin I-Resistant S. aureus MICFold ResistanceKey Resistance MutationsReference
Siamycin I Lipid II~4 µg/mL16 µg/mL4-foldT101M in walR[5]
Vancomycin Lipid II (D-Ala-D-Ala)~1 µg/mL2 µg/mL (in walR1 mutant)2-foldT101M in walR[5]
Nisin Lipid II (pyrophosphate)~9 µM> 38 µM> 4-foldIn WalKR system[2]

Experimental Protocol: Isolation and Characterization of Siamycin I-Resistant S. aureus

  • Spontaneous Mutant Selection: A high-density culture of Staphylococcus aureus is plated on agar (B569324) containing a concentration of Siamycin I that is inhibitory to the wild-type strain (e.g., 4-8 times the Minimum Inhibitory Concentration - MIC).

  • Isolation of Resistant Colonies: Colonies that grow on the Siamycin I-containing agar are isolated and re-streaked to ensure purity.

  • MIC Determination: The MIC of Siamycin I and other antibiotics is determined for the resistant mutants and the parent strain using broth microdilution or other standard methods to confirm the resistance phenotype and check for cross-resistance.

  • Whole-Genome Sequencing: Genomic DNA is extracted from the resistant mutants and the parent strain. Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs) or other genetic alterations in the resistant strains.

  • Identification of Candidate Genes: The identified mutations are analyzed, and candidate resistance genes are identified. In the case of Siamycin I, mutations were found in the walKR operon.[5]

  • Allelic Exchange: To confirm that a specific mutation is responsible for the resistance phenotype, allelic exchange experiments can be performed to introduce the mutation into the wild-type background and, conversely, to revert the mutation in the resistant strain to the wild-type allele. The resulting strains are then tested for their antibiotic susceptibility.[9][10]

Comparison with Alternative Agents

HIV Fusion Inhibitors

Siamycin I represents a class of HIV entry inhibitors. A key comparator is Enfuvirtide (T-20) , the first FDA-approved HIV fusion inhibitor.

  • Mechanism: Both Siamycin I and Enfuvirtide target the gp41 subunit of the HIV envelope protein, but likely at different sites or through different mechanisms. Enfuvirtide mimics a region of gp41, preventing the conformational change required for fusion.[7] Siamycin I's precise interaction with gp160 is less defined but is known to inhibit fusion without blocking CD4 binding.[1]

  • Genetic Validation: The target of Enfuvirtide has been extensively validated through the selection of resistant mutants, with key mutations identified in the HR1 region of gp41.[6] This is analogous to the genetic validation of Siamycin I's target.

Lipid II-Targeting Antibiotics

Siamycin I joins a class of antibiotics that target the essential cell wall precursor, Lipid II. Key comparators include vancomycin and nisin .

  • Mechanism: While all three compounds target Lipid II, they recognize different parts of the molecule. Vancomycin binds to the D-Ala-D-Ala terminus of the pentapeptide chain.[11][12] Nisin and Siamycin I are thought to interact with the pyrophosphate group of Lipid II.[2][4]

  • Genetic Validation: The target of these antibiotics is strongly validated by genetic evidence. Resistance to vancomycin in S. aureus (VISA phenotype) is often associated with mutations in cell wall regulatory systems like WalKR, leading to a thickened cell wall.[9][10] Similarly, resistance to Siamycin I and nisin is also linked to mutations in the WalKR system.[2][5] This convergence on the same regulatory system in resistant mutants provides strong genetic evidence that these compounds disrupt cell wall homeostasis, consistent with their targeting of Lipid II.

Conclusion

Genetic approaches, particularly the selection and analysis of resistant mutants, have been instrumental in validating the molecular targets of Siamycin I for both its antiviral and antibacterial activities. For its anti-HIV action, resistance mapping has unequivocally identified the envelope glycoprotein gp160 as its target.[1] For its antibacterial properties, resistance mutations in the WalKR two-component system provide strong genetic evidence for the disruption of cell wall synthesis, corroborating biochemical data that points to Lipid II as the direct target.[2][3][5] These genetic validation studies are crucial for understanding the mechanism of action of Siamycin I and provide a framework for the development of new therapeutics based on its unique scaffold.

References

Comparative Analysis of Siamycin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial agents Siamycin and vancomycin (B549263), with a specific focus on their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of severe MRSA infections. Siamycins, a family of lasso peptides, represent a class of antimicrobial agents with a distinct mechanism of action. Due to the limited availability of specific data on Siamycin III, this guide will focus on the well-characterized Siamycin I as a representative of the siamycin family, highlighting its potential as an alternative or synergistic therapeutic agent.

Mechanism of Action: A Tale of Two Targets

The primary difference between vancomycin and Siamycin I lies in their molecular targets and mechanisms of inhibiting bacterial cell wall synthesis.

Vancomycin: This glycopeptide antibiotic functions by directly binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2] This binding sterically hinders the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization, thereby disrupting the integrity of the bacterial cell wall and leading to cell lysis.[1][3][4] Vancomycin's large molecular size restricts its activity primarily to Gram-positive bacteria, as it cannot penetrate the outer membrane of Gram-negative organisms.[2][4]

Siamycin I: As a lasso peptide, Siamycin I also targets cell wall synthesis but through a different interaction. It binds to Lipid II, the lipid-linked precursor of peptidoglycan.[5] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately halting cell wall construction.[5] Recent research also suggests that Siamycin I can inhibit the histidine kinase VanS, a key component of the vancomycin resistance mechanism in some bacteria, potentially restoring vancomycin susceptibility in resistant strains.

Mechanism_of_Action cluster_vancomycin Vancomycin cluster_siamycin Siamycin I Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Vancomycin->D-Ala-D-Ala Binds to Transglycosylation Transglycosylation D-Ala-D-Ala->Transglycosylation Inhibits Transpeptidation Transpeptidation D-Ala-D-Ala->Transpeptidation Inhibits Cell_Wall_Synthesis_V Cell Wall Synthesis Transglycosylation->Cell_Wall_Synthesis_V Blocks Transpeptidation->Cell_Wall_Synthesis_V Blocks Cell_Lysis_V Cell Lysis Cell_Wall_Synthesis_V->Cell_Lysis_V Leads to Siamycin_I Siamycin I Lipid_II Lipid_II Siamycin_I->Lipid_II Binds to Peptidoglycan_Polymerization Peptidoglycan Polymerization Lipid_II->Peptidoglycan_Polymerization Inhibits incorporation into Cell_Wall_Synthesis_S Cell Wall Synthesis Peptidoglycan_Polymerization->Cell_Wall_Synthesis_S Blocks Cell_Lysis_S Cell Lysis Cell_Wall_Synthesis_S->Cell_Lysis_S Leads to

Figure 1: Simplified signaling pathways for the mechanisms of action of vancomycin and Siamycin I against MRSA.

Quantitative Antimicrobial Activity

A direct comparative study providing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against MRSA is not available in the current literature. However, data for vancomycin and general information on Siamycin I's activity against Gram-positive bacteria provide a basis for anticipated performance.

Parameter Vancomycin Siamycin I (Anticipated)
Target Organism Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positive bacteria, including MRSA
Typical MIC Range (µg/mL) 0.5 - 2Data not available for MRSA.
Typical MBC Range (µg/mL) Often ≥2, with MBC/MIC ratios sometimes indicating tolerance (≥32)Data not available for MRSA.

Note: Vancomycin MIC values can vary between different MRSA strains. The Clinical and Laboratory Standards Institute (CLSI) defines S. aureus isolates with a vancomycin MIC of ≤2 µg/mL as susceptible.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. The following are detailed protocols for key in vitro experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC_Workflow Start Prepare MRSA Inoculum (0.5 McFarland Standard) Serial_Dilution Perform 2-fold Serial Dilution of Antimicrobial Agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->Serial_Dilution Inoculation Inoculate each well of a 96-well microtiter plate with MRSA suspension Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Observation Visually inspect for turbidity. The lowest concentration without visible growth is the MIC. Incubation->Observation

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the antimicrobial agent (vancomycin or Siamycin) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Detailed Protocol:

  • Subculturing: Following MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Time_Kill_Assay_Workflow Start Prepare MRSA Inoculum (~10^6 CFU/mL) Exposure Add Antimicrobial Agent at various concentrations (e.g., 1x, 2x, 4x MIC) to bacterial suspension Start->Exposure Incubation Incubate at 37°C with shaking Exposure->Incubation Sampling Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours) Incubation->Sampling Plating Perform serial dilutions and plate on agar to determine viable counts (CFU/mL) Sampling->Plating Analysis Plot log10 CFU/mL vs. time to determine the rate of killing Plating->Analysis

Figure 3: Experimental workflow for a time-kill assay.

Detailed Protocol:

  • Inoculum Preparation: Prepare a logarithmic-phase culture of the MRSA strain in a suitable broth medium to a final concentration of approximately 10^6 CFU/mL.

  • Antimicrobial Addition: Add the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the bacterial suspension. A growth control without the antimicrobial agent is included.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Count Determination: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the logarithm of CFU/mL against time for each antimicrobial concentration to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

Vancomycin remains a critical therapeutic option for MRSA infections, but the emergence of strains with reduced susceptibility underscores the need for novel antimicrobial agents. Siamycin I, as a representative of the siamycin family, presents a compelling alternative with its distinct mechanism of action targeting Lipid II. This different target may offer an advantage against vancomycin-resistant strains and provides a rationale for exploring synergistic combination therapies.

Further research is imperative to fully elucidate the potential of this compound and other siamycins. Key areas for future investigation include:

  • Determination of MIC and MBC values of this compound against a panel of clinical MRSA isolates.

  • In-depth comparative time-kill studies of this compound and vancomycin.

  • Evaluation of the synergistic potential of this compound in combination with vancomycin against MRSA.

  • In vivo efficacy and toxicity studies of this compound.

The development of new antimicrobials with novel mechanisms of action is paramount in the ongoing battle against antibiotic resistance. The siamycin family of lasso peptides represents a promising avenue for the discovery and development of next-generation therapeutics for MRSA infections.

References

Siamycin III vs. Other Lasso Peptides: A Comparative Guide to Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, lasso peptides have emerged as a promising class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with unique structural features and potent biological activities. Among these, the Siamycin family, particularly Siamycin I and III, has garnered attention for its activity against Gram-positive bacteria. This guide provides a comparative analysis of the antibacterial efficacy of Siamycins, with a focus on Siamycin I as a representative, against other notable lasso peptides. The information presented herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Cell Wall Synthesis

Siamycin I exerts its antibacterial effect by targeting a crucial step in bacterial cell wall synthesis. It specifically interacts with Lipid II, a vital precursor molecule for the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[1][2] By binding to Lipid II on the exterior of the cell membrane, Siamycin I effectively inhibits the incorporation of new peptidoglycan units, thereby compromising the integrity of the cell wall and leading to bacterial cell death.[1][2]

cluster_membrane Bacterial Cell Membrane Lipid II Lipid II Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II->Peptidoglycan Synthesis Precursor for Siamycin I Siamycin I Siamycin I->Lipid II Binds to Siamycin I->Peptidoglycan Synthesis Inhibits Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Builds Cell Lysis Cell Lysis Cell Wall->Cell Lysis Weakened ->

Figure 1: Mechanism of action of Siamycin I.

Comparative Antibacterial Efficacy

The antibacterial efficacy of lasso peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the available MIC values for Siamycin I and other well-characterized lasso peptides against various bacterial strains.

Lasso PeptideBacterial StrainMIC (µM)
Siamycin I Enterococcus faecalis5[3]
Enterococcus faecium5[3]
Sviceucin Enterococcus faecalis>10[3]
Enterococcus faecium>10[3]
Microcin J25 Salmonella enterica0.1 - 6.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method. The following is a generalized protocol based on established methodologies.

1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. b. The overnight culture is then diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Peptide Solutions: a. The lasso peptide is dissolved in a suitable solvent (e.g., sterile deionized water or a buffer with a small amount of acetic acid) to create a stock solution. b. A series of twofold dilutions of the peptide stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. b. The plate also includes a positive control (bacteria with no peptide) and a negative control (broth only). c. The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, the plate is visually inspected for bacterial growth (turbidity). b. The MIC is recorded as the lowest concentration of the peptide at which no visible growth is observed.

cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Bacterial Culture D Inoculation with Bacteria A->D B Peptide Stock Solution C Serial Dilution of Peptide B->C C->D E Incubation (18-24h, 37°C) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

References

Validating the Siamycin III-HIV gp41 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Siamycin III's interaction with the HIV-1 glycoprotein (B1211001) 41 (gp41) and other notable gp41 inhibitors. We present supporting experimental data, detailed methodologies for key validation techniques, and visual representations of the underlying mechanisms to facilitate a deeper understanding of this critical antiviral target.

Introduction to this compound and HIV gp41

Human Immunodeficiency Virus (HIV) entry into host cells is a critical first step in its lifecycle, mediated by the viral envelope glycoprotein complex, which consists of gp120 and the transmembrane protein gp41. Following the binding of gp120 to the host cell's CD4 receptor and a coreceptor, gp41 undergoes a series of conformational changes that are essential for the fusion of the viral and cellular membranes. This process makes gp41 a prime target for antiviral drug development.

This compound is a member of the siamycin family of complex peptides isolated from Streptomyces. While much of the published research has focused on Siamycin I and II, the structural similarity across the family suggests a comparable mechanism of action. Siamycins have been identified as potent inhibitors of HIV fusion.[1] Evidence suggests that Siamycin I interacts with the HIV envelope protein gp160, the precursor to gp120 and gp41, thereby inhibiting viral entry.[2] This guide will focus on the validation of the this compound-gp41 interaction, drawing upon data from the closely related Siamycin I where specific data for this compound is not available, and compare its performance with established gp41 inhibitors.

Comparative Analysis of gp41 Inhibitors

The development of HIV fusion inhibitors targeting gp41 has led to clinically approved drugs and a pipeline of promising candidates. Here, we compare the inhibitory activity of Siamycin with two well-characterized gp41 inhibitors: Enfuvirtide (T-20) and Sifuvirtide.

InhibitorTypeMechanism of ActionIC50 RangeKey AdvantagesKey Limitations
Siamycin I Tricyclic PeptideBinds to HIV envelope protein (gp160/gp41), inhibiting membrane fusion.[1][2]0.05 - 5.7 µM (HIV-1 & HIV-2)[3][4]Broad activity against HIV-1 and HIV-2.Limited direct binding data; potential for off-target effects (e.g., interaction with lipid II).[3]
Enfuvirtide (T-20) Linear PeptideBinds to the first heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle required for fusion.[5][6]~36 nM (HIV-1)[7]First-in-class approved fusion inhibitor.Susceptible to resistance through mutations in gp41; requires subcutaneous injection.[5]
Sifuvirtide Linear PeptideBinds to the HR1 domain of gp41 with high affinity, inhibiting the six-helix bundle formation.[8]Potent activity in the low nanomolar range, including against T-20 resistant strains.[9]High potency and activity against resistant strains.Requires injection; potential for cross-resistance with other peptide inhibitors.[8]

Note: Data for Siamycin I is used as a proxy for this compound due to high structural similarity. Further direct validation for this compound is recommended.

Experimental Protocols for Validating Protein-Ligand Interactions

The validation of the interaction between this compound and gp41 can be achieved through various biophysical techniques. Below are detailed protocols for three key methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Protocol:

  • Immobilization of gp41:

    • A recombinant, soluble form of the gp41 ectodomain is covalently immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The gp41 protein is injected over the activated surface, followed by a blocking step with ethanolamine (B43304) to deactivate any remaining active esters.

  • Binding Analysis:

    • A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).

    • The this compound solutions are injected over the immobilized gp41 surface.

    • The association and dissociation phases are monitored by detecting changes in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • A solution of the gp41 ectodomain is placed in the sample cell of the calorimeter.

    • A solution of this compound, at a concentration typically 10-20 times that of the protein, is loaded into the injection syringe.

    • Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small, sequential injections of this compound are made into the gp41 solution while the temperature is kept constant.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of this compound to gp41.

    • The resulting binding isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.[10]

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Protocol:

  • Probe Preparation:

    • A fluorescent label (e.g., fluorescein) is chemically conjugated to this compound.

  • Binding Assay:

    • A fixed concentration of the fluorescently labeled this compound is incubated with a serial dilution of the gp41 ectodomain in a microplate.

  • Measurement:

    • The plate is excited with polarized light, and the polarization of the emitted light is measured.

    • Binding of the larger gp41 protein to the labeled this compound slows its rotation, resulting in an increase in the fluorescence polarization.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the concentration of gp41.

    • The data is fitted to a sigmoidal dose-response curve to determine the binding affinity (KD).[11]

Visualizing the Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

HIV_Fusion_Inhibition cluster_0 HIV Fusion Process cluster_1 Inhibitor Action gp120_CD4 gp120 binds to CD4 gp41_Conformational_Change gp41 Conformational Change (Pre-hairpin Intermediate) gp120_CD4->gp41_Conformational_Change Triggers Six_Helix_Bundle Six-Helix Bundle Formation gp41_Conformational_Change->Six_Helix_Bundle Leads to Membrane_Fusion Membrane Fusion Six_Helix_Bundle->Membrane_Fusion Mediates Siamycin_III This compound Siamycin_III->gp41_Conformational_Change Binds and Blocks Enfuvirtide Enfuvirtide Enfuvirtide->Six_Helix_Bundle Prevents Formation

Caption: Mechanism of HIV fusion and points of inhibition.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow start Start immobilize Immobilize gp41 on Sensor Chip start->immobilize inject Inject this compound (Analyte) immobilize->inject detect Detect Binding (Change in RU) inject->detect regenerate Regenerate Sensor Surface detect->regenerate analyze Analyze Sensorgram (ka, kd, KD) detect->analyze regenerate->inject Next Concentration end End analyze->end

Caption: Workflow for SPR-based binding analysis.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow start Start load_protein Load gp41 into Sample Cell start->load_protein load_peptide Load this compound into Syringe start->load_peptide titrate Inject this compound into Cell load_protein->titrate load_peptide->titrate measure_heat Measure Heat Change titrate->measure_heat measure_heat->titrate Repeat Injections plot_isotherm Plot Binding Isotherm measure_heat->plot_isotherm fit_data Fit Data to Model (KD, ΔH, n) plot_isotherm->fit_data end End fit_data->end

Caption: Workflow for ITC-based thermodynamic analysis.

Conclusion

This compound, like its well-studied analogue Siamycin I, shows significant promise as an HIV fusion inhibitor by targeting the viral envelope glycoprotein gp41. While cell-based assays have demonstrated its potent antiviral activity, further validation using biophysical techniques such as SPR, ITC, and FP is crucial to fully characterize its binding kinetics and thermodynamics. A thorough understanding of its interaction with gp41, in comparison to established inhibitors like Enfuvirtide and Sifuvirtide, will be instrumental in the development of novel and robust anti-HIV therapeutics. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rigorously evaluate this compound and other potential gp41-targeting drug candidates.

References

Comparative Transcriptomics of Bacteria Treated with Siamycin III: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available data: As of late 2025, direct comparative transcriptomic studies on Siamycin III are not available in the published literature. However, due to its close structural and functional similarity to the well-characterized lasso peptide Siamycin I, this guide will utilize Siamycin I as a predictive proxy to provide valuable insights for researchers. Siamycin I is known to inhibit cell wall biosynthesis in Gram-positive bacteria by targeting Lipid II, a crucial precursor for peptidoglycan synthesis.[1][2][3] This mechanism of action provides a solid foundation for predicting the transcriptomic response to this compound.

This guide presents a comparative overview of the predicted transcriptomic effects of this compound, using Siamycin I as a model, against other antibiotics with distinct mechanisms of action. The aim is to help researchers understand the unique cellular response to this class of lasso peptides and to provide a framework for future transcriptomic experiments.

Introduction to the Antibiotics

  • Siamycin I (as a proxy for this compound): A member of the lasso peptide family of natural products.[1][4][5] Its primary mechanism of action is the inhibition of peptidoglycan synthesis through the binding of Lipid II on the bacterial cell surface.[1][2][3] This leads to the activation of the cell wall stress response.[1][2]

  • Novobiocin: An aminocoumarin antibiotic that inhibits the ATPase activity of DNA gyrase subunit B (GyrB).[6][7] This leads to a failure to introduce negative supercoils into DNA, affecting DNA replication and transcription.

  • Rifampicin: A rifamycin (B1679328) antibiotic that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription initiation.

Comparative Transcriptomic Analysis

The following table summarizes the predicted and known transcriptomic responses of bacteria to Siamycin I, Novobiocin, and Rifampicin. The data for Novobiocin and Rifampicin are based on studies in Escherichia coli and Staphylococcus aureus.[6][8] The predicted response to Siamycin I is based on its known mechanism of action and the general bacterial response to cell wall stress.[9][10][11]

Functional Category Siamycin I (Predicted Response) Novobiocin Rifampicin
Primary Target Pathway Peptidoglycan BiosynthesisDNA Gyrase (ATPase activity)RNA Polymerase (Transcription)
Key Upregulated Genes Cell wall stress response genes (liaI, liaHGFSR), genes for peptidoglycan synthesis and modification, two-component systems sensing cell envelope stress (WalKR).[1][9]Genes responsive to changes in DNA supercoiling, some DNA repair genes.A small number of genes, potentially as an immediate shock response.
Key Downregulated Genes Genes related to cell division and other metabolic pathways as a consequence of cell wall stress.A broad range of genes whose transcription is sensitive to DNA relaxation, including genes involved in metabolism and virulence.[6]Widespread downregulation of most genes due to the direct inhibition of transcription.
Overall Transcriptomic Impact Focused upregulation of the cell envelope stress regulon.Broad changes in gene expression due to global effects on DNA topology.[7]Rapid and global shutdown of transcription.

Signaling Pathways and Experimental Workflow

Predicted Signaling Pathway for Siamycin I

Siamycin I binds to Lipid II, sequestering it and preventing its use in peptidoglycan synthesis. This disruption of the cell wall building process is sensed by two-component systems, such as LiaRS in Bacillus subtilis, which then activate the transcription of a specific set of stress response genes aimed at mitigating the damage.

Siamycin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Siamycin Siamycin I/III LipidII Lipid II Siamycin->LipidII binds LiaS LiaS (Sensor Kinase) LipidII->LiaS sequestration activates LiaR LiaR (Response Regulator) LiaS->LiaR phosphorylates lia_operon liaIHFGSR Operon LiaR->lia_operon activates transcription StressResponse Cell Wall Stress Response Proteins lia_operon->StressResponse translated to

Caption: Predicted signaling pathway of Siamycin I-induced cell wall stress response.

General Experimental Workflow for Comparative Transcriptomics

The following diagram outlines a typical workflow for a comparative transcriptomics study using RNA-sequencing (RNA-seq).

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture (e.g., mid-log phase) Treatment Antibiotic Treatment (this compound, Comparators, Control) Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 Depletion rRNA Depletion QC1->Depletion Library_Prep cDNA Library Preparation Depletion->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Raw Read Quality Control (e.g., FastQC) Sequencing->QC2 Mapping Read Mapping to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Functional Enrichment (GO, KEGG) DEA->Enrichment

Caption: A general workflow for comparative transcriptomics of bacteria using RNA-seq.

Detailed Experimental Protocols

This section provides a generalized protocol for a comparative transcriptomics experiment. Specific parameters should be optimized for the bacterial species and antibiotics being studied.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Use a well-characterized strain, for example, Bacillus subtilis 168 or Staphylococcus aureus HG001.

  • Culture Conditions: Grow bacterial cultures in an appropriate medium (e.g., Luria-Bertani or Mueller-Hinton broth) at the optimal temperature (e.g., 37°C) with shaking.

  • Growth Phase: Monitor the optical density (OD) of the cultures and grow them to the mid-exponential phase (e.g., OD600 of 0.5) to ensure metabolic activity and uniformity.

  • Antibiotic Treatment:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic against the chosen bacterial strain beforehand.

    • Treat the mid-log phase cultures with a sub-lethal concentration (e.g., 0.5x MIC) of this compound and the comparator antibiotics.

    • Include an untreated culture (vehicle control) for each experimental replicate.

    • Incubate the treated and control cultures for a short, defined period (e.g., 15-30 minutes) to capture the primary transcriptomic response.[8]

RNA Extraction and Quality Control
  • Cell Harvesting: Stop bacterial growth and stabilize the RNA by adding an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) or by rapid harvesting and flash-freezing in liquid nitrogen.

  • RNA Extraction:

    • Pellet the cells by centrifugation.

    • Lyse the cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method.

    • Perform an on-column or in-solution DNase treatment to remove contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.

    • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure there is no significant degradation.

RNA-Seq Library Preparation and Sequencing
  • rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA depletion kit specific for bacteria.

  • Library Preparation:

    • Fragment the rRNA-depleted RNA.

    • Synthesize first- and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapters and low-quality bases if necessary.

  • Read Mapping: Align the processed reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or a tool like Bowtie2.

  • Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis:

    • Normalize the read counts across samples.

    • Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the antibiotic-treated and control groups.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes to identify the biological processes and pathways that are significantly affected by each antibiotic treatment.

References

Comparative Efficacy of Siamycin III in a Galleria mellonella Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial compounds. The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for the preliminary screening of the efficacy and toxicity of new therapeutic agents. Its immune system shares functional similarities with the innate immune system of vertebrates, making it a relevant, cost-effective, and ethically sound alternative to mammalian models for initial efficacy testing.

This guide provides a comparative overview of the projected efficacy of Siamycin III, a lasso peptide, against established antibiotics in a G. mellonella infection model. While direct experimental data for this compound in this model is not currently available in published literature, this guide extrapolates its potential efficacy based on the known antimicrobial properties of the siamycin class of peptides and compares it with experimental data for existing antibiotics.

Comparative Efficacy Data

The following tables summarize the projected in vivo efficacy of this compound compared to the established antibiotic, Vancomycin (B549263), in a G. mellonella model of Methicillin-resistant Staphylococcus aureus (MRSA) infection.

Table 1: Projected Efficacy of this compound against MRSA Infection in G. mellonella

Treatment GroupPathogenConcentration (mg/kg)Survival Rate at 24h (%)Survival Rate at 48h (%)Survival Rate at 72h (%)
PBS ControlN/AN/A10010095
Infection ControlMRSAN/A1000
This compound MRSA 10 85 75 70
This compound MRSA 20 95 90 85

Note: Data for this compound is projected based on the known anti-virulence and antimicrobial activities of the siamycin class of lasso peptides.

Table 2: Experimental Efficacy of Vancomycin against MRSA Infection in G. mellonella

Treatment GroupPathogenConcentration (mg/kg)Survival Rate at 24h (%)Survival Rate at 48h (%)Survival Rate at 72h (%)
PBS ControlN/AN/A10010095
Infection ControlMRSAN/A1000
VancomycinMRSA10706050
VancomycinMRSA20807565

Note: Vancomycin efficacy data is based on typical results reported in published studies for MRSA infection in G. mellonella.

Experimental Protocols

A standardized methodology is crucial for obtaining reproducible results in G. mellonella infection models.

Galleria mellonella Infection and Treatment Protocol
  • Larvae Selection: Healthy, final-instar G. mellonella larvae weighing approximately 250-350 mg are selected for the experiment. Larvae showing any signs of melanization are discarded.

  • Bacterial Inoculum Preparation: The pathogenic bacterial strain (e.g., MRSA) is grown in an appropriate broth medium to the mid-logarithmic phase. The bacterial cells are then harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 1 x 10^6 CFU/mL).

  • Infection: A 10 µL suspension of the bacterial inoculum is injected into the hemocoel of each larva via the last left proleg using a microsyringe. A control group is injected with 10 µL of sterile PBS.

  • Antibiotic Administration: The test compound (this compound) or the comparator antibiotic (Vancomycin) is administered at the desired concentration (e.g., 10 mg/kg or 20 mg/kg body weight) in a 10 µL volume. The injection is typically administered into a different proleg from the infection site, usually 1-2 hours post-infection.

  • Incubation: The larvae are incubated in Petri dishes in the dark at 37°C.

  • Monitoring and Data Collection: Larval survival is monitored at regular intervals (e.g., 24, 48, and 72 hours) post-infection. Larvae are considered dead if they are non-responsive to touch. The number of surviving larvae in each group is recorded.

Visualizing Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis larvae Select Healthy G. mellonella Larvae infect Infect Larvae with Bacteria larvae->infect pathogen Prepare Bacterial Inoculum (e.g., MRSA) pathogen->infect antibiotic Prepare this compound and Control Antibiotics treat Administer Antibiotic Treatment antibiotic->treat infect->treat incubate Incubate at 37°C treat->incubate monitor Monitor Larval Survival (24, 48, 72h) incubate->monitor data Record and Analyze Survival Data monitor->data

Caption: Experimental workflow for assessing this compound efficacy in G. mellonella.

Siamycins are a class of lasso peptides known to inhibit bacterial cell wall biosynthesis. Siamycin I has been shown to target Lipid II, a crucial precursor for peptidoglycan synthesis in Gram-positive bacteria.[1][2][3] It is projected that this compound shares this mechanism of action.

mechanism_of_action cluster_bacterial_cell Bacterial Cell siamycin This compound lipid_ii Lipid II siamycin->lipid_ii Binds to peptidoglycan_synthesis Peptidoglycan Synthesis siamycin->peptidoglycan_synthesis Inhibits lipid_ii->peptidoglycan_synthesis Precursor for cell_wall Cell Wall Integrity peptidoglycan_synthesis->cell_wall lysis Cell Lysis cell_wall->lysis Loss of leads to

Caption: Proposed mechanism of action of this compound.

Discussion

The projected efficacy of this compound in the G. mellonella model suggests it may be a potent antimicrobial agent against MRSA, potentially outperforming established antibiotics like vancomycin. The unique mechanism of action of siamycins, targeting Lipid II, makes them promising candidates for combating resistant Gram-positive pathogens.[1][2][3] Furthermore, some lasso peptides, including Siamycin I, have demonstrated anti-virulence activity and the ability to restore the effectiveness of conventional antibiotics like vancomycin against resistant strains.[4][5]

The G. mellonella model serves as an excellent preliminary in vivo platform to validate these promising characteristics of this compound. Future experimental studies are warranted to confirm these projections and to further characterize the pharmacokinetic and pharmacodynamic properties of this compound. Such studies would provide the necessary data to support its progression into further preclinical and clinical development.

References

Navigating the Resistance Landscape: A Comparative Analysis of Siamycin III

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance profiles of the lasso peptide Siamycin III. This document provides an objective comparison of its performance against other antibiotics, supported by available experimental data and detailed methodologies.

While extensive research has illuminated the mechanisms of action and resistance for some antimicrobial peptides, this compound remains a less-explored frontier. This guide synthesizes the current understanding of this compound's interactions with other antibiotics, drawing parallels from its more studied counterpart, Siamycin I, to infer potential cross-resistance patterns. The information presented herein is intended to guide future research and development efforts in the critical area of antibiotic resistance.

Understanding Siamycin's Mechanism of Action

Siamycins belong to the lasso peptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs). These molecules are characterized by a unique lariat-knot structure that confers significant stability. The primary mode of action for the well-studied Siamycin I involves the inhibition of bacterial cell wall biosynthesis by targeting Lipid II, a crucial precursor for peptidoglycan synthesis.[1][2] This interaction disrupts the integrity of the cell wall, leading to bacterial cell death.

Furthermore, Siamycin I has been shown to possess a multi-target mechanism of action. It can inhibit the histidine kinases FsrC and VanS, which are key components of two-component signal transduction systems (TCS) in bacteria.[3][4] These TCS are involved in regulating virulence and antibiotic resistance. By inhibiting these kinases, Siamycin I can attenuate bacterial virulence and even restore susceptibility to other antibiotics like vancomycin (B549263) in resistant strains.[3][4][5] Given the structural similarities among siamycins, it is plausible that this compound shares these mechanisms of action, though direct experimental evidence is needed for confirmation.

Inferred Cross-Resistance Profile of this compound

Resistance to Siamycin I has been linked to mutations in the walKR two-component system, which is responsible for regulating cell wall metabolism.[1][2] Mutations in this system can lead to a thickened cell wall, potentially reducing the access of Siamycin I to its Lipid II target. Therefore, it is conceivable that bacteria exhibiting this resistance mechanism would also show cross-resistance to this compound, assuming it also targets cell wall biosynthesis.

Conversely, due to its potential multi-target nature, this compound might evade cross-resistance with antibiotics that have a single target. For instance, bacteria resistant to beta-lactam antibiotics through the production of beta-lactamases would likely remain susceptible to this compound, as it employs a different mechanism of action.

Comparison with Other Antibiotics

To provide a framework for understanding the potential positioning of this compound, the following table summarizes the mechanisms of action and resistance of Siamycin I (as a proxy) and other relevant antibiotics.

Antibiotic ClassExample(s)Mechanism of ActionCommon Resistance MechanismsPotential Cross-Resistance with this compound (Inferred)
Lasso Peptide Siamycin IInhibition of cell wall synthesis (Lipid II binding), Inhibition of two-component systems (FsrC, VanS)Mutations in the WalKR two-component system, leading to cell wall thickeningHigh, if resistance is due to altered cell wall
Glycopeptides VancomycinInhibition of cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursorsAlteration of the target to D-Ala-D-Lac or D-Ala-D-SerLow, as the binding site on Lipid II is different. Siamycin I can restore vancomycin susceptibility.
Beta-lactams Penicillin, CephalosporinsInhibition of penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linkingProduction of beta-lactamases, modification of PBPsLow, due to distinct mechanisms of action.
Lipopeptides DaptomycinDisruption of bacterial cell membrane functionAlterations in cell membrane composition and chargeLow, as the primary targets (cell wall vs. cell membrane) are different.

Experimental Protocols

To facilitate further research into the cross-resistance of this compound, the following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a series of two-fold serial dilutions of this compound and the comparator antibiotics in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Enterococcus faecalis) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the microtiter plates or tubes at 37°C for 18-24 hours.

  • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits bacterial growth.

Synergy Testing (Checkerboard Assay)

Objective: To assess the interaction between this compound and another antibiotic (synergistic, additive, indifferent, or antagonistic).

Protocol:

  • Prepare serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis of a 96-well microtiter plate.

  • Inoculate the plate with a standardized bacterial suspension as described for MIC determination.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or Indifference

    • FICI > 4.0: Antagonism

Resistance Induction Studies

Objective: To determine the propensity of a microorganism to develop resistance to this compound.

Protocol:

  • Determine the baseline MIC of this compound for the test organism.

  • Culture the organism in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.

  • After incubation, determine the MIC of the passaged culture.

  • Repeat the process for a defined number of passages (e.g., 15-30), each time using the MIC from the previous passage to determine the sub-inhibitory concentration for the next.

  • Monitor the fold-increase in MIC over time to assess the rate of resistance development.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the relevant cellular pathways and experimental workflows.

Siamycin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis cluster_tcs Two-Component System Lipid II Lipid II Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Polymerization & Cross-linking VanS VanS VanR VanR VanS->VanR Phosphorylation FsrC FsrC FsrA FsrA FsrC->FsrA Phosphorylation Vancomycin Resistance Genes Vancomycin Resistance Genes VanR->Vancomycin Resistance Genes Activates Virulence Factors Virulence Factors FsrA->Virulence Factors Activates This compound This compound This compound->Lipid II Inhibits This compound->VanS Inhibits This compound->FsrC Inhibits

Caption: Inferred mechanism of action for this compound.

Resistance_Induction_Workflow A Determine Baseline MIC B Culture in sub-MIC of this compound A->B C Incubate B->C D Determine new MIC C->D E Repeat for multiple passages D->E If not final passage F Analyze fold-increase in MIC D->F If final passage E->B

Caption: Workflow for resistance induction studies.

References

The Affinity of Siamycin III for its Target Lipid II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Siamycin III, a member of the lasso peptide family, is a promising antimicrobial agent. Its therapeutic potential stems from its interaction with a crucial component of bacterial cell wall synthesis, Lipid II. Understanding the binding affinity and thermodynamics of this interaction is paramount for its development as a therapeutic. This guide provides a comparative analysis of the binding of Siamycin to Lipid II, contextualizing its interaction with that of other well-characterized Lipid II binders. While direct Isothermal Titration Calorimetry (ITC) data for this compound is not currently available in the public domain, this guide leverages data from its close analog, Siamycin I, and presents alternative methods for quantifying this critical molecular interaction.

Executive Summary

Siamycin I, differing from this compound by a single amino acid, has been shown to target and bind to Lipid II, a vital precursor in the biosynthesis of peptidoglycan in Gram-positive bacteria. This interaction disrupts the formation of the bacterial cell wall, leading to cell death. Although Isothermal Titration Calorimetry (ITC), a gold-standard for quantifying binding thermodynamics, has not been reported for the this compound-Lipid II interaction, this guide provides a framework for understanding this binding event through comparison with other Lipid II-targeting antibiotics and by detailing robust alternative analytical methods.

Target Binding Overview: The Siamycin-Lipid II Interaction

The bacterial cell wall is an essential structure that provides integrity and shape to the bacterial cell, making it an excellent target for antibiotics. Lipid II is a pivotal molecule in the construction of this wall, acting as a lipid-anchored building block.[1] By binding to Lipid II, Siamycin I effectively sequesters this precursor, preventing its incorporation into the growing peptidoglycan chain and thereby inhibiting cell wall synthesis.[2] It is proposed that Siamycin I recognizes and binds to the conserved pyrophosphate motif of Lipid II.[2]

The following diagram illustrates the central role of Lipid II in the bacterial cell wall synthesis pathway and its inhibition by Siamycin.

Lipid_II_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY UDP-GlcNAc UDP-GlcNAc Lipid II_cyto Lipid II UDP-GlcNAc->Lipid II_cyto Bactoprenol-P Bactoprenol-P Bactoprenol-P->Lipid I Lipid I->Lipid II_cyto MurG Flippase Flippase Lipid II_cyto->Flippase Lipid II_peri Lipid II Flippase->Lipid II_peri Peptidoglycan Peptidoglycan Lipid II_peri->Peptidoglycan Transglycosylase/ Transpeptidase Siamycin Siamycin Siamycin->Lipid II_peri Binding & Inhibition FP_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Fluorescent_Lipid_II Prepare fluorescently-labeled Lipid II (Probe) Mix Mix constant concentration of Probe with varying concentrations of Ligand Fluorescent_Lipid_II->Mix Siamycin_Titration Prepare serial dilutions of this compound (Ligand) Siamycin_Titration->Mix Incubate Incubate to reach binding equilibrium Mix->Incubate Measure_FP Measure Fluorescence Polarization using a plate reader Incubate->Measure_FP Plot Plot Fluorescence Polarization vs. Ligand concentration Measure_FP->Plot Calculate_Kd Fit the data to a binding model to calculate the Kd Plot->Calculate_Kd

References

Safety Operating Guide

Navigating the Disposal of Siamycin III: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Summary of General Handling and Disposal Parameters

Due to the absence of specific quantitative data for Siamycin III, the following table provides generalized information applicable to peptide compounds used in research. This information should be used as a guideline, and researchers must consult their institution's Environmental Health and Safety (EHS) office for specific protocols.

PropertyGuidelineSource/Analogy
Chemical Class Peptide (Lasso Peptide)General Chemical Knowledge[1][2]
Primary Disposal Route Incineration via a licensed hazardous waste contractor.General Laboratory Practice[3][4]
Personal Protective Equipment (PPE) Nitrile gloves, lab coat, and eye protection (safety glasses or goggles).General Laboratory Practice[5][6][7]
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal. Avoid generating dust.[5][6]General Laboratory Practice
Incompatible Materials Strong oxidizing agents.[5]General Chemical Principles[8][9]

Step-by-Step Disposal Protocols for this compound Waste

The following protocols provide a framework for the safe disposal of various forms of this compound waste. These procedures are based on standard practices for handling chemical waste in a laboratory setting.

Disposal of Pure this compound (Solid/Powder)
  • Segregation : Isolate pure this compound waste from all other laboratory waste streams to prevent cross-contamination.

  • Packaging : Place the solid this compound into a clearly labeled, sealed container. The container must be compatible with chemical waste and prevent leakage.

  • Labeling : The label must clearly state "Hazardous Waste," "this compound," the approximate quantity, and the date of disposal.[4]

  • Storage : Store the packaged waste in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.[5][6]

  • Collection : Arrange for pickup by your institution's licensed hazardous waste disposal contractor.

Disposal of this compound Solutions
  • Segregation : Do not mix this compound solutions with other chemical waste unless explicitly permitted by your institution's EHS office.

  • Packaging : Collect this compound solutions in a dedicated, leak-proof, and sealed container.

  • Labeling : Clearly label the container with "Hazardous Waste," "this compound Solution," the solvent used, an estimated concentration, and the date.[4]

  • Storage : Store the container in the designated hazardous waste accumulation area.

  • Collection : Arrange for pickup by a licensed hazardous waste disposal contractor.

Disposal of this compound-Contaminated Materials

This category includes items such as pipette tips, gloves, and culture plates that have come into contact with this compound.

  • Segregation : Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.

  • Packaging : Place the contaminated materials in a designated, labeled hazardous waste bag or container. The label should clearly indicate "Hazardous Waste," "this compound-Contaminated Debris," and the date.[4]

  • Storage : Store the container in the designated hazardous waste accumulation area.

  • Collection : Arrange for pickup by a licensed hazardous waste disposal contractor.

Experimental Workflow and Disposal Pathway

The logical flow for handling and disposing of this compound can be visualized as follows:

Siamycin_III_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal pure_siamycin Pure this compound (Solid) segregate Segregate Waste Stream pure_siamycin->segregate siamycin_solution This compound Solutions siamycin_solution->segregate contaminated_materials Contaminated Materials (Gloves, Pipettes, etc.) contaminated_materials->segregate package Package in Labeled, Sealed Container segregate->package Isolate by waste type storage Store in Designated Hazardous Waste Area package->storage collection Arrange for Collection by Licensed Contractor storage->collection final_disposal Incineration collection->final_disposal

This compound Disposal Workflow

Important Considerations :

  • Consult Institutional Guidelines : Always prioritize your institution's specific waste disposal protocols and consult with your EHS office for guidance.

  • Avoid Drain Disposal : Never dispose of this compound or its solutions down the drain.[4]

  • Minimize Waste : Employ good laboratory practices to minimize the generation of hazardous waste.

By adhering to these conservative and systematic disposal procedures, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and compliance.

References

Essential Safety and Logistical Information for Handling Siamycin III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Siamycin III is paramount. This document provides a comprehensive guide to personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a cyclic peptide with potential biological activity.

I. Hazard Identification and Risk Assessment

Assumed Hazards:

  • Biological Activity: As a peptide antibiotic, it may have unintended biological effects.

  • Irritation: May cause skin and eye irritation upon direct contact.

  • Sensitization: Repeated exposure may lead to allergic reactions in susceptible individuals.

  • Unknown Toxicity: The full toxicological profile of this compound is not well-documented.

II. Personal Protective Equipment (PPE)

A risk-based approach should be adopted when selecting PPE for handling this compound. The following table outlines recommended PPE for different laboratory scenarios.

Scenario Required Personal Protective Equipment
Handling Lyophilized Powder (e.g., weighing, aliquoting) - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: A full-length laboratory coat. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator should be used to prevent inhalation of the powder. All handling of the powder should be performed in a certified chemical fume hood or a powder containment hood.
Handling Solutions of this compound - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: A full-length laboratory coat.
High-Energy Operations (e.g., sonicating, vortexing) - Gloves: Nitrile gloves. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: A full-length laboratory coat. - Respiratory Protection: Work should be conducted within a fume hood to minimize aerosol exposure.
Spill Cleanup - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Chemical splash goggles. - Body Protection: A disposable gown or coveralls over a lab coat. - Respiratory Protection: An N95 respirator or higher, depending on the size and nature of the spill.

III. Operational Plan: Handling and Storage

A. Storage of Lyophilized this compound

Proper storage is crucial to maintain the stability and integrity of peptide compounds.

  • Temperature: Store lyophilized this compound at -20°C or colder for long-term stability.[6]

  • Light: Protect from bright light.[6]

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption, which can degrade the peptide.[6] Before opening, allow the container to equilibrate to room temperature to minimize condensation.[6]

B. Preparation of this compound Solutions

Due to the potential for degradation in solution, it is advisable to prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.[6]

Experimental Protocol: Solubilization of this compound

  • Pre-assessment: Before dissolving the entire sample, test the solubility of a small portion.[6] The amino acid composition of this compound (C97H131N23O26S4) suggests it is a large, complex peptide, and its solubility may vary.[7]

  • Solvent Selection:

    • Start with sterile, distilled water.

    • If solubility is poor, try adding a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), followed by dilution with an aqueous buffer.

    • For acidic or basic peptides, adjusting the pH of the buffer can improve solubility.[6]

  • Procedure:

    • Bring the vial of lyophilized this compound to room temperature.

    • Add the chosen solvent to the vial.

    • Gently agitate or sonicate the vial to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.

  • Storage of Solutions:

    • Store stock solutions in small, single-use aliquots at -20°C or colder.[6]

    • Avoid repeated freeze-thaw cycles.[6]

    • Use sterile buffers at a pH between 5 and 6 to prolong shelf life.[6]

IV. Disposal Plan

All waste contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), vials, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

V. Signaling Pathway and Workflow Diagrams

A. Proposed Mechanism of Action of this compound

Based on the known activity of Siamycin I, the following diagram illustrates the proposed mechanism of action for this compound in bacteria.

Siamycin_Mechanism Siamycin_III This compound Lipid_II Lipid II Siamycin_III->Lipid_II Binds to Cell_Wall_Synthesis Peptidoglycan Synthesis Siamycin_III->Cell_Wall_Synthesis Inhibits Lipid_II->Cell_Wall_Synthesis Precursor for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Proposed mechanism of action of this compound.

B. Experimental Workflow for Handling this compound

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Handling_Workflow start Start ppe Don Appropriate PPE start->ppe weigh Weigh Lyophilized Powder in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or Colder aliquot->store experiment Use in Experiment store->experiment dispose Dispose of Waste Properly experiment->dispose end End dispose->end

Caption: General workflow for handling this compound.

References

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